molecular formula C16H38SiSn B1590621 Tributyl(trimethylsilylmethyl)tin CAS No. 77425-85-5

Tributyl(trimethylsilylmethyl)tin

Cat. No.: B1590621
CAS No.: 77425-85-5
M. Wt: 377.3 g/mol
InChI Key: IOKUELHTFOPLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(trimethylsilylmethyl)tin is a useful research compound. Its molecular formula is C16H38SiSn and its molecular weight is 377.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tributyl(trimethylsilylmethyl)tin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributyl(trimethylsilylmethyl)tin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trimethyl(tributylstannylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Si.3C4H9.Sn/c1-5(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKUELHTFOPLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38SiSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504796
Record name Trimethyl[(tributylstannyl)methyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77425-85-5
Record name Trimethyl[(tributylstannyl)methyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of tributyl(trimethylsilylmethyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Tributyl(trimethylsilylmethyl)tin

This guide provides a comprehensive, technically detailed exploration of the , a valuable organostannane reagent in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide a robust, reproducible protocol grounded in established scientific literature.

Strategic Overview: The Grignard Pathway

Tributyl(trimethylsilylmethyl)tin serves as a key synthetic intermediate, notably as a stable precursor for the generation of trimethylsilylmethyllithium via transmetalation.[1][2] Its synthesis is most reliably achieved through a two-stage process centered on classic organometallic principles:

  • Formation of a Grignard Reagent: The synthesis begins with the preparation of (trimethylsilyl)methylmagnesium chloride, a specialized Grignard reagent, from its corresponding chloride.

  • Nucleophilic Substitution: This highly reactive organomagnesium compound is then coupled with an electrophilic tin species, tributyltin chloride, to form the target C-Sn bond.

This approach is favored over methods such as the reaction of organolithium species with chlorosilanes, which can be capricious and prone to side reactions.[1] The Grignard pathway offers a more controlled and higher-yielding route, making it the focus of this guide.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Coupling Reaction cluster_2 Post-Reaction A (Chloromethyl)trimethylsilane C (Trimethylsilyl)methylmagnesium chloride A->C + Mg (Anhydrous Ether) B Magnesium Turnings (Mg) E Tributyl(trimethylsilylmethyl)tin C->E + Tributyltin Chloride D Tributyltin Chloride D->E F Quenching & Workup E->F G Purification (Vacuum Distillation) F->G H Final Product G->H G cluster_0 Grignard Formation (Oxidative Addition) cluster_1 Coupling (Nucleophilic Substitution) RCl (CH₃)₃SiCH₂-Cl RMgCl (CH₃)₃SiCH₂-MgCl (Nucleophilic Carbon) RCl->RMgCl + Mg⁰ Mg Mg⁰ (metal surface) SnCl Bu₃Sn-Cl (Electrophilic Tin) RMgCl->SnCl Nucleophilic Attack Product (CH₃)₃SiCH₂-SnBu₃ SnCl->Product Displacement of Cl⁻

Caption: Core chemical transformations in the synthesis pathway.

Expertise & Experience Insights:

  • Grignard Reagent Formation: The reaction of (chloromethyl)trimethylsilane with magnesium is an oxidative addition. The magnesium metal inserts into the carbon-chlorine bond, inverting the polarity (umpolung) of the adjacent carbon atom from electrophilic to strongly nucleophilic. [3] * Why Anhydrous Conditions? Grignard reagents are potent bases and will readily react with any protic solvent (like water or alcohols), which would quench the reagent and halt the desired reaction. [4]Flame-drying the glassware and using anhydrous solvents is non-negotiable.

    • Why Iodine? A crystal of iodine is often used as an initiator. It reacts with the magnesium to form magnesium iodide, which chemically etches the passivating oxide layer on the surface of the magnesium turnings, exposing fresh metal to initiate the reaction. [5]

  • Coupling Reaction: The carbon atom of the (trimethylsilyl)methyl group in the Grignard reagent acts as a nucleophile, attacking the electron-deficient (electrophilic) tin atom in tributyltin chloride. [6]The chloride ion is displaced as part of a magnesium salt, forming the stable carbon-tin bond.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. Successful completion of Stage 1 is a prerequisite for initiating Stage 2, and visual cues throughout the process confirm reaction progress.

Trustworthiness through Precaution: Organotin compounds exhibit significant toxicity. [7][8]All manipulations must be conducted within a certified chemical fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory.

Reagents and Equipment
CompoundFormulaM.W. ( g/mol )Key PropertiesSource/CAS
(Chloromethyl)trimethylsilaneC₄H₁₁ClSi122.67Moisture sensitive liquidCAS: 2344-80-1
Magnesium TurningsMg24.31Reactive metalCAS: 7439-95-4
Tributyltin ChlorideC₁₂H₂₇ClSn325.51Toxic, moisture sensitive liquidCAS: 1461-22-9
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12Flammable, hygroscopic solvent-
IodineI₂253.81Solid initiator-
Saturated NH₄Cl SolutionNH₄Cl (aq)-Aqueous quenching agent-
Product Tributyl(trimethylsilylmethyl)tin C₁₆H₃₈SiSn 377.27 Boiling Point: 146°C / 2.5 mmHg [9]

Required Equipment:

  • Three-necked round-bottom flask (flame-dried)

  • Reflux condenser and addition funnel

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon inert atmosphere setup

  • Apparatus for vacuum distillation

Stage 1: Synthesis of (Trimethylsilyl)methylmagnesium chloride

This procedure is adapted from established methods for preparing this Grignard reagent. [10]

  • Setup: Assemble a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a positive pressure of nitrogen.

  • Charging the Flask: Add 5.2 g (0.22 g-atom) of magnesium turnings to the flask. Introduce 150 mL of anhydrous diethyl ether and a few small crystals of iodine.

  • Initiation: In the addition funnel, place 25.8 g (0.21 mol) of (chloromethyl)trimethylsilane. Add a small portion (approx. 2-3 mL) to the stirring magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color and the gentle bubbling/refluxing of the ether. If the reaction does not start, gently warm the flask.

  • Addition: Once the reaction has initiated, add the remaining (chloromethyl)trimethylsilane dropwise at a rate that maintains a gentle reflux. This typically takes about 30 minutes.

  • Completion: After the addition is complete, continue to heat the mixture under reflux for an additional 30 minutes to ensure all the magnesium has reacted. The resulting grayish solution is the Grignard reagent, which should be used directly in the next stage.

Stage 2: Coupling with Tributyltin Chloride and Work-up
  • Cooling: Cool the freshly prepared Grignard solution to 0 °C using an ice bath.

  • Addition of Tin Chloride: Slowly add 65.1 g (0.20 mol) of tributyltin chloride to the Grignard solution via the addition funnel. An exothermic reaction will occur. Maintain the temperature below 20°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. To ensure completion, the mixture can be gently refluxed for 1-2 hours.

  • Quenching: Cool the reaction mixture again in an ice bath. Cautiously and slowly add 200 mL of saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent. [10]This step is crucial as adding water directly can be violently exothermic. The ammonium chloride buffers the solution and helps to break up the magnesium salt emulsion.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with three 100 mL portions of diethyl ether.

  • Washing: Combine all organic layers and wash them sequentially with two 100 mL portions of 10% sodium hydroxide solution and two 100 mL portions of brine (saturated NaCl solution). [10]7. Drying: Dry the organic solution over anhydrous magnesium sulfate, then filter to remove the drying agent.

Purification and Characterization
  • Solvent Removal: Remove the diethyl ether from the filtered solution using a rotary evaporator.

  • Vacuum Distillation: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at approximately 146°C under 2.5 mmHg pressure. [9]This step is critical to separate the high-boiling product from non-volatile impurities and any unreacted starting materials.

  • Characterization: The final product should be a colorless oil. Its identity and purity can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Authoritative Grounding & Comprehensive References

The protocols and mechanistic explanations provided herein are grounded in peer-reviewed chemical literature and established synthetic procedures, ensuring a high degree of scientific integrity and reliability.

References

  • Organic Syntheses Procedure, (E,E)-Silane, trimethyl(4-phenyl-1,3-butadienyl)-. Available at: [Link]

  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications, 11(8), 673-679. Available at: [Link]

  • ResearchGate. ((Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation). Available at: [Link]

  • ResearchGate. (Trimethylsilylmethylmagnesium Chloride). Available at: [Link]

  • American Elements. ((Trimethylsilyl)methylmagnesium Chloride Solution). Available at: [Link]

  • Organic Syntheses Procedure, tributyl(3-methyl-2-butenyl)tin. Available at: [Link]

  • Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann.
  • Gelest, Inc. (Introduction to Organotin Chemistry). Available at: [Link]

  • American Elements. (Tributyl(trimethylsilylethynyl)tin). Available at: [Link]

  • Chou, C. C., et al. (2007). Mechanism of Immunotoxicological Effects of Tributyltin Chloride on Murine Thymocytes. Toxicological Sciences, 97(2), 386-396. Available at: [Link]

  • RJPBCS. (Chemistry and Applications of Organotin(IV) Complexes). Available at: [Link]

  • PubChem. (Tributyl(3-methyl-2-butenyl)tin). Available at: [Link]

  • ResearchGate. (Applications of organotin compounds). Available at: [Link]

Sources

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tributyl(trimethylsilylmethyl)tin (CAS No. 77425-85-5)

Introduction: A Versatile Reagent in Modern Organic Synthesis

Tributyl(trimethylsilylmethyl)tin, with the CAS number 77425-85-5, is a tetraorganostannane that has carved a significant niche in synthetic organic chemistry.[][2] While not always a direct participant in headline reactions, its primary role is as a stable, convenient, and efficient precursor to the highly reactive (trimethylsilyl)methyllithium.[3][4] This transmetalation capability allows for the in situ generation of a potent nucleophile, bypassing the often cumbersome preparation and handling of the standalone organolithium reagent.

This guide provides a comprehensive overview of tributyl(trimethylsilylmethyl)tin, detailing its synthesis, physicochemical properties, core reactivity, and critical safety protocols. For researchers in drug development and complex molecule synthesis, understanding the utility of this reagent opens avenues for streamlined synthetic routes, particularly in the construction of carbon-carbon bonds.

Physicochemical & Spectroscopic Profile

Accurate identification and characterization are paramount for the effective use of any chemical reagent. The key properties of tributyl(trimethylsilylmethyl)tin are summarized below.

Table 1: Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 77425-85-5
Molecular Formula C₁₆H₃₈SiSn[]
Molecular Weight 377.27 g/mol [][5]
IUPAC Name trimethyl(tributylstannylmethyl)silane[]
Synonyms (Trimethylsilylmethyl)tri-n-butyltin[][6]
Appearance Liquid[7]
Boiling Point 146 °C @ 2.5 mmHg[6][7][8]
Hydrolytic Sensitivity No reaction with water under neutral conditions[6]
Spectroscopic Characterization

While specific spectral data for this exact compound is not universally published in high detail, characterization relies on standard NMR techniques. For organotin compounds, ¹¹⁹Sn NMR is particularly diagnostic.

Table 2: Expected NMR Spectroscopic Data
NucleusExpected Chemical Shift (δ) RangeKey Features & CouplingsReference(s)
¹H NMR 0.0 - 0.2 ppm (s, 9H, -Si(CH₃)₃)-0.2 - 0.0 ppm (s, 2H, -Sn-CH₂-Si-)0.8 - 1.6 ppm (m, 27H, -Sn(CH₂CH₂CH₂CH₃)₃)The protons on the methylene bridge adjacent to both tin and silicon are typically shifted upfield. The three butyl groups show complex overlapping multiplets.[9] (for Bu₃SnCl)
¹³C NMR 1.5 ppm (-Si(CH₃)₃)-8.0 ppm (-Sn-CH₂-Si-)~10-30 ppm (-Sn(CH₂CH₂CH₂CH₃)₃)The carbon of the methylene bridge is significantly shielded. One-bond ¹¹⁹Sn-¹³C coupling constants can be large and informative.[10]
¹¹⁹Sn NMR -10 to +20 ppmThe chemical shift for tetraalkylstannanes (R₄Sn) is typically found in this upfield region relative to the standard, SnMe₄. The exact shift is sensitive to substitution.[10][11]

Synthesis of Tributyl(trimethylsilylmethyl)tin

The most practical synthesis of tributyl(trimethylsilylmethyl)tin involves the coupling of an electrophilic tributyltin source with a nucleophilic trimethylsilylmethyl species. The Grignard-based approach is a common and effective method.

Mechanism and Rationale

The synthesis hinges on the formation of a (trimethylsilyl)methyl Grignard reagent, which subsequently acts as a potent carbon nucleophile. This reagent displaces a halide from tributyltin chloride to form the stable C-Sn bond. The use of an ethereal solvent like THF is critical to solvate and stabilize the Grignard reagent. An inert atmosphere (e.g., argon or nitrogen) is mandatory to prevent the highly reactive Grignard reagent from being quenched by atmospheric oxygen or moisture.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction TMSCl (CH₃)₃SiCH₂Cl Chloromethyltrimethylsilane Grignard (CH₃)₃SiCH₂MgCl Grignard Reagent TMSCl->Grignard THF, Reflux Mg Mg Magnesium Turnings Mg->Grignard Grignard_ref Grignard->Grignard_ref Nucleophilic Attack Bu3SnCl (CH₃CH₂CH₂CH₂)₃SnCl Tributyltin Chloride Product (CH₃)₃SiCH₂Sn(C₄H₉)₃ Final Product Bu3SnCl->Product Grignard_ref->Product THF

Caption: Synthetic workflow for Tributyl(trimethylsilylmethyl)tin.

Experimental Protocol: Synthesis via Grignard Reagent

Objective: To synthesize tributyl(trimethylsilylmethyl)tin from chloromethyltrimethylsilane and tributyltin chloride.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal for initiation)

  • Anhydrous Tetrahydrofuran (THF)

  • Chloromethyltrimethylsilane, (CH₃)₃SiCH₂Cl

  • Tributyltin chloride, (C₄H₉)₃SnCl[12]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

  • Grignard Initiation: To the flask, add magnesium turnings (1.1 equivalents). Place a single crystal of iodine in the flask and gently warm with a heat gun under a flow of inert gas until the violet iodine vapor is visible. This helps to activate the magnesium surface. Allow the flask to cool.

  • Grignard Formation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of chloromethyltrimethylsilane (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight exotherm. If it does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining chloromethyltrimethylsilane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of tributyltin chloride (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approx. 12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure tributyl(trimethylsilylmethyl)tin.[7]

Key Applications & Reaction Mechanisms

The primary value of tributyl(trimethylsilylmethyl)tin lies in its ability to serve as a masked form of (trimethylsilyl)methyllithium.

A. In Situ Generation of (Trimethylsilyl)methyllithium

Transmetalation with an alkyllithium reagent, typically n-butyllithium (n-BuLi), is a rapid and efficient method to generate the desired lithium reagent in situ.[3][4]

Mechanism: The reaction proceeds via a tin-lithium exchange. The more electropositive lithium atom readily replaces the tin, driven by the formation of the more stable tetrabutyltin byproduct and the highly reactive (trimethylsilyl)methyllithium. The reaction is typically performed at low temperatures (-78 °C) to prevent decomposition of the newly formed organolithium species.

G Reagent (CH₃)₃SiCH₂Sn(Bu)₃ Tributyl(trimethylsilylmethyl)tin Products (CH₃)₃SiCH₂Li (Trimethylsilyl)methyllithium + (Bu)₄Sn Tetrabutyltin Reagent->Products THF, -78 °C nBuLi n-BuLi n-Butyllithium nBuLi->Products

Caption: Transmetalation to generate (trimethylsilyl)methyllithium.

Experimental Protocol: In Situ Generation and Use (e.g., Peterson Olefination)

Objective: To perform a methylenation of a ketone using in situ generated (trimethylsilyl)methyllithium.

Materials:

  • Tributyl(trimethylsilylmethyl)tin

  • n-Butyllithium (solution in hexanes)

  • Anhydrous THF

  • Ketone (e.g., cyclohexanone)

Procedure:

  • Setup: In a flame-dried, inert-atmosphere flask, dissolve tributyl(trimethylsilylmethyl)tin (1.1 equivalents) in anhydrous THF.

  • Transmetalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes. The (trimethylsilyl)methyllithium reagent is now formed in situ.[13]

  • Carbonyl Addition: Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the cold lithium reagent solution. Stir at -78 °C for 1 hour.

  • Olefination: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. The warming promotes the elimination step of the Peterson olefination to form the alkene.

  • Work-up & Purification: Quench the reaction with water and perform a standard aqueous work-up and extraction as described previously. The major challenge now is the removal of the tetrabutyltin byproduct (see Section 5).

B. Role in Stille Cross-Coupling Chemistry

While tributyl(trimethylsilylmethyl)tin is not a typical coupling partner in Stille reactions, its parent class of organostannanes is central to this methodology.[14][15][16] The Stille reaction creates C-C bonds by coupling an organostannane with an organic halide or triflate, catalyzed by a palladium complex. The toxicity and purification challenges associated with tin byproducts are a shared concern.[17][18] Therefore, the purification protocols relevant to Stille chemistry are directly applicable to reactions employing tributyl(trimethylsilylmethyl)tin.

Safety, Handling, and Byproduct Removal

Critical Safety Precautions

Organotin compounds are highly toxic and require careful handling.[19][20]

  • Health Hazards: Tributyl(trimethylsilyl)tin is classified as toxic if swallowed and harmful in contact with skin. It causes skin and serious eye irritation and is very toxic to aquatic life with long-lasting effects.[21]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[22]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[23] Avoid inhalation of vapors and any contact with skin or eyes.

  • Spills: In case of a spill, absorb the material with an inert substance like vermiculite or sand.[24] Collect the contaminated material in a sealed container for hazardous waste disposal. Do not allow the material to enter waterways.

Protocol: Removal of Organotin Byproducts via Fluoride Wash

A highly effective method for removing non-polar tin byproducts (e.g., tetrabutyltin, tributyltin chloride) from a reaction mixture is to precipitate them as insoluble tin fluorides.[17]

Procedure:

  • Reaction Work-up: After the reaction is complete and quenched, concentrate the crude organic extract under reduced pressure.

  • Redissolve: Dissolve the crude residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Fluoride Wash: Transfer the solution to a separatory funnel and wash it with a 1 M aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for several minutes.

  • Precipitation: A white precipitate of tributyltin fluoride (Bu₃SnF) and other tin fluorides will form.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the insoluble tin fluoride precipitate.

  • Separation & Drying: Return the filtrate to the separatory funnel, separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Final Concentration: Filter and concentrate the organic layer to yield the tin-free product. Further purification by column chromatography may be necessary.

G cluster_workflow Tin Byproduct Removal Workflow Crude Crude Reaction Mixture (Product + Bu₄Sn/Bu₃SnX) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Wash Wash with 1M aq. KF Solution Dissolve->Wash Precipitate Insoluble Bu₃SnF Precipitates Wash->Precipitate Filter Filter through Celite® Wash->Filter Separate Separate Organic Layer Filter->Separate Dry Dry (e.g., MgSO₄) & Concentrate Separate->Dry Product Purified Product Dry->Product

Caption: Workflow for removing organotin byproducts using KF.

Conclusion

Tributyl(trimethylsilylmethyl)tin is a valuable and highly practical reagent for advanced organic synthesis. Its primary strength lies in its capacity as a stable, easily handled precursor for the in situ generation of (trimethylsilyl)methyllithium, a key nucleophile for methylenation and related transformations. While the inherent toxicity of organostannanes necessitates stringent safety protocols and dedicated purification strategies, the synthetic advantages offered by this reagent are substantial. For chemists engaged in the construction of complex molecular architectures, a thorough understanding of its properties, applications, and handling requirements is essential for leveraging its full synthetic potential.

References

  • Wikipedia. (n.d.). (Trimethylsilyl)methyllithium. Retrieved from [Link]

  • Gonzalez, R. M., Hsu, H.-H., & Thomas, A. A. (n.d.). Preparation of Highly Reactive Lithium Metal Dendrites and the Synthesis of (Trimethylsilyl)methyllithium. Organic Syntheses. Retrieved from [Link]

  • Blagg, R. J., et al. (2021). A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies. Dalton Transactions, 50(45), 16489-16496. DOI: 10.1039/D1DT03532K. Retrieved from [Link]

  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation.
  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications, 11(8), 673-679. Retrieved from [Link]

  • ResearchGate. (n.d.). e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl(3-methyl-2-butenyl)tin. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Hypervalent Iodine Mediated Direct One Pot Transformation of Aldehydes to Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tributyl(3-methyl-2-butenyl)tin. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • ResearchGate. (n.d.). Figure 4. 119 Sn NMR spectra (CDCl 3 /Me 4 Sn): A) neat Bu 2 Sn Ad, B).... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tributyl(3-methyl-2-butenyl)tin. PubChem Compound Database. Retrieved from [Link]

  • American Elements. (n.d.). Tributyl(trimethylsilylethynyl)tin. Retrieved from [Link]

  • Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 3(25), 4173-4176.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Integrated Molecular Structure Education and Research Center (IMSERC). (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tributylstannane. PubChem Compound Database. Retrieved from [Link]

  • McLellan, R., et al. (2023). Strategies for the synthesis and isolation of monomeric alkali metal alkyl complexes. Dalton Transactions, 52(24), 8097-8111.
  • Google Patents. (n.d.). CN104610343A - One-pot synthesis method of iodomethyl tributyltin.
  • NMR Service. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tributyltin Chloride. PubChem Compound Database. Retrieved from [Link]

  • Mishra, D., et al. (2008). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Toxicology, 247(2-3), 86-94.
  • ResearchGate. (n.d.). 93.3 MHz 119 Sn{ 1 H} NMR spectrum of the alkyn-1-yl(trimethyl)stannane.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties and Handling of Tributyl(trimethylsilylmethyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding a Key Reagent in Modern Synthesis

Tributyl(trimethylsilylmethyl)tin, a tetraorganostannane, is a compound of significant interest to researchers in organic synthesis and drug development. Its primary utility lies not in its direct application, but in its role as a stable, convenient, and efficient precursor to trimethylsilylmethyllithium—a highly reactive and versatile nucleophile.[1][2] The lipophilic nature of the tributyltin group renders the compound soluble in common organic solvents, facilitating its use in a variety of reaction media. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, synthesis, and safe handling protocols, designed for the practicing scientist.

Compound Identification and Core Properties

Proper identification is critical for ensuring experimental accuracy and safety. The defining feature of this molecule is the methylene (-CH₂-) bridge between the tin and silicon atoms, which distinguishes it from its direct Sn-Si bonded analog, tributyl(trimethylsilyl)stannane.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Central Atoms Sn [label="Sn", pos="0,0!", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.6]; C_bridge [label="CH₂", pos="1.5,0!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.5]; Si [label="Si", pos="3,0!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.6];

// Tributyl groups on Sn Bu1 [label="CH₂(CH₂)₂CH₃", pos="-1.2,1.2!"]; Bu2 [label="CH₂(CH₂)₂CH₃", pos="-1.2,-1.2!"]; Bu3 [label="CH₂(CH₂)₂CH₃", pos="-1.5,0!"];

// Trimethyl groups on Si Me1 [label="CH₃", pos="4.2,1!"]; Me2 [label="CH₃", pos="4.2,-1!"]; Me3 [label="CH₃", pos="4.5,0!"];

// Bonds Sn -- Bu1; Sn -- Bu2; Sn -- Bu3 [len=1.5]; Sn -- C_bridge [len=1.5]; C_bridge -- Si [len=1.5]; Si -- Me1; Si -- Me2; Si -- Me3 [len=1.5]; } ddot Figure 1: Structure of Tributyl(trimethylsilylmethyl)tin.

A summary of the fundamental physical and chemical properties of tributyl(trimethylsilylmethyl)tin is presented in Table 1. These properties are essential for planning experiments, particularly distillations, solvent selection, and stoichiometric calculations.

PropertyValueSource(s)
CAS Number 77425-85-5[2]
Molecular Formula C₁₆H₃₈SiSn[2]
Molecular Weight 377.27 g/mol [2][3]
Appearance Colorless oil[4]
Boiling Point 146 °C at 2.5 mmHg (3.3 mbar)[2]
Solubility Miscible with nonprotic organic solvents (e.g., THF, ether, hexanes). Insoluble in water.[1][4]
Density Data not available in cited literature. Expected to be ~1.0-1.1 g/mL based on similar organotin compounds.N/A
Refractive Index (n₂₀/D) Data not available in cited literature. Expected to be ~1.48-1.49 based on similar compounds.N/A

Spectroscopic Characterization: A Predictive Analysis

Full characterization is paramount for verifying the identity and purity of a synthesized reagent. While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key NMR signatures, grounded in the established principles of organometallic spectroscopy.[3][5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen environments.

  • δ ~0.0 ppm (s, 9H): A sharp singlet integrating to nine protons, corresponding to the chemically equivalent methyl groups on the silicon atom (-Si(CH₃)₃).

  • δ ~-0.2 to 0.0 ppm (s, 2H): A singlet integrating to two protons for the bridging methylene group (-Sn-CH₂-Si-). This upfield shift is characteristic of protons on a carbon atom situated between two less electronegative elements like tin and silicon.

  • δ ~0.8-1.6 ppm (m, 27H): A series of overlapping multiplets corresponding to the 27 protons of the three n-butyl groups attached to the tin atom. This complex region would resolve into a triplet for the terminal methyl groups (~0.9 ppm) and multiplets for the three methylene groups.

¹³C NMR Spectroscopy

The carbon spectrum confirms the carbon framework.

  • δ ~1.0 ppm: A signal for the trimethylsilyl carbons (-Si(CH₃)₃).

  • δ ~-5.0 to -10.0 ppm: A highly shielded signal for the bridging methylene carbon (-Sn-CH₂-Si-), reflecting its unique electronic environment.

  • δ ~10-30 ppm: A set of four distinct signals corresponding to the carbons of the n-butyl groups: Cα (~10 ppm), Cβ (~29 ppm), Cγ (~27 ppm), and Cδ (~14 ppm).

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a powerful, though less common, technique for characterizing organotin compounds.[3][5] Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most sensitive and commonly observed.[5] For a tetraalkyltin compound like tributyl(trimethylsilylmethyl)tin, the chemical shift is expected to appear in the upfield region of the ¹¹⁹Sn chemical shift range. The signal should be a singlet in a proton-decoupled spectrum, providing a clear indication of the single tin environment and confirming the absence of tin-containing impurities.

Synthesis Protocol: A Self-Validating Workflow

The preparation of tributyl(trimethylsilylmethyl)tin is reliably achieved via a Barbier-type Grignard reaction.[4] This protocol is designed to be self-validating; successful initiation and completion of the reaction can be visually monitored.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Grignard Formation & Coupling cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge flask with Mg turnings, Bu₃SnCl, and anhydrous THF under N₂ atmosphere. B Cool flask to <15°C (ice-salt bath). A->B D Add Me₃SiCH₂Cl solution dropwise to the cooled flask while maintaining T < 20°C. B->D C Prepare solution of Me₃SiCH₂Cl in anhydrous THF. C->D E Continue reaction for 30-45 min post-addition to ensure completion. D->E F Quench reaction by pouring mixture into ice water. E->F G Extract aqueous phase with ether (3x). F->G H Wash combined organic layers with water and brine. G->H I Dry organic phase (e.g., MgSO₄), filter, and concentrate in vacuo. H->I J Product obtained as a colorless oil. Sufficiently pure for most uses. I->J K Optional: Purify further by vacuum distillation (146°C / 2.5 mmHg). J->K

Detailed Methodology

This protocol is adapted from a general procedure for similar organostannanes and must be performed by trained personnel in a well-ventilated fume hood.[4]

  • Apparatus Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. Establish an inert nitrogen atmosphere.

  • Reagent Charging: Charge the flask with magnesium turnings (1.25 eq), tributyltin chloride (1.0 eq), and anhydrous tetrahydrofuran (THF).

  • Initiation: Cool the flask in an ice-salt bath until the internal temperature is below 15°C. The causality here is crucial: the formation of the Grignard reagent is exothermic, and precooling prevents an uncontrolled reaction rate and potential side reactions.

  • Addition: Add a solution of chloromethyltrimethylsilane (1.2 eq) in anhydrous THF dropwise via the addition funnel over 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 20°C. A successful reaction is often indicated by the disappearance of the magnesium turnings.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 30-45 minutes to ensure full conversion.

  • Quenching and Extraction: Carefully pour the reaction mixture into ice water to quench any unreacted Grignard reagent. Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting colorless oil is often sufficiently pure for subsequent use.[4] For applications requiring high purity, the product can be purified by vacuum distillation.

Key Synthetic Application: Transmetalation

The primary value of tributyl(trimethylsilylmethyl)tin is its function as a stable shelf-reagent that can be converted in situ to the highly reactive nucleophile, trimethylsilylmethyllithium. This transmetalation is typically achieved by treating the organostannane with n-butyllithium at low temperature.[1]

Transmetalation reagents Bu₃SnCH₂SiMe₃ + n-BuLi products Bu₄Sn + LiCH₂SiMe₃ reagents->products Transmetalation THF, 0°C to -78°C

This process is driven by the formation of the thermodynamically stable tetrabutyltin (Bu₄Sn) and the desired organolithium reagent, which can then be used directly in subsequent reactions, such as the Peterson olefination.[1]

Safety, Handling, and Storage

CAUTION: Organotin compounds are toxic and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

  • Toxicity: Tributyltin compounds are known to be toxic. The primary routes of exposure are ingestion, inhalation, and skin contact. The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[2]

  • Handling: Use an inert atmosphere (nitrogen or argon) for transfers, as the compound may be air-sensitive. Avoid contact with strong oxidizing agents.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dark, and well-ventilated area.

  • Disposal: Dispose of all organotin waste in accordance with local, state, and federal regulations. Do not discharge into drains.

References

  • Seitz, D. E.; Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications, 11(8), 673-679. [Link]

  • Tributyl(3-methyl-2-butenyl)tin | C17H36Sn | CID 2734722 . PubChem, National Center for Biotechnology Information. [Link]

  • (Sn) Tin NMR . University of Ottawa. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy . Chemistry LibreTexts. [Link]

  • A Research Review of Interventions to Increase the Persistence and Resilience of Coral Reefs . National Academies of Sciences, Engineering, and Medicine. (2019). Washington, DC: The National Academies Press. [Link]

  • Lappert, M. F., et al. (2012). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 41(43), 13365-13374. [Link]

  • Preparation method of trimethyltin chloride.
  • Naruta, Y.; Nishigaichi, Y.; Maruyama, K. (1998). TRIBUTYL(3-METHYL-2-BUTENYL)TIN. Organic Syntheses, 75, 144. [Link]

  • References . National Academies of Sciences, Engineering, and Medicine. (2019). A Research Review of Interventions to Increase the Persistence and Resilience of Coral Reefs. Washington, DC: The National Academies Press. [Link]

  • Chemical shifts . University of Regensburg. [Link]

  • Wrackmeyer, B. (1999). 93.3 MHz 119 Sn{ 1 H} NMR spectrum of the alkyn-1-yl(trimethyl)stannane... ResearchGate. [Link]

  • Tributyl(trimethylsilylethynyl)tin . American Elements. [Link]

  • Kende, A. S.; Fludzinski, P.; Toder, B. H. (1982). PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS: ETHYL 1-OXO-8(E)-PENTADECENE-10-YNOATE. Organic Syntheses, 60, 88. [Link]

  • NMR Periodic Table: Tin NMR . IMSERC, Northwestern University. [Link]

  • Tributyl tin concentrations in biological material... . ResearchGate. [Link]

  • 13C NMR Chemical Shift . Oregon State University. [Link]

  • Mass Transfer in Chemical Engineering Processes . Scribd. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemotaxis: types, clinical significance, and mathematical models . Nova Science Publishers. [Link]

  • 119Sn-NMR Parameters . Semantic Scholar. [Link]

  • Trimethyl tert.-butyl tin | C7H18Sn | CID 10998581 . PubChem, National Center for Biotechnology Information. [Link]

  • A method of synthesizing loose Mono-n-butyltin.
  • Introduction to NMR and Its Application in Metabolite Structure Determination . Powers Group, University of Nebraska-Lincoln. [Link]

  • RefractiveIndex.INFO - Refractive index database . [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . UT Southwestern Medical Center. [Link]

  • Interpreting C-13 NMR Spectra . Chemistry LibreTexts. [Link]

Sources

tributyl(trimethylsilylmethyl)tin molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tributyl(trimethylsilylmethyl)tin: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of tributyl(trimethylsilylmethyl)tin, a key organometallic reagent in contemporary organic synthesis. We will delve into its fundamental physicochemical properties, outline a robust synthetic methodology, and explore its primary application as a stable and convenient precursor to trimethylsilylmethyllithium for Peterson olefination reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile organostannane. The guide emphasizes the underlying chemical principles and provides detailed, actionable protocols to ensure reproducible and efficient implementation in a laboratory setting.

Introduction: The Strategic Role of Organostannanes

Organotin compounds, or organostannanes, have become indispensable tools in organic synthesis due to the unique nature of the carbon-tin (C-Sn) bond.[1] This bond exhibits a useful balance of stability and reactivity; it is covalent and relatively non-polar, rendering it stable to a wide range of reaction conditions, yet it is susceptible to cleavage by various electrophiles and can undergo transmetalation.[1][2]

Within this class, tributyl(trimethylsilylmethyl)tin, [(CH₃)₃SiCH₂]Sn(C₄H₉)₃, holds a position of strategic importance. Its primary value lies not in the direct reactivity of its C-Sn bond in coupling reactions, but in its function as a shelf-stable, easily handled precursor to the highly reactive and less stable trimethylsilylmethyllithium reagent.[3][4] This transmetalation strategy circumvents challenges associated with the direct preparation and storage of the corresponding organolithium compound, providing a reliable and high-yielding entry into α-silyl carbanion chemistry.

Physicochemical Properties and Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use. The key data for tributyl(trimethylsilylmethyl)tin are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₈SiSn[5][6]
Molecular Weight 377.27 g/mol [5]
CAS Number 77425-85-5[5][6]
Appearance Colorless LiquidGeneral knowledge
Boiling Point 146 °C[6]
SMILES CCCC(CCCC)C(C)C[6]
MDL Number MFCD00015689[6]

Synthesis of Tributyl(trimethylsilylmethyl)tin

The synthesis of tributyl(trimethylsilylmethyl)tin is most reliably achieved through the coupling of an electrophilic tin species with a nucleophilic trimethylsilylmethyl source. The preferred industrial and laboratory-scale method involves the reaction of tributyltin chloride with a pre-formed Grignard reagent, (trimethylsilylmethyl)magnesium chloride.

The causality behind this choice is rooted in efficiency and selectivity. Tributyltin chloride is a commercially available and relatively inexpensive starting material.[7] The Grignard reagent is readily prepared from (chloromethyl)trimethylsilane and magnesium turnings. This pathway provides a clean and high-yielding conversion to the desired tetraorganotin product.

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct reactant1 (Trimethylsilylmethyl)magnesium chloride ((CH₃)₃SiCH₂MgCl) product Tributyl(trimethylsilylmethyl)tin ((CH₃)₃SiCH₂)Sn(C₄H₉)₃ reactant1->product Nucleophilic Attack reactant2 Tributyltin chloride ((C₄H₉)₃SnCl) reactant2->product byproduct Magnesium Chloride (MgCl₂)

Caption: Synthesis of Tributyl(trimethylsilylmethyl)tin via Grignard Reaction.

Experimental Protocol: Synthesis

Objective: To synthesize tributyl(trimethylsilylmethyl)tin from tributyltin chloride and (trimethylsilylmethyl)magnesium chloride.

Materials:

  • (Chloromethyl)trimethylsilane

  • Magnesium turnings

  • Tributyltin chloride[7]

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine.

  • In the dropping funnel, place a solution of (chloromethyl)trimethylsilane (1.0 eq) in anhydrous THF. Add a small portion to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, gentle reflux).

  • Once initiated, add the remaining silane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

  • Add a solution of tributyltin chloride (1.05 eq) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).

  • Workup and Purification: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure tributyl(trimethylsilylmethyl)tin as a colorless liquid.

Core Application: In-Situ Generation of Trimethylsilylmethyllithium

The primary utility of tributyl(trimethylsilylmethyl)tin is its role as a stable progenitor for trimethylsilylmethyllithium, a key reagent for the Peterson olefination.[3][4] This transformation is achieved through a tin-lithium transmetalation reaction upon treatment with an alkyllithium reagent, typically n-butyllithium (n-BuLi).

Causality: The transmetalation is driven by the formation of the more stable tetra-n-butyltin and the desired, more reactive trimethylsilylmethyllithium. This in-situ generation is highly advantageous because it provides a fresh, quantitative source of the active reagent precisely when it is needed, avoiding the decomposition and titration issues associated with storing the organolithium species directly.

G cluster_transmetalation Step 1: Transmetalation cluster_olefination Step 2: Peterson Olefination stannane Tributyl(trimethylsilylmethyl)tin Li_reagent Trimethylsilylmethyllithium (Active Reagent) stannane->Li_reagent nBuLi n-Butyllithium (n-BuLi) nBuLi->Li_reagent alkene Alkene Product (R₂C=CH₂) Li_reagent->alkene carbonyl Aldehyde or Ketone (R₂C=O) carbonyl->alkene

Caption: Two-step, one-pot application pathway for Peterson Olefination.

Experimental Protocol: Peterson Olefination

Objective: To synthesize an alkene from a model ketone (e.g., cyclohexanone) using in-situ generated trimethylsilylmethyllithium.

Materials:

  • Tributyl(trimethylsilylmethyl)tin

  • n-Butyllithium (solution in hexanes)

  • Cyclohexanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: To a flame-dried, nitrogen-purged flask, add a solution of tributyl(trimethylsilylmethyl)tin (1.1 eq) in anhydrous THF.

  • Transmetalation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.0 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes. A color change may be observed, indicating the formation of the lithium reagent.

  • Olefination: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the cold solution of the in-situ generated lithium reagent.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired alkene (methylenecyclohexane).

Safety and Handling

Trustworthiness through Safety: A self-validating protocol must include rigorous safety considerations. All organotin compounds should be treated as highly toxic. The tributyltin moiety, in particular, is associated with significant health and environmental hazards.[8][9]

  • Toxicity: Tributyltin compounds are toxic if swallowed, harmful in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[8][9] They are also very toxic to aquatic life with long-lasting effects.[8]

  • Handling: Always handle tributyl(trimethylsilylmethyl)tin in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), safety goggles, and a lab coat.

  • Waste Disposal: All waste containing organotin compounds must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge to drains.

Conclusion

Tributyl(trimethylsilylmethyl)tin serves as a premier example of a reagent whose value is defined by its ability to reliably generate a more reactive species. Its stability, ease of handling, and straightforward synthesis make it a superior alternative to the direct use of trimethylsilylmethyllithium. By mastering the protocols for its synthesis and application in Peterson olefination, researchers gain a powerful tool for the construction of carbon-carbon double bonds, a fundamental transformation in the synthesis of complex molecules for research, pharmaceuticals, and materials science.

References

  • Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann.
  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications, 11(9), 673-679. Retrieved from [Link]

  • Taylor & Francis Online. (2006). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Retrieved from [Link]

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Tributyltin chloride. Retrieved from [Link]

Sources

Stability and Storage of Tributyl(trimethylsilylmethyl)tin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tributyl(trimethylsilylmethyl)tin, a key reagent in organic synthesis, demands careful handling and storage to maintain its chemical integrity and ensure experimental reproducibility. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this organometallic compound. We will delve into its intrinsic chemical stability, explore potential degradation pathways, and offer detailed, field-proven protocols for its proper storage and handling. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work.

Introduction: The Synthetic Utility and Inherent Sensitivities of Tributyl(trimethylsilylmethyl)tin

Tributyl(trimethylsilylmethyl)tin, with the chemical formula (n-Bu)₃SnCH₂Si(CH₃)₃, is a valuable organostannane reagent. Its unique structure, combining a tributyltin moiety with a trimethylsilylmethyl group, makes it a versatile building block in various organic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling. The trimethylsilylmethyl group can be transferred to various organic electrophiles, providing a pathway to silicon-containing organic molecules.

However, like many organotin compounds, tributyl(trimethylsilylmethyl)tin possesses inherent instabilities that must be managed to ensure its efficacy and the safety of the user. The reactivity of the tin-carbon bond makes it susceptible to cleavage by various agents, leading to decomposition and the formation of impurities that can compromise downstream reactions. Understanding these sensitivities is paramount for any researcher employing this reagent.

Chemical Stability and Decomposition Pathways

The stability of tributyl(trimethylsilylmethyl)tin is primarily dictated by the lability of the tin-carbon bonds. The product is chemically stable under standard ambient conditions (room temperature) when properly stored.[1] However, exposure to atmospheric moisture, oxygen, light, and elevated temperatures can initiate degradation.

Hydrolysis

The most significant pathway for the decomposition of tributyl(trimethylsilylmethyl)tin is hydrolysis. Organotin compounds, particularly those with alkyl groups, are susceptible to reaction with water.[1][2][3][4] This reaction leads to the cleavage of the tin-carbon bond, forming tributyltin hydroxide or its corresponding oxide (bis(tributyltin) oxide), and trimethylsilylmethane.

Proposed Hydrolysis Pathway: (n-Bu)₃SnCH₂Si(CH₃)₃ + H₂O → (n-Bu)₃SnOH + CH₃Si(CH₃)₃

The resulting tributyltin hydroxide can further condense to form bis(tributyltin) oxide: 2 (n-Bu)₃SnOH → [(n-Bu)₃Sn]₂O + H₂O

The presence of these tin byproducts can complicate reaction workups and potentially interfere with catalytic cycles. Therefore, stringent exclusion of moisture is critical.

Hydrolysis_Pathway reagent Tributyl(trimethylsilylmethyl)tin ((n-Bu)₃SnCH₂Si(CH₃)₃) intermediate Tributyltin Hydroxide ((n-Bu)₃SnOH) reagent->intermediate Hydrolysis water Water (H₂O) water->intermediate product1 Trimethylsilylmethane (CH₃Si(CH₃)₃) intermediate->product1 final_product Bis(tributyltin) Oxide ([(n-Bu)₃Sn]₂O) intermediate->final_product Condensation

Oxidation

Organotin compounds can react with atmospheric oxygen, particularly in the presence of light or heat.[5] This oxidative degradation can lead to the formation of various organotin oxides and hydroxides, similar to the products of hydrolysis. The reaction with oxygen can be complex and may proceed through radical mechanisms. To prevent oxidation, it is essential to handle the compound under an inert atmosphere.

Photolytic Decomposition

Exposure to light, especially ultraviolet (UV) radiation, can promote the homolytic cleavage of the tin-carbon bond.[5][6][7] This process generates tributyltin radicals and trimethylsilylmethyl radicals, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. Photodegradation is a significant concern for the long-term storage of this compound. Storing the reagent in amber or opaque containers is a crucial preventative measure.

Photolytic_Decomposition reagent Tributyl(trimethylsilylmethyl)tin radicals Tributyltin Radical ((n-Bu)₃Sn•) + Trimethylsilylmethyl Radical (•CH₂Si(CH₃)₃) reagent->radicals Homolytic Cleavage light Light (hν) light->radicals products Complex Degradation Products radicals->products Secondary Reactions

Thermal Decomposition

While stable at room temperature, elevated temperatures can accelerate the decomposition of tributyl(trimethylsilylmethyl)tin. High temperatures can promote both homolytic cleavage of the tin-carbon bond and increase the rate of reaction with any residual moisture or oxygen. It is advisable to avoid exposing the compound to high temperatures for extended periods.

Recommended Storage and Handling Protocols

To ensure the longevity and reactivity of tributyl(trimethylsilylmethyl)tin, a multi-faceted approach to storage and handling is required, focusing on the exclusion of air, moisture, and light.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dark place.[8] Refrigeration (2-8 °C) is recommended for long-term storage.Minimizes thermal degradation and reduces vapor pressure.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2][9]Prevents oxidation and hydrolysis from atmospheric oxygen and moisture.
Container Use a tightly sealed, amber glass bottle or a container made of an inert material.[1][2][8]Protects from light-induced decomposition and prevents atmospheric contamination.
Location Store in a well-ventilated, dry, and secure area away from strong oxidizing agents.[2]Ensures safety and prevents reaction with incompatible materials.
Handling Procedures

All manipulations involving tributyl(trimethylsilylmethyl)tin should be performed in a well-ventilated fume hood.[1][2] Adherence to strict air- and moisture-sensitive techniques is crucial.

Step-by-Step Protocol for Transferring the Reagent:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere: Purge the reaction vessel and transfer syringe with a dry, inert gas (argon or nitrogen).

  • Cannula Transfer: For transferring larger volumes, use a double-tipped needle (cannula) technique under a positive pressure of inert gas.

  • Syringe Transfer: For smaller volumes, use a gas-tight syringe.

    • Puncture the septum of the reagent bottle with the syringe needle.

    • Gently draw the desired volume of the liquid into the syringe.

    • Withdraw the syringe and immediately insert it into the reaction vessel, dispensing the reagent below the surface of the solvent if possible.

  • Sealing: After transfer, ensure the reagent bottle is securely sealed. It is good practice to wrap the cap and septum with Parafilm® to provide an additional barrier against atmospheric contamination.

Handling_Workflow start Start: Need to Transfer Reagent prep_glassware Dry Glassware and Cool under Inert Gas start->prep_glassware inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) prep_glassware->inert_atmosphere choose_method Choose Transfer Method inert_atmosphere->choose_method cannula Cannula Transfer (Large Volume) choose_method->cannula Large Volume syringe Syringe Transfer (Small Volume) choose_method->syringe Small Volume transfer Transfer Reagent to Reaction Vessel cannula->transfer syringe->transfer seal Securely Seal Reagent Bottle transfer->seal end End: Transfer Complete seal->end

Safety Precautions

Tributyl(trimethylsilylmethyl)tin is a toxic compound.[1][8] It is harmful if swallowed or in contact with skin and causes serious eye irritation.[1][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, a face shield, and a lab coat.[2]

  • Ventilation: Work exclusively in a well-ventilated chemical fume hood.[1][2]

  • Exposure: Avoid inhalation of vapors and contact with skin and eyes.[2]

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Waste Disposal

All waste containing tributyl(trimethylsilylmethyl)tin, including contaminated consumables, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2] It is recommended to quench any residual reagent with a suitable oxidizing agent, such as bleach, in a fume hood before disposal.

Conclusion

The chemical integrity of tributyl(trimethylsilylmethyl)tin is critical for its successful application in organic synthesis. By understanding its inherent sensitivities to moisture, air, light, and heat, and by implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the longevity of the reagent and the reliability of their experimental results. A commitment to these best practices is not only a matter of scientific integrity but also of paramount importance for laboratory safety.

References

  • Essential Safety and Operational Protocols for Handling Organotin Compounds - Benchchem. (n.d.).
  • Standard Operating Procedures - Del Valle Lab. (n.d.).
  • Toxicity and speciation analysis of organotin compounds. (n.d.).
  • Tributyltin compounds (TBT) - Miljøstyrelsen. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 20).
  • Organotin chemistry - Wikipedia. (n.d.).
  • Chapter 1 Organotin Chemistry - UM Students' Repository. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2023, March 5).
  • Tributyltin compounds (EHC 116, 1990) - INCHEM. (n.d.).
  • Chemistry and Applications of Organotin(IV) Complexes - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).

Sources

A Comprehensive Technical Guide to the Safe Handling of Tributyl(trimethylsilylmethyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety protocols and handling precautions for tributyl(trimethylsilylmethyl)tin. As a member of the highly toxic organotin family, this compound demands meticulous handling and a thorough understanding of its potential hazards. This document is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar reagents. The protocols and insights provided herein are synthesized from established safety data for organotin compounds to ensure a self-validating system of laboratory safety.

Introduction to Tributyl(trimethylsilylmethyl)tin and the Organotin Hazard Landscape

Tributyl(trimethylsilylmethyl)tin is an organometallic compound featuring a tin atom bonded to three butyl groups and a trimethylsilylmethyl group. While specific applications for this particular reagent are specialized, its chemical nature places it within the broader class of organotin compounds. These compounds are utilized as catalysts, PVC heat stabilizers, and potent biocides.[1][2] However, their utility is overshadowed by their significant toxicity.[1]

The biological activity and toxicity of organotin compounds are primarily determined by the organic groups attached to the tin atom.[1] The triorganotin compounds, such as those containing the tributyltin (TBT) moiety, are the most toxic class.[1][2] They are known neurotoxins, immunotoxins, and endocrine disruptors.[1] Therefore, despite the lack of exhaustive, specific toxicological data for tributyl(trimethylsilylmethyl)tin, the well-documented high toxicity of related tributyltin compounds necessitates that it be handled with the utmost caution.[3][4]

Hazard Identification and Analysis

Due to the limited availability of a specific Safety Data Sheet (SDS) for tributyl(trimethylsilylmethyl)tin, the following hazard assessment is a synthesis of data from closely related tributyltin compounds, such as tributyltin chloride and tributyl(trimethylsilylethynyl)tin. The tributyltin moiety is the primary driver of the toxicological profile.

Table 1: GHS Hazard Classification (Based on related Tributyltin Compounds)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[5][6][7]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[5][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5][6][7]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[5][6][7]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child.[5][7]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure.[5][7][8]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life.[6]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects.[5][7]
Toxicological Profile

Organotin compounds are highly toxic through all routes of exposure: inhalation, ingestion, and dermal contact.[1][9]

  • Inhalation: Inhaling vapors or aerosols can cause respiratory tract irritation.[10] Systemic effects following inhalation can include damage to the central nervous system.[9]

  • Dermal Contact: Tributyltin compounds are readily absorbed through the skin and can cause severe skin irritation and even chemical burns in severe cases.[2][3][4] This route of exposure can lead to systemic toxicity.

  • Eye Contact: Direct contact causes serious eye irritation and potential burns.[5][9]

  • Ingestion: Ingestion is a route of high acute toxicity.[5][9]

  • Chronic Exposure: Prolonged or repeated exposure to tributyltin compounds is known to cause damage to the immune system, central nervous system, liver, and kidneys.[8][10][11] The critical effect of tributyltin compounds in animal studies is on the immune system.[10]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive when handling potent toxins like tributyl(trimethylsilylmethyl)tin is to minimize exposure. This is achieved through a hierarchy of controls, where engineering controls are the first and most critical line of defense, supplemented by robust PPE.

Engineering Controls
  • Fume Hood: All handling of tributyl(trimethylsilylmethyl)tin, including weighing, transferring, and the setup of reactions, must be performed inside a certified chemical fume hood.[12] The sash should be kept as low as possible.[12]

  • Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[13]

cluster_0 Hierarchy of Controls for Organotin Handling Elimination Elimination Substitution Substitution Elimination->Substitution Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering_Controls Administrative_Controls Administrative Controls (SOPs, Training) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative_Controls->PPE caption Diagram: Hierarchy of safety controls. cluster_0 Spill Response Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size (Small vs. Large) alert->assess small_spill Small Spill: Proceed with Cleanup assess->small_spill Manageable large_spill Large Spill: Evacuate Lab & Call Emergency Services assess->large_spill Unmanageable ppe Don Appropriate PPE small_spill->ppe contain Contain with Inert Absorbent ppe->contain collect Collect Material into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Seal and Dispose of Waste Properly decontaminate->dispose end Response Complete dispose->end caption Diagram: Workflow for a chemical spill response.

Caption: Workflow for a chemical spill response.

First-Aid Measures

Immediate action is critical in the event of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing. [14]Flush the affected skin with copious amounts of water for at least 15 minutes. [9][14]Seek immediate medical attention. [10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [9][10]Remove contact lenses if present and easy to do. [6]Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately. [10]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). [13]Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. [13]Rinse the mouth with water. [6]Seek immediate medical attention. [10]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or chemical foam. [10]Do not use a solid stream of water, as it may scatter and spread the fire.

  • Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, and tin oxides. [5][13]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [5][10]

Waste Disposal

Chemical waste from tributyl(trimethylsilylmethyl)tin must be handled as hazardous waste.

  • Collection: Collect all waste, including contaminated absorbents and rinsates, in a clearly labeled, sealed, and chemically compatible container. [9][15]* Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Incompatible Wastes: Never mix organotin waste with incompatible materials. For example, inorganic acid waste and organic waste should not be mixed. [16]* Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. [5][6]The first rinse of any emptied container must also be collected as hazardous waste. [17]

Conclusion

Tributyl(trimethylsilylmethyl)tin, like all triorganotin compounds, is a highly hazardous material that poses significant health risks if not handled properly. Its toxicity profile demands a stringent adherence to a multi-layered safety approach encompassing robust engineering controls, appropriate personal protective equipment, and meticulous handling protocols. By understanding the causality behind these safety measures and preparing for potential emergencies, researchers can mitigate the risks and work safely with this valuable class of reagents.

References

  • BenchChem. (n.d.). safety and handling precautions for organotin compounds.
  • Del Valle Lab. (n.d.). Standard Operating Procedures.
  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
  • National Research Council. (2011). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
  • Department of the Environment and Energy, Australian Government. (2022, June 30). Organo-tin compounds.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Tributyl(trimethylsilylethynyl)tin | 81353-38-0.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl(3-methyl-2-butenyl)tin.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET - Tributyl(trimethylsilylmethyl)tin.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tri-n-butyltin chloride.
  • Wikipedia. (n.d.). Tributyltin.
  • Fisher Scientific. (2014, September 11). SAFETY DATA SHEET - Tributyl(vinyl)tin.
  • Biosynth. (n.d.). Tri-N-butyl(trimethylsilylmethyl)tin | 77425-85-5.
  • American Elements. (n.d.). Tributyl(trimethylsilylethynyl)tin.
  • Collaborative for Health & Environment. (n.d.). Tributyltin.
  • EXTOXNET PIP. (n.d.). TRIBUTYLTIN (TBT).
  • Mohammed, Y. A. E., Ibrahim, N. A. A., Eldin, E. A. A., Helmy, H. O. M., & Gad, M. A. A. (2023). An Overview on Toxicity of Tributyltin. International Journal of Clinical and Biomedical Sciences, 24(10), 1345-1349.
  • Sigma-Aldrich. (2025, November 24). SAFETY DATA SHEET.
  • Miljøstyrelsen (Danish Environmental Protection Agency). (n.d.). Tributyltin compounds (TBT).
  • Ereztech. (n.d.). Tributyl(trimethylsilylethynyl)tin.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tri-n-butyltin chloride.
  • ChemicalBook. (2023, July 9). TRI-N-BUTYL(TRIMETHYLSILYLMETHYL)TIN | 77425-85-5.
  • Environment Canada. (n.d.). A GUIDELINE ENVIRONMENTAL MANAGEMENT TIN STABILIZERS.
  • University of Missouri. (2015, April). Chemical Waste Guide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

The Carbon-Tin Bond: A Linchpin in Modern Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Application of Organostannanes

For researchers, synthetic chemists, and professionals in drug development, the strategic formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular innovation. Among the vast toolkit of organometallic chemistry, organostannanes—compounds featuring a carbon-tin (C-Sn) bond—hold a place of distinction. Their unique combination of stability, functional group tolerance, and versatile reactivity has rendered them indispensable in the synthesis of complex natural products, advanced materials, and novel pharmaceutical agents.[1][2]

This guide provides a comprehensive exploration of the C-Sn bond's reactivity, moving beyond a simple catalog of reactions to delve into the mechanistic underpinnings and practical considerations that govern its utility. We will examine the fundamental properties of this bond, its cleavage under various conditions—palladium-catalyzed cross-couplings, radical transformations, and transmetalations—and its application in the stereocontrolled construction of intricate molecular architectures. Furthermore, we will address the practical challenges associated with organotin chemistry, namely toxicity and purification, and survey the burgeoning role of these compounds as therapeutic agents in their own right.

The Nature of the Carbon-Tin Bond: A Foundation for Reactivity

The utility of organostannanes is intrinsically linked to the properties of the C-Sn bond. It is a relatively weak, covalent, and largely nonpolar linkage. The length of the C-Sn bond is significantly longer than a C-C or C-Si bond, which contributes to its lower bond dissociation energy and, consequently, its higher reactivity.[3] This inherent weakness is the key to its synthetic utility, allowing for facile cleavage under specific, controlled conditions.

Bond TypeTypical Bond Length (Å)
C-C1.54
C-Si1.94
C-Sn2.15
Table 1: Comparison of Group 14 Element-Carbon Bond Lengths. The increasing bond length down the group correlates with decreased bond strength and increased reactivity.[3]

The reactivity of the C-Sn bond is highly tunable based on the organic substituents attached to the tin atom. Electron-withdrawing groups on the carbon atom can alter the bond polarity and influence reaction rates. The number and nature of the non-transferable groups on the tin atom also play a crucial role, particularly in cross-coupling reactions. Typically, three "non-transferable" groups, often butyl or methyl, remain on the tin atom while the fourth, desired organic moiety is transferred. The migratory aptitude of these groups generally follows the order: alkynyl, vinyl, aryl > allyl, benzyl >> alkyl. This predictable selectivity is a cornerstone of the Stille coupling's reliability.[4]

Characterization Spotlight: 119Sn NMR Spectroscopy

A powerful tool for characterizing organostannanes is 119Sn Nuclear Magnetic Resonance (NMR) spectroscopy. Tin has three NMR-active spin-½ nuclei (115Sn, 117Sn, and 119Sn), with 119Sn being the most commonly observed due to its higher natural abundance and sensitivity.[5] The chemical shift range for 119Sn is vast, spanning over 5000 ppm, which makes it highly sensitive to the electronic environment around the tin atom.[6] Coupling constants between tin and adjacent carbon (1JSn-C) or protons (2JSn-H) provide valuable structural information, helping to confirm the presence and nature of the C-Sn bond.[5][6]

Palladium-Catalyzed Cross-Coupling: The Stille Reaction

The Stille reaction is arguably the most prominent application of organostannanes, enabling the formation of C-C bonds between sp2-hybridized carbons (e.g., vinyl-vinyl, aryl-aryl, vinyl-aryl).[7] Its discovery and development have been pivotal in organic synthesis, offering a mild and highly versatile method that tolerates a wide array of functional groups, a significant advantage over more reactive organometallics like organolithiums or Grignards.[8][9][10]

The Catalytic Cycle: A Mechanistic Walkthrough

The mechanism of the Stille reaction has been studied extensively and proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][11]

Stille_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_oxadd R¹-Pd(II)L_n-X pd0->pd2_oxadd Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_oxadd->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product tin_byproduct X-SnR₃ pd2_trans->tin_byproduct organostannane R²-SnR₃ organostannane->pd2_trans halide R¹-X halide->pd2_oxadd

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with iodides being more reactive than bromides, and chlorides generally being poor substrates.[7]

  • Transmetalation : This is often the rate-determining step. The organostannane (R²-SnR₃) transfers its R² group to the palladium center, displacing the halide, which then associates with the tin moiety. The exact mechanism of transmetalation can be complex, potentially involving associative or dissociative pathways depending on the substrates and reaction conditions.[2][7][11] The presence of additives like lithium chloride can accelerate this step, particularly with triflate electrophiles, by facilitating the displacement of the triflate from the palladium center.[2]

  • Reductive Elimination : The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4][7] For this to occur, the R¹ and R² groups must be cis to each other on the palladium complex.

Experimental Protocol: A Representative Stille Coupling

The following is a generalized protocol for a Stille cross-coupling reaction.

Materials:

  • Organic halide (1.0 eq)

  • Organostannane (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Solvent (e.g., THF, DMF, Toluene, degassed)

  • Optional: Additives like Cu(I) salts or LiCl.

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the organic halide and the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Add the organostannane reagent to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with workup and purification. A common method to remove the tin byproducts is to stir the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble tin fluorides that can be removed by filtration.[12]

Radical Reactions: Harnessing Homolytic Cleavage

The C-Sn bond is not only susceptible to polar, two-electron processes but also to homolytic cleavage, making organostannanes valuable reagents in free-radical chemistry.[13] Organotin hydrides, particularly tributyltin hydride (Bu₃SnH), are the most common reagents in this class. The relatively weak Sn-H bond (approx. 74 kcal/mol) can be readily cleaved by a radical initiator to generate a tributyltin radical (Bu₃Sn•).[10]

The Barton-McCombie Deoxygenation

A classic example of organostannane-mediated radical chemistry is the Barton-McCombie deoxygenation, which allows for the replacement of a hydroxyl group with a hydrogen.[14][15][16] This is a powerful transformation, especially in carbohydrate and natural product chemistry, as it avoids the harsh conditions or rearrangement-prone cationic intermediates of other deoxygenation methods.[14]

The reaction proceeds in two stages:

  • Activation : The alcohol is converted into a thiocarbonyl derivative, typically a xanthate or a thionocarbonate.

  • Radical Reduction : The thiocarbonyl derivative is treated with tributyltin hydride and a radical initiator, such as azobisisobutyronitrile (AIBN).

Barton_McCombie cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R_init• 2 R_init• AIBN->2 R_init• Δ or hν Bu₃Sn• Bu₃Sn• 2 R_init•->Bu₃Sn• + Bu₃SnH - R_initH Thioester R-O-C(=S)SR' Bu₃Sn•->Thioester Attack on S Alkyl_Radical R• Thioester->Alkyl_Radical Fragmentation Product R-H Alkyl_Radical->Product + Bu₃SnH Product->Bu₃Sn• regenerates

Figure 2: Simplified mechanism of the Barton-McCombie deoxygenation.

Experimental Protocol: Barton-McCombie Deoxygenation [17]

Step 1: Xanthate Formation

  • To a stirred solution of the alcohol (1.0 eq) in an anhydrous solvent like THF at 0 °C, add a strong base such as sodium hydride (NaH, 1.5 eq).

  • Stir for 30 minutes, then add carbon disulfide (CS₂, 5.0 eq).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Add methyl iodide (MeI, 5.0 eq) and continue stirring for several hours until the reaction is complete.

  • Work up the reaction to isolate the xanthate intermediate.

Step 2: Deoxygenation

  • Dissolve the xanthate (1.0 eq) in a high-boiling solvent like toluene or benzene.

  • Add tributyltin hydride (Bu₃SnH, 2.0 eq) and a catalytic amount of AIBN (0.2 eq).

  • Heat the mixture to reflux (80-110 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the product via flash column chromatography. Special techniques are required to remove the tin byproducts (see Section 5).

The Giese Reaction

The Giese reaction involves the radical addition of an alkyl radical (generated from an alkyl halide) to an electron-deficient alkene.[18][19] Organotin hydrides are classic reagents for mediating this transformation, acting as both the radical initiator (via halogen abstraction) and the chain-propagating hydrogen donor.[19] While highly effective, the toxicity of tin reagents has led to the development of tin-free alternatives.[20][21][22]

Nucleophilic Addition to Carbonyls: Stereocontrolled C-C Bond Formation

Allyl-, allenyl-, and propargylstannanes are excellent nucleophiles for addition to aldehydes and imines, providing a reliable method for constructing homoallylic and homopropargylic alcohols and amines.[8] These reactions are particularly valuable due to their potential for high stereocontrol.

Mechanisms and Stereochemical Control

The addition can proceed through several pathways: thermal, Lewis acid-promoted, or via prior transmetalation.[8] The stereochemical outcome is a result of the interplay between the geometry of the allylstannane (E vs. Z) and the facial selectivity of the carbonyl electrophile.

  • Felkin-Anh vs. Chelation Control : When adding to a chiral aldehyde, the diastereoselectivity is often dictated by either the Felkin-Anh model (non-chelating conditions) or the Cram-chelate model (chelating conditions). The choice of Lewis acid and the nature of substituents on the aldehyde can be used to favor one pathway over the other, thus directing the stereochemical outcome.[23][24][25][26]

  • Reagent Control : Chiral allylstannanes can be used to induce asymmetry in additions to achiral aldehydes, often with high levels of enantioselectivity, particularly when a chiral Lewis acid catalyst is employed.[15][27]

Experimental Protocol: Lewis Acid-Promoted Allylation of a Chiral Aldehyde [10]

  • To a solution of the chiral aldehyde (1.0 eq) in a dry, non-coordinating solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, add a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq).

  • Stir the mixture for 15-30 minutes.

  • Add the allyltributylstannane (1.2 eq) dropwise.

  • Stir at -78 °C for several hours, monitoring the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purify the resulting homoallylic alcohol by flash chromatography.

Practical Considerations: Toxicity and Purification

A significant drawback of organotin chemistry is the toxicity of the reagents and byproducts, particularly volatile trialkyltin compounds like tributyltin chloride and hexabutyldistannoxane.[8][15][17] This necessitates careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1]

The removal of tin-containing impurities from the desired product is a critical and often challenging step.[8] Several methods have been developed to address this issue:

  • Fluoride-Based Precipitation : The most common method involves treating the crude reaction mixture with an aqueous solution of potassium fluoride (KF). This forms highly insoluble and less toxic tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.[11][12]

  • Chromatographic Methods :

    • Passing the crude product through a silica gel plug treated with an amine base (e.g., triethylamine) can help retain tin byproducts.[11]

    • Using a stationary phase composed of silica gel mixed with powdered potassium fluoride (KF) or potassium carbonate (K₂CO₃) for column chromatography is highly effective at trapping tin residues.[8]

  • Oxidative Quenching : Glassware that has been in contact with organotin reagents should be decontaminated. Soaking in a basic solution of potassium permanganate or bleach can oxidize the tin residues to less toxic inorganic tin species.[5][16]

Organostannanes in Drug Development: Beyond Synthetic Reagents

While organostannanes are workhorses in the synthesis of complex organic molecules for drug discovery, they are also being investigated as active pharmaceutical ingredients (APIs) themselves, primarily in the field of oncology.[3]

Mechanism of Anticancer Activity

The cytotoxic effects of organotin compounds are believed to stem from their ability to interact with biological macromolecules. The proposed mechanisms of action are multifaceted and can include:

  • DNA Interaction : Organotin cations can interact with the phosphate backbone of DNA, potentially disrupting DNA replication and transcription.

  • Mitochondrial Disruption : Some organotin compounds can induce apoptosis (programmed cell death) by disrupting the mitochondrial membrane potential and triggering the intrinsic apoptotic pathway.

  • Enzyme Inhibition : The tin atom can coordinate to sulfur-containing residues (cysteine) in enzymes, leading to their inhibition.

The biological activity is highly dependent on the structure of the organotin compound. Generally, the toxicity follows the trend R₃SnX > R₂SnX₂ > RSnX₃. The nature of the organic groups (R) and the anionic ligands (X) significantly modulates the lipophilicity, stability, and ultimately, the therapeutic index of the compound. Researchers are actively synthesizing and screening new organotin complexes with tailored ligands to enhance their selectivity for cancer cells while minimizing systemic toxicity.

Conclusion

The carbon-tin bond, with its unique blend of stability and tailored reactivity, remains a powerful tool in the arsenal of the modern synthetic chemist. From the robust and reliable Stille coupling to the subtle stereocontrol achievable in radical and nucleophilic addition reactions, organostannanes provide solutions to complex synthetic challenges. While the inherent toxicity of these compounds necessitates careful handling and purification strategies, the development of more efficient removal techniques and catalytic systems continues to mitigate these concerns. Furthermore, the emergence of organostannanes as a class of potential anticancer agents opens a new frontier in medicinal chemistry, where the unique properties of the C-Sn bond are leveraged not for synthesis, but for therapeutic intervention. For professionals in drug discovery and development, a deep understanding of the principles governing the reactivity of the carbon-tin bond is not merely academic—it is a gateway to innovation, enabling the creation of the next generation of complex molecules and medicines.

References

  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14). Available from: [Link]

  • Barton-McCombie Reaction - J&K Scientific LLC. (2025, May 27). Available from: [Link]

  • Stille reaction - Wikipedia. Available from: [Link]

  • Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC. (2021, July 23). Available from: [Link]

  • Anti-Tumor Activity of Organotin (IV) Compounds: A Review. (2024, December 14). Available from: [Link]

  • Schematic representation of possible mechanisms of organotin(IV) compounds. - ResearchGate. Available from: [Link]

  • Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. Available from: [Link]

  • Barton–McCombie deoxygenation - Grokipedia. Available from: [Link]

  • Barton-McCombie Reaction: Mechanism & Examples - NROChemistry. Available from: [Link]

  • Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones | Chemical Reviews - ACS Publications. Available from: [Link]

  • (PDF) Addition of chiral and achiral allyltrichlorostannanes to chiral±-alkoxy aldehydes. (2025, December 18). Available from: [Link]

  • Enantioselective and Diastereoselective Additions of Allylic Stannanes to Aldehydes Promoted by a Chiral (Acyloxy)borane Catalyst | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Applications of Barton-McCombie Reaction in Total Syntheses - ResearchGate. Available from: [Link]

  • CHAPTER 1 ADDITIONS OF ALLYL, ALLENYL, AND PROPARGYLSTANNANES TO ALDEHYDES AND IMINES Miami University, Oxford, Ohio - Wiley Monthly Title Update and Image Download Site. Available from: [Link]

  • Organostannane addition - Wikipedia. Available from: [Link]

  • Stille Coupling | OpenOChem Learn. Available from: [Link]

  • (Sn) Tin NMR. Available from: [Link]

  • Organometallic Anticancer Compounds | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Radical chemistry of tin - R Discovery - Researcher.Life. (1998, January 1). Available from: [Link]

  • Synthesis of organostannane 1. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • A Review of Organotin Compounds: Chemistry and Applications Volume 3. (2018, July 17). Available from: [Link]

  • Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC. Available from: [Link]

  • NMR Periodic Table: Tin NMR - IMSERC. Available from: [Link]

  • Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides - Organic Chemistry Portal. Available from: [Link]

  • Anti-Cancer Agents in Medicinal Chemistry | List of High Impact Articles | PPts | Journals. Available from: [Link]

  • FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - MDPI. (2022, November 21). Available from: [Link]

  • Vol 24, No 7 (2024) - Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • Giese Radical Addition | Chem-Station Int. Ed. (2015, November 17). Available from: [Link]

  • Homolytic bond-dissociation enthalpies of tin bonds and tinligand bond strengths Acomputational study - ResearchGate. (2025, August 6). Available from: [Link]

  • Design, synthesis, and functionalization of nanomaterials for therapeutic drug delivery. Available from: [Link]

  • Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed. (2017, September 19). Available from: [Link]

  • Reversing Diastereoselectivity: Chelation-Controlled Addition Of Organozincs To Chiral Carbonyl Derivatives - ScholarlyCommons. (2014, August 20). Available from: [Link]

  • Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides - ResearchGate. (2025, August 10). Available from: [Link]

  • New Hypercoordinating Organostannanes for the Modular Functionalization of Mono- and Polystannanes: Synthetic and Computational Studies | Inorganic Chemistry | ChemRxiv | Cambridge Open Engage. (2021, October 18). Available from: [Link]

  • Giese reaction: Radical addition on olefins with an... - ResearchGate. Available from: [Link]

  • 9.4: Diastereoselective Addition to Aldehydes and Ketones - Chemistry LibreTexts. (2020, August 15). Available from: [Link]

Sources

An In-depth Technical Guide to Organotin Chemistry and Its Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of organotin chemistry, from its fundamental principles to its diverse applications. It is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of the synthesis, properties, and practical uses of these versatile organometallic compounds. This document moves beyond a simple recitation of facts to explain the underlying causality of experimental choices and provide self-validating protocols, ensuring both scientific integrity and practical utility.

Introduction to Organotin Chemistry: A Historical and Structural Perspective

The field of organotin chemistry dates back to 1849 with the synthesis of diethyltin diiodide by Edward Frankland.[1][2] However, it was the discovery of their industrial applications in the mid-20th century, particularly as stabilizers for polyvinyl chloride (PVC), that propelled significant advancements in this area.[1][2] Organotin compounds are characterized by the presence of at least one tin-carbon (Sn-C) bond.[3] The number and nature of the organic substituents (R) attached to the tin atom fundamentally dictate the compound's physical, chemical, and biological properties.

Organotin compounds are primarily found in the +4 oxidation state (Sn(IV)) and are classified into four main categories based on the number of organic groups attached to the tin atom: mono-, di-, tri-, and tetraorganotins (RnSnX4-n, where n = 1-4 and X is an anionic group).[4] The geometry around the tin atom is typically tetrahedral for tetraorganotins, while mono-, di-, and triorganotins can exhibit higher coordination numbers (5 or 6), leading to trigonal bipyramidal or octahedral geometries, especially with electronegative substituents.[3][4]

Tin(II) organometallics are less common and are generally only stable when the organic substituents are sterically bulky.[5]

Synthesis of Organotin Compounds: Core Methodologies

The synthesis of organotin compounds can be achieved through several key methods. The choice of method often depends on the desired substitution pattern and the scale of the reaction.

Alkylation of Tin Halides

A primary industrial method for synthesizing organotin compounds involves the alkylation of tin tetrachloride (SnCl4) using organometallic reagents such as Grignard reagents (RMgX) or organoaluminum compounds (R3Al).[1]

Experimental Protocol: Synthesis of Tetrabutyltin

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Grignard Reagent Formation: Add a solution of butyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (butylmagnesium bromide).

  • Alkylation: Cool the Grignard reagent solution in an ice bath. Add a solution of tin tetrachloride in an anhydrous solvent (e.g., toluene) dropwise to the Grignard reagent. The reaction is typically exothermic and should be controlled by the rate of addition.

  • Reaction Completion and Work-up: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield crude tetrabutyltin.

  • Purification: The crude product is then purified by vacuum distillation.

Kocheshkov Redistribution

For the synthesis of organotin halides (RnSnX4-n), the Kocheshkov redistribution reaction is a crucial method. This reaction involves the stoichiometric reaction of a tetraorganotin compound (R4Sn) with a tin tetrahalide (SnX4). The stoichiometry of the reactants determines the primary product.

Experimental Protocol: Synthesis of Tributyltin Chloride

This protocol is based on the redistribution reaction between tetrabutyltin and tin tetrachloride.[6]

  • Reactant Preparation: Prepare tin tetrachloride and tetrabutyltin in a 1:1 molar ratio.[6]

  • Reaction Setup: In a jacketed reaction kettle equipped with a stirrer, add the tetrabutyltin. Begin stirring and cool the vessel to below 0°C using chilled water.[6]

  • Vacuum and Addition: Evacuate the reaction kettle to the ultimate vacuum and then close the vacuum valve.[6]

  • Controlled Reaction: Add the tin tetrachloride dropwise while maintaining the internal temperature between -10°C and 0°C.[6]

  • Reaction Completion: After the addition is complete, continue the reaction for an additional 30 minutes.[6]

  • Washing: Transfer the reaction mixture to a washing kettle and add pure water. Stir the mixture and then allow it to stand for phase separation.[6]

  • Separation and Drying: Separate the lower aqueous layer containing monobutyltin trichloride. The upper organic phase, which is the desired tributyltin chloride, is then dried under vacuum at a temperature of 90-110°C.[6]

  • Final Product: After drying, cool the material to obtain the tributyltin chloride product.[6]

Synthesis of Organotin Carboxylates

Organotin carboxylates are an important class of compounds with applications as catalysts and biological agents. They are typically synthesized by reacting organotin oxides or halides with carboxylic acids or their salts.

Experimental Protocol: Synthesis of a Triorganotin(IV) Carboxylate

This is a general procedure for the synthesis of triorganotin(IV) complexes of the type R3SnL, where L is a carboxylate ligand.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid ligand in an anhydrous organic solvent such as toluene or methanol.

  • Reactant Addition: Add an equimolar amount of the corresponding triorganotin(IV) chloride (e.g., triphenyltin chloride, tributyltin chloride) or bis(triorganotin) oxide to the solution.

  • Reaction: Reflux the reaction mixture for several hours. If starting from the chloride, a base like triethylamine may be added to neutralize the HCl formed. If starting from the oxide, water is a byproduct and can be removed azeotropically using a Dean-Stark trap if toluene is the solvent.

  • Isolation: After the reaction is complete, cool the mixture. If a precipitate has formed, it can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Key Applications of Organotin Compounds

Organotin compounds have a broad range of industrial and scientific applications, stemming from their unique chemical and physical properties.[1]

Polymer Chemistry: PVC Stabilization and Catalysis

PVC Stabilization: One of the largest applications of organotin compounds is as heat stabilizers for polyvinyl chloride (PVC).[3][7] During processing at high temperatures, PVC undergoes dehydrochlorination, leading to discoloration and embrittlement.[8] Organotin stabilizers, particularly dialkyltin carboxylates and thiolates, prevent this degradation.[3][7] The mechanism involves the substitution of labile chlorine atoms on the PVC chain with the more stable ligands from the organotin compound, and the scavenging of HCl.[8][9]

Experimental Protocol: Evaluation of PVC Heat Stability

  • Film Preparation: Prepare PVC films by mixing PVC resin (100 parts), a plasticizer like dioctyl phthalate (DOP) (60 parts), and the organotin stabilizer (e.g., 2 parts per hundred of resin, phr).[8] The mixture is gelled at a specific temperature (e.g., 140°C) for a set time (e.g., 15 minutes).[8]

  • Heat Stability Test: Place the prepared films in a forced convection air-circulating oven at a set temperature (e.g., 160-180°C).[8]

  • Analysis: Monitor the degradation of the PVC films over time. This can be done by:

    • Visual Inspection: Observing changes in color (discoloration).

    • HCl Evolution Measurement: Using a PVC thermomat to measure the time until the onset of HCl evolution.[8]

    • Spectroscopic Analysis: Using FTIR spectroscopy to monitor changes in the chemical structure of the polymer, such as the formation of polyene sequences.[8]

    • Thermogravimetric Analysis (TGA): To determine the degradation temperature of the stabilized PVC compared to an unstabilized control.[8]

Catalysis in Polyurethane Formation: Diorganotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts for the formation of polyurethanes from isocyanates and polyols.[10][11] They act as Lewis acids, activating the reactants and facilitating the polymerization process.[10] The catalytic activity of organotin compounds is significantly higher than that of many other catalysts, allowing for rapid curing and production.[10]

Urethane_Formation_Catalysis Isocyanate R-N=C=O Intermediate Activated Complex Isocyanate->Intermediate Alcohol R'-OH Alcohol->Intermediate Catalyst Diorganotin Catalyst (e.g., DBTDL) Catalyst->Intermediate Lewis Acid Activation Intermediate->Catalyst Catalyst Regeneration Urethane R-NH-CO-OR' Intermediate->Urethane Polymerization

Organic Synthesis: The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate, forming a new carbon-carbon bond.[12][13] This reaction is a cornerstone of modern organic synthesis due to its broad functional group tolerance and the stability of organostannane reagents to air and moisture.[14][15]

Mechanism of the Stille Coupling:

The catalytic cycle of the Stille reaction involves three key steps:[12][13]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R1-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane (R2-SnR3) transfers its organic group (R2) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R1 and R2) are eliminated from the palladium complex as the coupled product (R1-R2), regenerating the Pd(0) catalyst.

Stille_Coupling_Mechanism cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII_X R¹-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_X->PdII_R2 Transmetalation SnR3X X-SnR₃ PdII_R2->Pd0 Product R¹-R² PdII_R2->Product Reductive Elimination R1X R¹-X R2SnR3 R²-SnR₃

Experimental Protocol: A General Procedure for the Stille Coupling

This protocol is a representative example and may require optimization for specific substrates.[14]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the organic halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a suitable solvent (e.g., anhydrous DMF or toluene).[14]

  • Reagent Addition: Add any necessary additives, such as copper(I) iodide (CuI) or lithium chloride (LiCl), which can enhance the reaction rate.[14] Then, add the organostannane reagent (1.1-1.5 equivalents).[14]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-100°C) and monitor the reaction progress by TLC or GC-MS.[14]

  • Work-up: Upon completion, cool the reaction mixture and transfer it to a separatory funnel. Dilute with an appropriate organic solvent and wash with an aqueous solution to remove tin byproducts. A common method is to wash with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble fluorides that can be filtered off.[14]

  • Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Biocidal and Medicinal Applications

Biocidal Properties: Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT) derivatives, exhibit potent biocidal activity against a wide range of organisms, including fungi, bacteria, and marine fouling organisms.[16] This has led to their use as wood preservatives and, historically, as antifouling agents in marine paints.[16] The biocidal mechanism is believed to involve the interaction of the organotin compound with sulfhydryl groups in proteins and the disruption of mitochondrial function.[17] However, due to their high toxicity and environmental persistence, the use of organotins as antifouling agents is now heavily restricted.[16]

Medicinal Chemistry and Anticancer Research: There is growing interest in the potential of organotin compounds as therapeutic agents, particularly as anticancer drugs.[2][4] Certain organotin(IV) complexes have shown significant in vitro cytotoxicity against various cancer cell lines, in some cases exceeding the activity of cisplatin.[4] The proposed mechanism of action involves the induction of apoptosis (programmed cell death) through the mitochondrial pathway and cell cycle arrest.[1][18] The interaction of organotin compounds with DNA, potentially at the external phosphate groups, is also thought to play a role in their anticancer activity.[2][18] Research is ongoing to develop organotin compounds with improved selectivity for cancer cells and reduced systemic toxicity.[18]

Analytical Methods for Organotin Compounds

The detection and quantification of organotin compounds, especially at trace levels in environmental and biological samples, require sensitive and specific analytical techniques. Gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors are the most common methods.[12][19]

Experimental Protocol: Determination of Organotins in Environmental Samples by GC-MS

This is a general workflow for the analysis of organotins in water or soil/sediment samples.[19][20]

  • Sample Preparation (Water):

    • Acidify the water sample.

    • Perform liquid-liquid extraction with an organic solvent (e.g., hexane) in the presence of a complexing agent like tropolone.[21]

  • Sample Preparation (Soil/Sediment):

    • Extract the sample with a suitable solvent mixture (e.g., diethyl ether:hexane with tropolone) using sonication or pressurized solvent extraction.[20]

  • Derivatization: Since many organotin compounds are not sufficiently volatile for GC analysis, a derivatization step is necessary. This typically involves ethylation or pentylation using a Grignard reagent or sodium tetraethylborate to convert the polar organotin halides or oxides into more volatile tetraalkyltin derivatives.[19][21]

  • Clean-up: The extract may require a clean-up step, for example, using a silica gel column, to remove interfering matrix components.[20]

  • GC-MS Analysis:

    • Inject the derivatized and cleaned-up sample into a gas chromatograph equipped with a mass spectrometer (GC-MS).

    • Use a suitable capillary column for separation of the different organotin species.

    • The mass spectrometer provides sensitive and selective detection, allowing for the identification and quantification of individual organotin compounds based on their mass spectra and retention times.[19]

Organotin_Analysis_Workflow Sample Environmental Sample (Water/Soil) Extraction Extraction (LLE or Sonication) Sample->Extraction Derivatization Derivatization (e.g., Ethylation) Extraction->Derivatization Cleanup Clean-up (e.g., Silica Gel) Derivatization->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data Quantification and Identification GCMS->Data

Physicochemical and Toxicological Data

The properties and toxicity of organotin compounds vary significantly with the number and type of organic substituents.

Table 1: Physicochemical Properties of Selected Organotin Compounds

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
Tetrabutyltin(C4H9)4Sn347.16-97145 (10 mmHg)Insoluble
Tributyltin chloride(C4H9)3SnCl325.52-16142-145 (10 mmHg)Sparingly soluble
Dibutyltin dichloride(C4H9)2SnCl2303.8443135 (10 mmHg)Slightly soluble, hydrolyzes
Triphenyltin chloride(C6H5)3SnCl385.47106240 (13.5 mmHg)Insoluble, reacts with water[16]
Dibutyltin dilaurate(C4H9)2Sn(OCOC11H23)2631.5622-25>250 (decomposes)Insoluble

Data compiled from various sources.[16][22][23]

Table 2: Acute Toxicity of Selected Organotin Compounds in Rats (Oral LD50)

CompoundLD50 (mg/kg)Toxicity Class
Trimethyltin chloride12.6Highly Toxic
Triethyltin chloride10Highly Toxic
Tributyltin chloride129 - 218Toxic
Triphenyltin chloride136Toxic
Dibutyltin dichloride100 - 200Toxic
Dioctyltin dichloride>4000Slightly Toxic
Tetrabutyltin>4000Slightly Toxic

Data compiled from various sources.[24][25][26][27] Note: Toxicity can vary depending on the specific study and animal strain.

The general trend for toxicity is: R3SnX > R2SnX2 > RSnX3 > R4Sn.[18] The toxicity of trialkyltin compounds also depends on the length of the alkyl chain, with trimethyltin and triethyltin being the most toxic to mammals.[24]

Conclusion and Future Outlook

Organotin chemistry remains a vibrant and important field with a rich history and a wide array of applications. From stabilizing everyday plastics to enabling the synthesis of complex organic molecules and showing promise in the fight against cancer, the utility of these compounds is undeniable. However, the significant toxicity and environmental concerns associated with some organotin compounds, particularly the tri-substituted derivatives, have led to increased regulation and a search for safer alternatives.

Future research in this area will likely focus on several key aspects:

  • Green Synthesis: Developing more environmentally benign synthetic routes to organotin compounds.

  • Catalyst Development: Designing novel and more efficient organotin-based catalysts for polymerization and organic synthesis.

  • Medicinal Chemistry: Synthesizing and evaluating new organotin complexes with high anticancer activity and low systemic toxicity.

  • Safer Materials: Creating new organotin-based materials, such as stabilizers and biocides, with improved environmental profiles.

By leveraging a deep understanding of their structure-activity relationships, the scientific community can continue to harness the beneficial properties of organotin compounds while mitigating their risks.

References

  • Duaa G, Zahraa R, Emad Y. A Review of Organotin Compounds: Chemistry and Applications. Arc Org Inorg Chem Sci. 2018;3(3). Available at: [Link]

  • Tabassum S, Pettinari C. Chemical and biotechnological developments in organotin cancer chemotherapy. J Organomet Chem. 2006;691(8):1761-1766. Available at: [Link]

  • Gielen M, Tiekink ERT. Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. Curr Med Chem. 2017;24(28):3046-3071. Available at: [Link]

  • Al-Shaheen, M. A. R., & Yousif, E. (2023). Anti-Tumor Activity of Organotin (IV) Compounds: A Review. Al-Rafidain Journal of Medical Sciences, 5, 50-56. Available at: [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. NPI. 2022. Available at: [Link]

  • CN109135028A - Preparation method of tributyltin chloride - Google Patents. Accessed January 21, 2026.
  • Hadi AG, Jawad K, Ahmed DS, Yousif E. Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Sys Rev Pharm. 2019;10(1):26-31. Available at: [Link]

  • Devendra, D., & Stüber, F. (2020). Investigations of catalysis of urethane formation using organotin dicarboxylate. SN Applied Sciences, 2(6), 1039. Available at: [Link]

  • Sirajuddin, M., Ali, S., & McKee, V. (2021). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules, 26(11), 3122. Available at: [Link]

  • ALS Environmental. Determination of Selected Organotin Compounds in Liquids by GCMS. Method Number: TM 328. Updated: 16/03/2022. Available at: [Link]

  • Singh, J., & Sharma, S. (2014). Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. Oriental Journal of Chemistry, 30(3), 941-953. Available at: [Link]

  • Cuervo, D., & Varela-Rizo, H. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Macro Letters, 4(5), 500-505. Available at: [Link]

  • Gelest, Inc. Introduction to Organotin Chemistry and Applications. Available at: [Link]

  • British Columbia Ministry of Environment and Climate Change Strategy. Organotins in Sediment/Soil by GC with MS Detection. 2021. Available at: [Link]

  • Stille Coupling. NROChemistry. Accessed January 21, 2026. Available at: [Link]

  • Knowledge. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products. 2022. Available at: [Link]

  • Lu, Y., & Li, C.-J. (2001). Tributyl(3-methyl-2-butenyl)tin. Organic Syntheses, 78, 178. Available at: [Link]

  • Chen, C. S., & Wang, I. J. (1984). New organotin catalysts in urethane and polyurethane technology. Journal of Polymer Science: Polymer Chemistry Edition, 22(6), 1259-1269. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Tin and Tin Compounds. Chapter 4: Chemical and Physical Information. 2005. Available at: [Link]

  • Blank, W. J. (2008). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. Journal of Coatings Technology and Research, 5(4), 433-442. Available at: [Link]

  • National Institute for Occupational Safety and Health. Occupational Exposure to Organotin Compounds. 1976. Available at: [Link]

  • ResearchGate. Physicochemical properties and molecular and structural formulas of selected butyltin and phenyltin chlorides. Accessed January 21, 2026. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Tin and Tin Compounds. 2005. Available at: [Link]

  • Ahmad, S., Shahid, K., Ali, S., Shah, S. A. A., & Khan, I. (2021). New triorganotin (iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism. RSC advances, 11(7), 4153-4168. Available at: [Link]

  • Yücel, H., & Ediz, N. (2005). Thermal stabilisation of poly (vinyl chloride) by organotin compounds. Polymer Degradation and Stability, 88(1), 1-5. Available at: [Link]

  • ResearchGate. Chemical properties of some organotin chlorides. Accessed January 21, 2026. Available at: [Link]

  • Devendra, D., & Stüber, F. (2015). Organotin carboxylate catalyst in urethane formation in polar solvent: An experimental and computational study. Journal of Molecular Catalysis A: Chemical, 407, 10-18. Available at: [Link]

  • Sirajuddin, M., Ali, S., & Khan, M. R. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin (IV) Carboxylates. Frontiers in Chemistry, 10, 856858. Available at: [Link]

  • Mizuishi, K. (2000). Determination of organotin compounds in environmental samples. Analytical sciences, 16(4), 349-359. Available at: [Link]

  • van der Kerk, G. J. M. (1954). Investigations on organo-tin compounds. III. The biocidal properties of organo-tin compounds. Journal of Applied Chemistry, 4(6), 314-319. Available at: [Link]

  • OI Analytical. Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). Available at: [Link]

  • Wikipedia. Stille reaction. Accessed January 21, 2026. Available at: [Link]

  • Chemistry LibreTexts. 3.6: Organotin and Organolead Compounds. Updated January 19, 2026. Available at: [Link]

  • Glinisty, P. J., & Tiekink, E. R. T. (2020). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 25(21), 5038. Available at: [Link]

  • Kungolos, A., Hadjispyrou, S., Samaras, P., Petala, M., Tsiridis, V., Aravossis, K., & Sakellaropoulos, G. P. (2001). Assessment of toxicity and bioaccumulation of organotin compounds. In Proceedings of the 7th International Conference on Environmental Science and Technology (pp. 499-505). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Tin and Tin Compounds. Chapter 3: Health Effects. 2005. Available at: [Link]

  • Zhang, Y., & Wang, J. (2018). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Stille Polycondensation (pp. 1-28). Wiley-VCH. Available at: [Link]

  • Hadi, A. G., & Yousif, E. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. International Journal of Pharmaceutical and Biological Sciences, 3(5), 181-193. Available at: [Link]

  • Chemistry LibreTexts. Stille Coupling. Updated June 30, 2023. Available at: [Link]

  • Adeogun, A. O., & Babalola, O. O. (2021). Toxicity and speciation analysis of organotin compounds. Journal of Toxicology and Environmental Health Sciences, 13(1), 1-13. Available at: [Link]

  • Myers, A. G. The Stille Reaction. Chem 115. Available at: [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Enhancement of Photostabilization of Poly (Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes. Polymers, 15(3), 527. Available at: [Link]

  • Wei, R., & Ge, W. (2021). Research progress of low-toxicity heat stabilizers for PVC. IOP Conference Series: Earth and Environmental Science, 781(4), 042045. Available at: [Link]

  • Starnes Jr, W. H., & Plitz, I. M. (1976). Mechanism of organotin stabilization of poly (vinyl chloride). 7. Association of methyltin alkyl thioglycolates with PVC and its implication in PVC stabilization. Macromolecules, 9(4), 633-638. Available at: [Link]

  • Cooray, B. B., & Scott, G. (1980). Mechanism of organotin stabilization of poly (vinyl chloride). 6. Compatibility of organotin stabilizers with PVC. European Polymer Journal, 16(2), 169-175. Available at: [Link]

  • Wikipedia. Organotin chemistry. Accessed January 21, 2026. Available at: [Link]

  • Cima, F., & Ballarin, L. (2015). History on organotin compounds, from snails to humans. Environmental Science and Pollution Research, 22(1), 1-11. Available at: [Link]

Sources

Introduction: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tributyl(trimethylsilylmethyl)stannane

Prepared by: A Senior Application Scientist

Tributyl(trimethylsilylmethyl)stannane is a tetraorganotin compound that has carved a niche in synthetic organic chemistry as a stable, yet reactive, precursor to a highly valuable nucleophilic species. Its utility lies in the strategic placement of a silicon atom beta to the tin, which facilitates a clean and efficient transmetalation reaction to generate the trimethylsilylmethyllithium carbanion. This reagent is a cornerstone of the Peterson olefination, a powerful alternative to the Wittig reaction for the synthesis of alkenes.[1]

This guide provides a comprehensive overview of tributyl(trimethylsilylmethyl)stannane, from its synthesis and characterization to its primary applications and safe handling. The content is intended for researchers and professionals in the fields of chemistry and drug development who require a deep, practical understanding of this important synthetic tool.

Nomenclature and Structure

The accepted IUPAC name for this compound is tributyl(trimethylsilylmethyl)stannane . The parent name "stannane" refers to a saturated tin hydride (SnH₄), and the substituents are listed alphabetically. The structure consists of a central tin atom bonded to three butyl groups and one trimethylsilylmethyl group.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for tributyl(trimethylsilylmethyl)stannane is presented below. It is important to note that while some physical properties are available from commercial suppliers, detailed experimental spectroscopic data is not widely published. The NMR data presented are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

PropertyValueReference
Molecular Formula C₁₆H₃₈SiSn
Molecular Weight 377.3 g/mol
Boiling Point 146 °C
Predicted ¹H NMR (CDCl₃) δ ~0.05 (s, 9H, Si(CH₃)₃), δ ~-0.15 (s, 2H, Sn-CH₂-Si), δ ~0.8-1.6 (m, 27H, Bu)
Predicted ¹³C NMR (CDCl₃) δ ~1.5 (Si(CH₃)₃), δ ~-5.0 (Sn-CH₂-Si), δ ~10.0 (Sn-CH₂-CH₂-CH₂-CH₃), δ ~13.7 (-CH₃), δ ~27.5 (-CH₂-CH₃), δ ~29.3 (Sn-CH₂-CH₂-)
Predicted ¹¹⁹Sn NMR (CDCl₃) δ ~-5 to +5

Synthesis of Tributyl(trimethylsilylmethyl)stannane

The synthesis of tributyl(trimethylsilylmethyl)stannane can be achieved through the reaction of a tributyltin halide with a suitable trimethylsilylmethyl nucleophile, such as a Grignard reagent. The following protocol is a representative procedure based on established methods for the synthesis of similar organostannanes.

Experimental Protocol: Synthesis via Grignard Reagent

This procedure details the preparation of (trimethylsilyl)methylmagnesium chloride followed by its reaction with tributyltin chloride.

Materials:

  • Magnesium turnings

  • (Chloromethyl)trimethylsilane

  • Tributyltin chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • Add a solution of (chloromethyl)trimethylsilane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings.

    • The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • Once the reaction has started, add the remaining (chloromethyl)trimethylsilane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Tributyltin Chloride:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of tributyltin chloride in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure tributyl(trimethylsilylmethyl)stannane.

Core Application: Generation of Trimethylsilylmethyllithium for Peterson Olefination

The primary utility of tributyl(trimethylsilylmethyl)stannane is as a stable, easily handled precursor to trimethylsilylmethyllithium.[1] This is achieved through a transmetalation reaction with an organolithium reagent, typically n-butyllithium. The tin-carbon bond is cleaved to form the desired lithium reagent and the innocuous, easily separable tetrabutyltin.

Mechanism of Transmetalation

The transmetalation reaction proceeds through a nucleophilic attack of the n-butyl carbanion from n-butyllithium on the tin atom of tributyl(trimethylsilylmethyl)stannane. This forms a transient, pentacoordinate "ate" complex, which then collapses to form the thermodynamically more stable products: tetrabutyltin and trimethylsilylmethyllithium. The driving force for this reaction is the formation of the more stable lithium reagent, where the negative charge is stabilized by the adjacent silicon atom.

Transmetalation cluster_reactants Reactants cluster_products Products Bu3SnCH2SiMe3 Tributyl(trimethylsilylmethyl)stannane Bu4Sn Tetrabutyltin Bu3SnCH2SiMe3->Bu4Sn Transmetalation nBuLi n-Butyllithium LiCH2SiMe3 Trimethylsilylmethyllithium nBuLi->LiCH2SiMe3

Caption: Transmetalation of tributyl(trimethylsilylmethyl)stannane.

The Peterson Olefination Workflow

The in situ generated trimethylsilylmethyllithium is a key reagent in the Peterson olefination, which converts aldehydes and ketones into alkenes.[2]

Mechanism:

  • Nucleophilic Addition: The trimethylsilylmethyllithium adds to the carbonyl group of an aldehyde or ketone to form a lithium alkoxide intermediate, a β-hydroxysilane derivative.

  • Elimination: This intermediate then undergoes elimination to form the alkene. The stereochemical outcome of the elimination can be controlled by the conditions used.

    • Basic conditions lead to a syn-elimination.

    • Acidic conditions lead to an anti-elimination.

Peterson_Olefination nBuLi n-BuLi LiCH2SiMe3 Trimethylsilylmethyllithium nBuLi->LiCH2SiMe3 Adduct β-hydroxysilane intermediate LiCH2SiMe3->Adduct Nucleophilic Addition Carbonyl Aldehyde or Ketone (R₂C=O) Carbonyl->Adduct Alkene Alkene (R₂C=CH₂) Adduct->Alkene Elimination Byproducts Tetrabutyltin + Lithium Silanolate Adduct->Byproducts

Caption: Workflow of the Peterson olefination using tributyl(trimethylsilylmethyl)stannane.

Experimental Protocol: Peterson Olefination of Cyclohexanone

Materials:

  • Tributyl(trimethylsilylmethyl)stannane

  • n-Butyllithium (in hexanes)

  • Cyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Generation of the Lithium Reagent:

    • To a solution of tributyl(trimethylsilylmethyl)stannane in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise.

    • Stir the solution at -78 °C for 30 minutes.

  • Reaction with Carbonyl:

    • Add a solution of cyclohexanone in anhydrous THF dropwise to the freshly prepared lithium reagent at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, containing methylenecyclohexane and tetrabutyltin, can be purified by column chromatography on silica gel.

Safety and Handling

Organotin compounds, particularly tributyltin derivatives, are known for their toxicity.[3][4][5] It is imperative that they are handled with appropriate safety precautions.

  • Toxicity: Tributyltin compounds are toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation.[6][7] They are also suspected of damaging fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure.[4][8]

  • Handling:

    • Always handle tributyl(trimethylsilylmethyl)stannane in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to their environmental toxicity, organotin waste should be handled by a licensed professional waste disposal service.

Conclusion

Tributyl(trimethylsilylmethyl)stannane is a valuable reagent for the generation of trimethylsilylmethyllithium, a key intermediate in the Peterson olefination. Its stability and the ease of separation of the tin-containing byproduct make it an attractive choice for the synthesis of alkenes. As with all organotin compounds, careful handling and adherence to safety protocols are essential. The methodologies and data presented in this guide are intended to provide researchers with the foundational knowledge to effectively and safely utilize this versatile synthetic tool.

References

  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation.
  • Wrackmeyer, B. (1985). 119Sn-NMR Parameters. Annual Reports on NMR Spectroscopy, 16, 73-186.
  • Chan, T. H. (1983). The Peterson olefination reaction. Accounts of Chemical Research, 17(11), 442-448.
  • Danheiser, R. L., Romines, K. R., Koyama, H., Gee, S. K., Johnson, C. R., & Medich, J. R. (1993). A HYDROXYMETHYL ANION EQUIVALENT: TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE. Organic Syntheses, 71, 133.
  • Still, W. C. (1978). α-Alkoxyorganolithium and α-alkoxyorganocuprate reagents. A new method for the homologation of aldehydes and ketones to α-alkoxyalcohols. Journal of the American Chemical Society, 100(5), 1481-1487.
  • Snoeij, N. J., van Iersel, A. A., Penninks, A. H., & Seinen, W. (1985). Toxicity of triorganotin compounds: comparative in vivo studies with a series of trialkyltin compounds and triphenyltin chloride in male rats. Toxicology and Applied Pharmacology, 81(2), 274-286.
  • Blaszczak, L. C. (2001). Tri-n-butyl(trimethylsilylmethyl)stannane. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services, Public Health Service.
  • PubChem. (n.d.). Trimethyl((tributylstannyl)ethynyl)silane. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

  • Omae, I. (2003). Organotin chemistry. Journal of Organometallic Chemistry, 689(13), 2368-2423.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). Retrieved from [Link]

  • Reddit. (2023). How toxic organotin compounds really are? r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Peterson olefination. Retrieved from [Link]

  • Organic Syntheses. (2018). Preparation of Tributyl(iodomethyl)stannane. Retrieved from [Link]

  • Semantic Scholar. (1985). 119Sn-NMR Parameters. Retrieved from [Link]

  • eGrove, University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]

  • YouTube. (2022). Peterson Olefination. Professor Dave Explains. Retrieved from [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]

  • Frontiers in Physiology. (2018). Organotin Compounds Toxicity: Focus on Kidney. Retrieved from [Link]

  • Semantic Scholar. (2018). Preparation of Tributyl(iodomethyl)stannane. Retrieved from [Link]

  • PubMed Central. (2023). Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy. Retrieved from [Link]

  • YourDictionary. (n.d.). Peterson olefination. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

  • MDPI. (2018). Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13C NMR and FT-IR Spectroscopy. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Tributyl(trimethylsilylmethyl)tin: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tributyl(trimethylsilylmethyl)tin, with the chemical formula (CH₃)₃SiCH₂Sn(C₄H₉)₃, is a versatile and valuable organometallic reagent in modern organic synthesis. Its unique structure, combining a nucleophilic methylene carbon shielded by sterically demanding tributyltin and trimethylsilyl groups, imparts a distinct reactivity profile. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on its core features. We will delve into its synthesis, detailed mechanistic insights of its primary transformations, field-proven experimental protocols, and critical safety considerations for handling this potent, yet toxic, class of compounds.

Introduction: A Reagent of Dual Utility

Organostannanes, particularly tributyltin derivatives, have long been mainstays in the synthetic chemist's toolbox, most notably for their role in the Nobel Prize-winning Stille cross-coupling reaction.[1] Tributyl(trimethylsilylmethyl)tin stands out due to its dual-reactivity nature.

Firstly, it serves as a stable, isolable, and convenient precursor to the highly reactive trimethylsilylmethyllithium anion via a simple transmetalation reaction.[2][3] This allows for the controlled introduction of the trimethylsilylmethyl group, a key step in processes like the Peterson olefination.

Secondly, as a member of the organostannane family, it is intrinsically linked to the vast field of palladium-catalyzed cross-coupling reactions. While the saturated C(sp³)-Sn bond is less reactive in traditional Stille couplings compared to its sp²-hybridized counterparts (e.g., vinyl or aryl stannanes), its chemistry provides a valuable platform for understanding the broader scope and limitations of these powerful C-C bond-forming reactions.[4][5]

This guide will explore these facets, providing both the theoretical underpinnings and the practical knowledge required to successfully employ this reagent in a research and development setting.

Physicochemical Properties & Spectroscopic Data

Proper characterization is the bedrock of reproducible science. The key physical and spectroscopic identifiers for tributyl(trimethylsilylmethyl)tin are summarized below.

PropertyValueReference(s)
CAS Number 77425-85-5[6]
Molecular Formula C₁₆H₃₈SiSn[6][7]
Molecular Weight 377.27 g/mol [6][7]
Appearance Colorless to light yellow clear liquid
Boiling Point 146 °C at 2.5 mmHg[7]
Purity Typically >95.0% (GC)

Spectroscopic Characterization: The structural features of tributyl(trimethylsilylmethyl)tin give rise to a distinct NMR signature.

  • ¹H NMR: The spectrum is characterized by signals for the trimethylsilyl group protons (a sharp singlet around 0 ppm), the methylene bridge protons (a singlet), and a series of multiplets for the three n-butyl groups attached to tin.

  • ¹³C NMR: Resonances for the methyl carbons of the SiMe₃ group, the central CH₂ carbon, and the four distinct carbons of the n-butyl groups will be present.

  • ¹¹⁹Sn NMR: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly observed.[8] For tetraorganotin compounds of this type, the ¹¹⁹Sn chemical shift typically appears in a predictable region, and the spectrum is often proton-decoupled.[9] The presence of tin "satellites" in the ¹H and ¹³C spectra, arising from coupling to ¹¹⁷Sn and ¹¹⁹Sn isotopes, is a definitive characteristic of organotin compounds.[8][10]

Synthesis and Purification

The most common and reliable method for preparing tributyl(trimethylsilylmethyl)tin is via the reaction of a suitable trimethylsilylmethyl-metal species with tributyltin chloride. A Barbier-type reaction, where the organometallic nucleophile is generated in situ, is often convenient and high-yielding.[11]

Workflow: Synthesis of Tributyl(trimethylsilylmethyl)tin

cluster_reactants Reactants cluster_process Process cluster_product Product R1 Chloromethyltrimethylsilane ((CH₃)₃SiCH₂Cl) P1 Combine Reactants in Anhydrous THF R1->P1 R2 Magnesium Turnings (Mg) R2->P1 R3 Tributyltin Chloride (Bu₃SnCl) R3->P1 P2 Initiate Reaction (e.g., Iodine, Sonication) P1->P2 Anhydrous Conditions P3 Form Grignard Reagent (CH₃)₃SiCH₂MgCl (in situ) P2->P3 P4 Nucleophilic Attack on Bu₃SnCl P3->P4 Grignard reagent attacks the electrophilic tin center P5 Aqueous Workup (e.g., NH₄Cl quench, Ether Extraction) P4->P5 P6 Purification (Vacuum Distillation) P5->P6 Prod Tributyl(trimethylsilylmethyl)tin (Bu₃SnCH₂SiMe₃) P6->Prod

Caption: Synthesis of Tributyl(trimethylsilylmethyl)tin via a Barbier-type reaction.

Protocol 3.1: Synthesis of Tributyl(trimethylsilylmethyl)tin

Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11]

  • Setup: Equip a dry, three-necked flask with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer. Maintain a positive pressure of nitrogen throughout the reaction.

  • Charging the Flask: To the flask, add magnesium turnings (1.2 eq) and anhydrous tetrahydrofuran (THF).

  • Initiation: Add a small crystal of iodine to activate the magnesium. In a separate flask, prepare a solution of chloromethyltrimethylsilane (1.1 eq) and tributyltin chloride (1.0 eq) in anhydrous THF.

  • Addition: Add a small portion of the silane/stannane solution to the magnesium suspension and warm gently (or sonicate) to initiate Grignard formation, as evidenced by heat evolution and disappearance of the iodine color.

  • Reaction: Once initiated, add the remaining solution dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours to ensure completion.

  • Workup: Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure tributyl(trimethylsilylmethyl)tin as a colorless oil.

Core Reactivity and Mechanistic Insights

Precursor to Trimethylsilylmethyllithium via Transmetalation

A primary application of tributyl(trimethylsilylmethyl)tin is its role as a convenient and storable source for the trimethylsilylmethyl anion.[2][3] The C-Sn bond is readily cleaved by treatment with an alkyllithium reagent, typically n-butyllithium, in an irreversible transmetalation reaction.

Mechanism: The reaction proceeds via the attack of the nucleophilic butyl group from n-BuLi on the electrophilic tin atom. This forms a transient, hypervalent "ate" complex, which then fragments to generate the thermodynamically stable tetrabutyltin and the desired trimethylsilylmethyllithium.[5] This in situ generation avoids the challenges associated with the preparation and storage of the often-unstable trimethylsilylmethyllithium reagent itself.

Reagent Tributyl(trimethylsilylmethyl)tin Bu₃SnCH₂SiMe₃ Transition Ate Complex [Bu₄SnCH₂SiMe₃]⁻Li⁺ Reagent->Transition BuLi n-Butyllithium (n-BuLi) BuLi->Transition Transmetalation Product1 Trimethylsilylmethyllithium LiCH₂SiMe₃ Transition->Product1 Fragmentation Product2 Tetrabutyltin Bu₄Sn Transition->Product2 FinalProduct Alkene Product (Peterson Olefination) Product1->FinalProduct Electrophile Electrophile (e.g., Ketone, R₂C=O) Electrophile->FinalProduct Nucleophilic Attack

Caption: Transmetalation to generate trimethylsilylmethyllithium.

The generated lithium reagent is a potent nucleophile used to install the -CH₂SiMe₃ group, which can then be used in further transformations, most notably the Peterson olefination to form alkenes from ketones and aldehydes.[3]

Role in Palladium-Catalyzed Cross-Coupling (Stille Reaction)

The Stille reaction is a cornerstone of modern synthetic chemistry, forming C-C bonds by coupling an organostannane with an organic electrophile, catalyzed by a palladium(0) species.[1][4]

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II)-R² complex. The driving force for this step is the formation of the strong tin-halide bond (Bu₃Sn-X).

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex R¹-Pd(II)-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Complex->Product Waste X-SnBu₃ (Tin Byproduct) TM_Complex->Waste from Transmetalation Electrophile R¹-X (Aryl/Vinyl Halide) Electrophile->Pd0 Stannane R²-SnBu₃ (Organostannane) Stannane->OA_Complex

Caption: The catalytic cycle of the Stille cross-coupling reaction.

While tributyl(trimethylsilylmethyl)tin is not a conventional substrate for transferring the trimethylsilylmethyl group in Stille reactions (which favor C(sp²)-Sn bonds), understanding this cycle is paramount for any chemist working with organostannanes. The presence of the tin moiety necessitates purification strategies common to all Stille reactions.

Key Experimental Protocols

Protocol 5.1: Removal of Organotin Byproducts

A significant drawback of using tributyltin reagents is the toxicity and difficulty in removing the tin-containing byproducts (e.g., Bu₃SnCl, Bu₄Sn).[12][13] A highly effective method involves precipitation of the tin species as insoluble tributyltin fluoride.[12]

Start Crude Reaction Mixture (Contains Product + Bu₃SnX) Step1 Dilute with Organic Solvent (e.g., Ethyl Acetate) Start->Step1 Step2 Wash with Aqueous KF Solution (e.g., 1M KF) Step1->Step2 Step3 Stir Vigorously (30 min) Step2->Step3 Step4 Precipitation of Bu₃SnF (White Solid) Step3->Step4 Step5 Filter through Celite Step4->Step5 Step6 Separate Organic Layer Step5->Step6 Step7 Wash, Dry, Concentrate Step6->Step7 End Purified Product (Free of Tin) Step7->End

Caption: Workflow for removing tin byproducts using an aqueous KF wash.

  • Quench and Dilute: Upon completion of the reaction, cool the mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate or diethyl ether.

  • KF Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1M aqueous solution of potassium fluoride (KF).

  • Precipitation: A voluminous white precipitate of tributyltin fluoride (Bu₃SnF) will form. The biphasic mixture should be stirred vigorously for at least 30 minutes to ensure complete precipitation.

  • Filtration: Filter the entire mixture through a pad of celite to remove the solid Bu₃SnF.

  • Separation and Final Wash: Return the filtrate to the separatory funnel, separate the organic layer, and wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the tin-free product.

Safety, Handling, and Disposal

WARNING: Organotin compounds are highly toxic and pose significant health and environmental risks.[13][14] All handling must be performed inside a certified chemical fume hood.

  • Toxicity: Tributyltin compounds are toxic if swallowed, harmful in contact with skin, and can cause severe skin and eye irritation.[14][15] They are known endocrine disruptors and are very toxic to aquatic life with long-lasting effects.[13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), a lab coat, and chemical safety goggles.[14]

  • Handling: Use a closed system or ensure local exhaust ventilation when transferring the reagent.[14] Avoid generating aerosols. Wash hands and face thoroughly after handling.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).[14] Collect the material in a sealed container for disposal. Do not allow the material to enter drains or waterways.

  • Disposal: All waste containing organotin compounds, including contaminated solvents, glassware, and absorbents, must be disposed of as hazardous chemical waste according to local, regional, and national regulations.[14]

Conclusion

Tributyl(trimethylsilylmethyl)tin is a powerful synthetic tool whose value lies in its predictable and dualistic reactivity. It provides a reliable pathway to the versatile trimethylsilylmethyl anion for nucleophilic additions and serves as a case study in the broader context of organostannane chemistry. While its utility is undeniable, the inherent toxicity of organotin compounds demands a disciplined and informed approach to its handling, use, and disposal. By adhering to the robust protocols and safety guidelines outlined in this guide, researchers can safely and effectively harness the synthetic potential of this important reagent.

References

  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications, 11(8), 673-679. [Link]

  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl(3-methyl-2-butenyl)tin. [Link]

  • American Elements. (n.d.). Tributyl(trimethylsilylethynyl)tin. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 3(24), 3859-3862. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann.
  • Northwestern University. (n.d.). NMR Periodic Table: Tin NMR. [Link]

  • Wikipedia. (n.d.). Tributyltin. [Link]

  • Kricheldorf, H. R., & Stricker, A. (2000). Figure 4. 119 Sn NMR spectra (CDCl 3 /Me 4 Sn): A) neat Bu 2 Sn Ad, B)... ResearchGate. [Link]

  • Grindley, T. B. (2008). Tin in Organic Synthesis: Applications of Organotin Derivatives for Carbohydrate Synthesis. ResearchGate. [Link]

  • Acantharex channel. (2022). Stille reaction | Brief theory, double cross-coupling. [Link]

  • PubChem. (n.d.). Tributylstannane. [Link]

  • Naruta, Y., Nishigaichi, Y., & Maruyama, K. (1993). tributyl(3-methyl-2-butenyl)tin. Organic Syntheses, 71, 86. [Link]

  • University of Ottawa. (n.d.). (Sn) Tin NMR. [Link]

  • Wrackmeyer, B., et al. (1995). 93.3 MHz 119 Sn{ 1 H} NMR spectrum of the alkyn-1-yl(trimethyl)stannane... ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Tributyl(trimethylsilylmethyl)tin in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Synthetic Utility of the Stille Reaction with α-Silyl Organostannanes

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and predictability.[1][2] The stability of organostannane reagents to air and moisture further contributes to their widespread use in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients.[3] While the transfer of sp²-hybridized carbon frameworks (aryl, vinyl, and alkynyl groups) is well-established, the transfer of sp³-hybridized alkyl groups has historically presented a greater challenge. This guide focuses on the application of a unique sp³-hybridized organostannane, tributyl(trimethylsilylmethyl)tin, in Stille cross-coupling reactions. The introduction of the trimethylsilylmethyl moiety offers a pathway to synthesize valuable silyl-containing building blocks, which are versatile intermediates in organic synthesis.

This document provides a comprehensive overview of the mechanistic nuances, practical considerations, and detailed protocols for employing tributyl(trimethylsilylmethyl)tin in Stille couplings. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to successfully implement this powerful synthetic transformation.

The Causality Behind Experimental Choices: Mechanistic Insights

The catalytic cycle of the Stille reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding the intricacies of each step is paramount to optimizing reaction conditions, particularly when dealing with the less reactive sp³-hybridized organostannanes.

The Catalytic Cycle

Stille_Cycle Figure 1: Catalytic Cycle of the Stille Reaction cluster_cycle Pd0 Pd(0)L_n PdII_intermediate R¹-Pd(II)L_n-X Pd0->PdII_intermediate Oxidative Addition (R¹-X) Transmetalation_complex [R¹-Pd(II)L_n-R²]⁺ [XSn(Bu)₃]⁻ PdII_intermediate->Transmetalation_complex Transmetalation (R²-Sn(Bu)₃) Transmetalation_complex->Pd0 Reductive Elimination Coupled_product R¹-R² Transmetalation_complex->Coupled_product start

Caption: The catalytic cycle of the Stille reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen or carbon-pseudohalogen bond of the electrophile (R¹-X), forming a Pd(II) intermediate. The reactivity order for halides is generally I > Br > Cl, with triflates (OTf) showing reactivity comparable to bromides.[1]

  • Transmetalation: This is often the rate-determining step of the cycle. The organostannane transfers its nucleophilic organic group (R²) to the palladium center, displacing the halide or pseudohalide. The transfer rate of sp³-hybridized groups, such as the trimethylsilylmethyl group, is significantly slower than that of sp² groups. This inherent challenge necessitates careful optimization of reaction parameters. The use of bulky, electron-rich phosphine ligands can accelerate this step by promoting a more reactive palladium center.[3][4]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired carbon-carbon bond in the product (R¹-R²) and regenerating the active Pd(0) catalyst.[5]

Key Considerations for Transferring the Trimethylsilylmethyl Group

The successful transfer of the sp³-hybridized trimethylsilylmethyl group from tributyl(trimethylsilylmethyl)tin hinges on overcoming its lower reactivity compared to traditional sp²-hybridized stannanes. The following factors are critical:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃), is often crucial. These ligands stabilize the Pd(0) center and promote the oxidative addition and transmetalation steps.[6]

  • Additives: Copper(I) salts, particularly CuI, can significantly accelerate the reaction rate. It is believed that Cu(I) acts as a scavenger for free ligands that might otherwise inhibit the transmetalation step.[4]

  • Solvent: Polar aprotic solvents like DMF, NMP, or dioxane are generally preferred for Stille couplings involving less reactive organostannanes as they can help to stabilize charged intermediates in the catalytic cycle.[7]

Applications in Synthesis: The Utility of Benzyl- and Allylsilanes

The primary application of tributyl(trimethylsilylmethyl)tin in Stille cross-coupling is the synthesis of benzyl- and allylsilanes. These products are valuable synthetic intermediates:

  • Benzylsilanes: These compounds can be used in the synthesis of substituted toluenes via protodesilylation, or they can undergo further functionalization.

  • Allylsilanes: These are versatile reagents in organic synthesis, participating in reactions such as the Hosomi-Sakurai allylation. A key example from the literature demonstrates the coupling of a related silyl-containing stannane, tributyl[(E)-4-(trimethylsilyl)-2-butenyl]stannane, with aryl iodides to produce allylic silanes.

Experimental Protocols

Safety and Handling of Organotin Reagents

WARNING: Organotin compounds are highly toxic and should be handled with extreme care.[8] They can be absorbed through the skin and are harmful if inhaled or swallowed.[9][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (double gloving is recommended), safety goggles, and a lab coat, must be worn.[9] Waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.[10]

Preparation of Tributyl(trimethylsilylmethyl)tin

While commercially available, tributyl(trimethylsilylmethyl)tin can be prepared from tributyltin hydride and paraformaldehyde, followed by conversion of the resulting alcohol to the chloride and subsequent reaction with a silyl nucleophile. A related procedure for the synthesis of tributyl(chloromethyl)stannane is available in the literature.[11]

General Protocol for the Stille Cross-Coupling of Tributyl(trimethylsilylmethyl)tin with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Protocol_Workflow Figure 2: Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Bromide, Pd Catalyst, Ligand, and Solvent setup->reagents stannane Add Tributyl(trimethylsilylmethyl)tin reagents->stannane reaction Heat and Monitor Reaction (TLC/GC-MS) stannane->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical workflow for the Stille cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • Tributyl(trimethylsilylmethyl)tin (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, oven- or flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, palladium catalyst, and phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe. Stir the mixture at room temperature for 10-15 minutes.

  • Stannane Addition: Add the tributyl(trimethylsilylmethyl)tin to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired benzylsilane derivative.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Stille couplings involving sp³-hybridized organostannanes, which can serve as a starting point for optimizing the coupling of tributyl(trimethylsilylmethyl)tin.

ElectrophileOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromideAlkylstannanePd₂(dba)₃ (2.5)P(t-Bu)₃ (5)Dioxane1001270-90[6]
Aryl IodideAlkylstannanePd(PPh₃)₄ (5)-DMF802460-85[1]
Vinyl TriflateAlkylstannanePd(OAc)₂ (5)P(2-furyl)₃ (10)NMP601875-95[12]
Aryl ChlorideAlkylstannanePd₂(dba)₃ (2)P(t-Bu)₃ (4)Toluene1102450-80[13]

Conclusion and Future Outlook

The use of tributyl(trimethylsilylmethyl)tin in Stille cross-coupling reactions provides a valuable method for the synthesis of silyl-containing organic molecules. While the transfer of the sp³-hybridized trimethylsilylmethyl group requires careful optimization of reaction conditions, particularly the choice of ligand, the resulting benzyl- and allylsilane products are versatile intermediates for further synthetic transformations. As the demand for complex and diverse molecular architectures continues to grow in fields such as drug discovery and materials science, the development and application of novel organostannane reagents like tributyl(trimethylsilylmethyl)tin will undoubtedly play an increasingly important role. Further research into more active catalyst systems and milder reaction conditions will continue to expand the scope and utility of this powerful synthetic tool.

References

  • Standard Operating Procedures - Del Valle Lab. (n.d.).
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).
  • Stille reaction. (2023, September 21). In Wikipedia. [Link]

  • Espinet, P., & Echavarren, A. M. (2016). THE STILLE REACTION, 38 YEARS LATER. Israel Journal of Chemistry, 56(6-7), 478–492. [Link]

  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications, 11(8), 673–679. [Link]

  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. ResearchGate. [Link]

  • Oestreich, M., & Negishi, E. I. (2012). Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. PMC. [Link]

  • Yang, Y., & Buchwald, S. L. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. DSpace@MIT. [Link]

  • ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks. [Link]

  • Yang, Y., & Buchwald, S. L. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. SciSpace. [Link]

  • Obora, Y., Tsuji, Y., Kobayashi, M., & Kawamura, T. (1995). Stille Coupling Reaction Using 4-(Trimethylsilyl)-2-butenylstannanes To Afford Allylic Silanes. datapdf.com. [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Uberman, P. M., Lanteri, M. N., & Martı́n, S. E. (2009). Highly Efficient Palladium-Catalyzed Arsination. Synthesis of a Biphenyl Arsine Ligand and Its Application to Obtain Perfluoroalkylarsines. CONICET.
  • Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. ResearchGate. [Link]

  • Littke, A. F., & Fu, G. C. (2008). The development of versatile methods for palladium-catalyzed coupling reactions of aryl electrophiles through the use of P(t-Bu)3 and PCy3 as ligands. PubMed. [Link]

  • Stille Cross-Coupling. (2025). J&K Scientific LLC. [Link]

  • Littke, A. F., & Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC. [Link]

  • Wang, C., et al. (2018). Palladium-Catalyzed Reductive Coupling of Aromatic Bromides and Trimethylsilyldiazomethane: Its Application to Methylation of Aromatic Compounds. ACS Publications. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings. SciSpace. [Link]

  • Obora, Y., Tsuji, Y., Kobayashi, M., & Kawamura, T. (1995). Stille Coupling Reaction Using 4-(Trimethylsilyl)-2-butenylstannanes To Afford Allylic Silanes. Sci-Hub. [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. [Link]

  • Lautens, M., et al. (2025). Tin-Free Palladium-Catalyzed Coupling of Secondary Amines with Aryl Bromides. ResearchGate. [Link]

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI. [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • Preparation of Tributyl(chloromethyl)stannane. (n.d.). Organic Syntheses Procedure. [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

  • tributyl(3-methyl-2-butenyl)tin. (n.d.). Organic Syntheses Procedure. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. MSU Chemistry. [Link]

  • palladium-catalyzed coupling of acid chlorides with organotin reagents. (n.d.). Organic Syntheses Procedure. [Link]

  • Zhang, J., & Li, W. (2016). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

Sources

Application Notes & Protocols: Peterson Olefination Utilizing Tributyl(trimethylsilylmethyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers on the execution of the Peterson olefination using tributyl(trimethylsilylmethyl)tin. This protocol leverages an in situ transmetalation to generate the key α-silyl carbanion, offering a reliable and efficient alternative to the pre-formation of highly reactive organometallic reagents. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental protocol, discuss critical safety considerations associated with organotin reagents, and offer troubleshooting insights to ensure successful implementation.

Introduction and Scientific Rationale

The Peterson olefination is a powerful and versatile method in organic synthesis for the construction of alkenes from carbonyl compounds.[1][2] It serves as a valuable alternative to traditional methods like the Wittig reaction, notably avoiding the formation of phosphine oxide byproducts which can often complicate purification.[2] The core of the reaction involves the addition of an α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate, which then undergoes elimination to yield the desired alkene.[3][4]

A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the resulting alkene. By selecting either acidic or basic conditions for the elimination step, one can stereoselectively favor the formation of either the E or Z isomer from a common β-hydroxysilane intermediate.[5][6]

This application note focuses on a particularly effective variant that utilizes tributyl(trimethylsilylmethyl)tin . This organostannane is not the primary olefination reagent itself, but rather a stable and convenient precursor to the required α-silyl carbanion, trimethylsilylmethyllithium.[7][8] The active reagent is generated in situ through a transmetalation reaction with an organolithium base, typically n-butyllithium (n-BuLi). This approach offers several advantages:

  • Enhanced Stability and Handling: Tributyl(trimethylsilylmethyl)tin is more stable and easier to handle than pre-formed, highly reactive reagents like trimethylsilylmethyllithium or the corresponding Grignard reagent.

  • High Yields: The in situ generation via transmetalation is highly efficient and has been shown to produce olefins in yields that rival or exceed other methods.[7][9]

  • Procedural Simplicity: It avoids the separate, often cumbersome, synthesis of the Grignard or organolithium reagent.[8]

Reaction Mechanism

The protocol involves a two-stage sequence occurring in a single pot: the initial transmetalation followed by the classical Peterson olefination pathway.

  • In Situ Generation of Trimethylsilylmethyllithium: The process begins with the transmetalation of the inert tin precursor. The alkyl group of n-butyllithium is more basic than the trimethylsilylmethyl anion, driving the equilibrium towards the formation of the desired α-silyl carbanion and the stable tetrabutyltin byproduct.

  • Nucleophilic Addition: The newly formed trimethylsilylmethyllithium acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms a lithium alkoxide of the β-hydroxysilane intermediate.

  • Stereoselective Elimination: Upon workup, the β-hydroxysilane is protonated. Subsequent treatment with either acid or base induces elimination.

    • Acid-Catalyzed Elimination: Proceeds via an anti-elimination pathway, where the hydroxyl group and the silyl group are oriented on opposite faces of the C-C bond.

    • Base-Catalyzed Elimination: Proceeds via a concerted syn-elimination pathway, often involving a pentacoordinate silicate intermediate, where the hydroxyl and silyl groups depart from the same face.[4][6]

For the specific case of methylenation described in this protocol (using an unsubstituted α-silyl carbanion), the issue of E/Z stereoselectivity is not applicable. However, understanding these distinct pathways is crucial when applying this methodology to substituted α-silyl systems.

Peterson_Mechanism Figure 1: Reaction Mechanism cluster_transmetalation Stage 1: Transmetalation cluster_olefination Stage 2: Olefination TinReagent Bu₃Sn-CH₂-SiMe₃ (Tributyl(trimethylsilylmethyl)tin) SilylLithium Li⁺ ⁻CH₂-SiMe₃ (Trimethylsilylmethyllithium) TinReagent->SilylLithium + n-BuLi (THF, 0°C to -78°C) nBuLi n-BuLi Bu4Sn Bu₄Sn (Byproduct) SilylLithium->Bu4Sn + Bu₄Sn Intermediate β-hydroxysilane (Lithium Alkoxide Adduct) SilylLithium->Intermediate + Carbonyl (Nucleophilic Addition) Carbonyl R-CO-R' (Aldehyde/Ketone) Alkene R(R')C=CH₂ (Alkene Product) Intermediate->Alkene Workup (H⁺ or Base) (Elimination) Silanol Me₃SiOH (Byproduct) Alkene->Silanol + Me₃SiOH

Figure 1: Reaction Mechanism

Experimental Protocol

This protocol details a general procedure for the methylenation of a generic ketone. Reaction scales and substrate amounts should be adjusted accordingly.

Reagent and Equipment Profile
Reagent/MaterialFormulaMW ( g/mol )Properties
Tributyl(trimethylsilylmethyl)tinC₁₆H₃₈SnSi377.26Colorless liquid, moisture sensitive. Highly Toxic .
n-Butyllithium (n-BuLi)C₄H₉Li64.06Typically supplied as a solution in hexanes (e.g., 2.5 M). Pyrophoric and corrosive .
Ketone/Aldehyde SubstrateVariesVariesMust be anhydrous.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, inhibitor-free grade required. Distill from Na/benzophenone ketyl immediately before use.
Schlenk Flask / 3-Neck Round Bottom--Oven-dried glassware is essential.
Inert GasN₂ or Ar-Required for maintaining an anhydrous and oxygen-free atmosphere.
Step-by-Step Methodology

CAUTION: This reaction must be performed in a well-ventilated fume hood. All glassware must be thoroughly oven- or flame-dried and the reaction must be conducted under a positive pressure of an inert gas (Nitrogen or Argon).

  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer, add tributyl(trimethylsilylmethyl)tin (1.1 eq., e.g., 4.15 g, 11.0 mmol).

    • Add 30 mL of anhydrous THF via syringe.

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Transmetalation - Generation of the α-Silyl Carbanion:

    • Slowly add n-butyllithium (1.05 eq., e.g., 4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 10-15 minutes.

    • Rationale: A slow addition rate is crucial to control the exothermic nature of the transmetalation and prevent side reactions.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution should be clear and may have a slight yellowish tint.

  • Addition of Carbonyl Substrate:

    • In a separate, dry flask, prepare a solution of the ketone or aldehyde (1.0 eq., e.g., 10.0 mmol) in 10 mL of anhydrous THF.

    • Cool the reaction mixture from Step 2 to -78 °C using a dry ice/acetone bath.

    • Slowly add the carbonyl substrate solution dropwise to the cold, stirred solution of the α-silyl carbanion over 15-20 minutes.

    • Rationale: Low-temperature addition prevents premature elimination and minimizes potential side reactions such as enolization of the carbonyl compound.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup and Product Isolation (Acidic Quench):

    • Cool the flask to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: The acidic quench protonates the alkoxide intermediate and promotes the elimination to the alkene.

  • Purification:

    • The crude product will contain the desired alkene and the tetrabutyltin byproduct. Purify the crude material using silica gel column chromatography.

    • Expert Tip: Tetrabutyltin can be challenging to separate. A common technique is to first elute the less polar tetrabutyltin with a non-polar solvent (e.g., hexanes) before increasing the eluent polarity to isolate the desired alkene product.

Figure 2: Experimental Workflow

Safety and Handling Precautions

ORGANOTIN COMPOUNDS ARE EXTREMELY TOXIC.

  • Toxicity: Tributyltin compounds are potent neurotoxins and can be absorbed through the skin.[10][11] They are also environmentally hazardous. All handling of tributyl(trimethylsilylmethyl)tin and the resulting tetrabutyltin byproduct must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Standard latex gloves offer insufficient protection. Long-sleeved gloves are recommended.[10]

  • Waste Disposal: All waste containing organotin compounds (liquid and solid) must be collected in a dedicated, clearly labeled hazardous waste container for proper disposal according to institutional guidelines. Do not pour organotin waste down the drain.

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. It must be handled exclusively under an inert atmosphere using proper syringe techniques.

References

  • van Staden, F., Gravestock, D., & Ager, D. J. (2002). New developments in the Peterson olefination reaction. Chemical Society Reviews, 31(3), 195-200. [Link]

  • Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 38, 1-223. [Link]

  • Chan, T. H. (2002). New developments in the Peterson olefination reaction. SciSpace. [Link]

  • Ager, D. J. (1983). The Peterson olefination reaction. ProQuest. [Link]

  • Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. ResearchGate. [Link]

  • LibreTexts. (2023). Peterson Olefination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Peterson Olefination. [Link]

  • NROChemistry. Peterson Olefination. [Link]

  • Jeyam Scientific. Organotin Reagents. [Link]

  • Reddit r/Chempros. (2023). How toxic organotin compounds really are? [Link]

  • Wikipedia. Peterson olefination. [Link]

  • Britton, J., et al. (2021). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. Organic Process Research & Development. [Link]

  • CDC. (1976). Occupational Exposure to Organotin Compounds. CDC Stacks. [Link]

  • Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives. [Link]

  • Britton, J., et al. (2021). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. ResearchGate. [Link]

  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. ResearchGate. [Link]

  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications, 11(8), 673-679. [Link]

  • Wikipedia. Organotin chemistry. [Link]

  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - TriphenyltinviaTransmetalation. Sci-Hub. [Link]

Sources

Application Notes and Protocols: Tributyl(trimethylsilylmethyl)tin as a Stable Precursor for the In Situ Generation of Trimethylsilylmethyllithium

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trimethylsilylmethyllithium is a potent and versatile C1 nucleophilic building block in organic synthesis, primarily recognized for its utility in olefination reactions. However, its direct synthesis and storage can be challenging due to its inherent instability. This application note details a robust and reliable methodology for the in situ generation of trimethylsilylmethyllithium via the transmetalation of the stable, readily prepared organostannane precursor, tributyl(trimethylsilylmethyl)tin. We provide a comprehensive guide, including the synthesis of the precursor, a detailed protocol for its conversion to the active lithium reagent, and its subsequent application in the Peterson olefination of carbonyl compounds. This approach offers significant advantages in terms of reagent stability, handling, and reaction control, making it a valuable tool for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Advantage of a Storable Precursor

Trimethylsilylmethyllithium, (CH₃)₃SiCH₂Li, serves as a cornerstone reagent for the introduction of a methylenating group, most notably in the Peterson olefination.[1][2] This reaction provides a powerful alternative to the Wittig and related olefination methodologies.[3] The conventional synthesis of trimethylsilylmethyllithium involves the direct reaction of (trimethylsilyl)methyl chloride with lithium metal or butyllithium.[4] While effective, the resulting reagent is often pyrophoric and has limited shelf-life, necessitating immediate use or careful storage at low temperatures.

The use of an air-stable, storable precursor that can generate the active lithium reagent on demand offers a significant logistical and safety advantage. Tributyl(trimethylsilylmethyl)tin has emerged as an excellent candidate for this role.[1][5] The tin-lithium exchange reaction is a rapid and high-yielding transmetalation that proceeds cleanly at low temperatures, providing a solution of trimethylsilylmethyllithium ready for immediate use in subsequent synthetic transformations.[1][5] This in situ generation protocol circumvents the challenges associated with the isolation and storage of the reactive organolithium species.

This guide provides a two-part experimental framework:

  • Part I: Synthesis of the stable precursor, tributyl(trimethylsilylmethyl)tin.

  • Part II: In situ generation of trimethylsilylmethyllithium and its application in a representative Peterson olefination.

Safety and Handling of Organotin Compounds

CAUTION: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), safety goggles, and a lab coat. Avoid inhalation of vapors and skin contact. All waste containing organotin residues must be disposed of as hazardous waste according to institutional guidelines.

Part I: Synthesis of the Precursor, Tributyl(trimethylsilylmethyl)tin

The synthesis of tributyl(trimethylsilylmethyl)tin is achieved through the reaction of tributyltin chloride with (trimethylsilyl)methylmagnesium chloride. The Grignard reagent is prepared beforehand from (chloromethyl)trimethylsilane and magnesium turnings. This two-step, one-pot procedure provides the desired precursor in good yield.

Logical Workflow for Precursor Synthesis

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling with Tributyltin Chloride A Mg turnings, I₂ (cat.) in Anhydrous Ether C Initiate reaction, then add dropwise A->C B (Chloromethyl)trimethylsilane B->C D Reflux to complete formation C->D E (Trimethylsilyl)methylmagnesium chloride solution D->E G Add Grignard solution (E) to tin chloride E->G F Tributyltin Chloride in Anhydrous THF F->G H Reflux reaction mixture G->H I Aqueous Work-up (NH₄Cl quench) H->I J Purification (Distillation) I->J K Tributyl(trimethylsilylmethyl)tin J->K

Caption: Workflow for the synthesis of tributyl(trimethylsilylmethyl)tin.

Experimental Protocol: Synthesis of Tributyl(trimethylsilylmethyl)tin

This protocol is adapted from established procedures for Grignard reagent formation and coupling with organotin halides.[4][6][7]

Materials:

  • Magnesium turnings

  • Iodine (a few crystals)

  • (Chloromethyl)trimethylsilane

  • Tributyltin chloride

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

Step 1: Preparation of (Trimethylsilyl)methylmagnesium chloride [4]

  • Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel under a positive pressure of nitrogen or argon.

  • To the flask, add magnesium turnings (1.1 eq). Add a single crystal of iodine to activate the magnesium surface.

  • Charge the dropping funnel with (chloromethyl)trimethylsilane (1.0 eq) dissolved in anhydrous diethyl ether.

  • Add a small portion of the silane solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

  • Once initiated, add the remaining (chloromethyl)trimethylsilane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the resulting gray-black solution to room temperature. This solution of (trimethylsilyl)methylmagnesium chloride is used directly in the next step.

Step 2: Synthesis of Tributyl(trimethylsilylmethyl)tin

  • In a separate flame-dried three-necked flask equipped with a magnetic stir bar and dropping funnel under inert atmosphere, prepare a solution of tributyltin chloride (1.05 eq) in anhydrous THF.

  • Cool the tributyltin chloride solution in an ice bath (0 °C).

  • Transfer the prepared Grignard reagent solution from Step 1 into the dropping funnel via cannula and add it dropwise to the stirred solution of tributyltin chloride.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and then carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield tributyl(trimethylsilylmethyl)tin as a colorless oil.

ParameterValueReference
Purity >95% (by GC)[6]
Boiling Point ~105-107 °C at 0.01 mmHg[6]
Appearance Colorless oil

Part II: In Situ Generation and Application of Trimethylsilylmethyllithium

The transmetalation of tributyl(trimethylsilylmethyl)tin with n-butyllithium (n-BuLi) is a rapid and efficient method for generating trimethylsilylmethyllithium in situ.[1][5] The reaction is typically performed at low temperatures to prevent decomposition of the lithium reagent. The resulting solution can be directly used in reactions with various electrophiles, such as aldehydes and ketones in the Peterson olefination.

Reaction Scheme & Mechanism

G cluster_0 Step 1: In Situ Reagent Generation (Transmetalation) cluster_1 Step 2: Peterson Olefination precursor Bu₃Sn-CH₂SiMe₃ lithium_reagent [ Me₃Si-CH₂Li ] precursor->lithium_reagent + n-BuLi THF, 0 °C → -78 °C nBuLi n-BuLi byproduct Bu₄Sn intermediate R₂C(OLi)-CH₂SiMe₃ (β-hydroxysilane intermediate) lithium_reagent->intermediate + R₂C=O ketone R₂C=O ketone->intermediate alkene R₂C=CH₂ intermediate->alkene Elimination silanolate Me₃SiOLi

Caption: Reaction scheme for in situ generation and Peterson olefination.

Experimental Protocol: Peterson Olefination of Cyclohexanone

This protocol is based on the procedure reported by Seitz and Zapata.[1][5]

Materials:

  • Tributyl(trimethylsilylmethyl)tin (from Part I)

  • n-Butyllithium (n-BuLi) in hexanes (concentration titrated)

  • Cyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Two-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet with bubbler

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath (-78 °C) and ice/water bath (0 °C)

Procedure:

  • Set up a flame-dried two-necked flask with a magnetic stir bar under a positive pressure of nitrogen or argon.

  • Add a solution of tributyl(trimethylsilylmethyl)tin (1.0 eq) in anhydrous THF.

  • Cool the flask to 0 °C using an ice/water bath.

  • Slowly add n-BuLi (1.0 eq) dropwise via syringe over 5 minutes with vigorous stirring. A color change may be observed. Stir for an additional 20 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of cyclohexanone (1.0 eq) in anhydrous THF.

  • Add the cyclohexanone solution dropwise to the cold (-78 °C) solution of the in situ generated trimethylsilylmethyllithium.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product, methylenecyclohexane, can be purified by column chromatography on silica gel.

ParameterValueReference
Reaction Time (Transmetalation) 20 min at 0 °C[1][5]
Reaction Time (Olefination) 1 hr at -78 °C, then 2 hr at RT[1][5]
Quenching Agent Saturated aq. NH₄Cl[1][5]
Expected Product Methylenecyclohexane

Causality and Experimental Insights

  • Choice of n-BuLi: n-Butyllithium is a sufficiently strong, non-nucleophilic base to efficiently transmetalate the tin precursor. The equilibrium of the tin-lithium exchange favors the formation of the more stable organolithium species.[8]

  • Temperature Control: The initial transmetalation is performed at 0 °C to ensure a rapid reaction. The subsequent addition of the electrophile and the olefination reaction are conducted at -78 °C to prevent side reactions and decomposition of the thermally sensitive trimethylsilylmethyllithium and the resulting lithium alkoxide intermediate.

  • In Situ Protocol: The direct use of the generated lithium reagent without isolation is crucial. This "in situ trapping" technique maintains a low concentration of the reactive species, enhancing functional group tolerance and preventing decomposition.[1][5]

  • Work-up: The use of aqueous KF (potassium fluoride) during work-up can be an effective alternative for removing the tetrabutyltin byproduct (Bu₄Sn), as it forms an insoluble tributyltin fluoride precipitate that can be removed by filtration.[9]

Conclusion

The use of tributyl(trimethylsilylmethyl)tin as a precursor for trimethylsilylmethyllithium offers a highly practical and efficient alternative to traditional methods. The precursor is stable and can be prepared on a large scale, while the in situ generation of the active lithium reagent provides excellent control over the subsequent olefination reaction. This methodology is particularly advantageous for complex molecule synthesis where reagent stability and controlled addition are paramount. The protocols provided herein offer a validated and reproducible guide for researchers and drug development professionals seeking to employ this powerful synthetic tool.

References

  • Organic Syntheses, Coll. Vol. 7, p.515 (1990); Vol. 64, p.157 (1986). Link

  • Organic Syntheses, Coll. Vol. 9, p.741 (1998); Vol. 72, p.21 (1995). Link

  • Seitz, D. E.; Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications, 11(8), 673–679. Link

  • Organic Syntheses, Coll. Vol. 8, p.26 (1993); Vol. 68, p.162 (1990). Link

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Link

  • Organic Syntheses, Coll. Vol. 8, p.606 (1993); Vol. 67, p.1 (1989). Link

  • Alfa Chemistry. Peterson Olefination. Link

  • Organic Syntheses, Coll. Vol. 10, p.4 (2004); Vol. 77, p.186 (2000). Link

  • Seitz, D. E.; Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. ResearchGate. Link

  • Organic Syntheses, Coll. Vol. 8, p.22 (1993); Vol. 65, p.61 (1987). Link

  • Barbero, A.; Blanco, Y.; García, C.; Pulido, F. J. (2000). The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes. Synthesis, 2000(09), 1223-1228. Link

  • Organic Syntheses, Coll. Vol. 8, p.277 (1993); Vol. 65, p.83 (1987). Link

  • Organic Syntheses, Coll. Vol. 8, p.609 (1993); Vol. 69, p.129 (1990). Link

  • Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann. Link

Sources

Application Notes and Protocols for Transmetalation Reactions Involving Tributyl(trimethylsilylmethyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Reagent for Carbon-Carbon Bond Formation

In the landscape of modern organic synthesis, organostannanes hold a significant position as robust and versatile reagents, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2] Among these, tributyl(trimethylsilylmethyl)tin, [(CH₃)₃SiCH₂]Sn(C₄H₉)₃, presents unique characteristics and synthetic potential. This α-silylated organostannane is a stable, distillable liquid that serves as a valuable precursor for the introduction of the trimethylsilylmethyl moiety, a functional group of growing interest in medicinal chemistry and materials science.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the transmetalation reactions involving tributyl(trimethylsilylmethyl)tin. We will explore its synthesis, mechanistic nuances in palladium-catalyzed cross-coupling, and detailed protocols for its application, offering field-proven insights to harness its full synthetic utility. While organotin compounds are known for their toxicity and require careful handling, their stability to air and moisture, and their compatibility with a wide range of functional groups, often make them indispensable tools for complex molecule synthesis.[2][3]

Synthesis of Tributyl(trimethylsilylmethyl)tin

The preparation of tributyl(trimethylsilylmethyl)tin is typically achieved through a Barbier-type reaction. This one-pot synthesis involves the reaction of chloromethyltrimethylsilane with tributyltin chloride in the presence of magnesium metal.[4] The protocol is analogous to the synthesis of other allylic and alkyl tributylstannanes.

Protocol 1: Synthesis of Tributyl(trimethylsilylmethyl)tin

Materials:

  • Magnesium turnings

  • Tributyltin chloride

  • Chloromethyltrimethylsilane

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Ice-salt bath

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with magnesium turnings (1.2 equivalents) and a catalytic crystal of iodine under a nitrogen atmosphere.

  • Initiation: Anhydrous THF is added to cover the magnesium, followed by the addition of tributyltin chloride (1.0 equivalent). A small portion of chloromethyltrimethylsilane (1.1 equivalents) dissolved in anhydrous THF is added from the dropping funnel to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Addition: The remaining solution of chloromethyltrimethylsilane is added dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, external cooling with an ice-water bath may be necessary.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours or until the magnesium is consumed.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[4]

  • Purification: The crude product is purified by vacuum distillation to afford tributyl(trimethylsilylmethyl)tin as a colorless oil.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the quenching of the highly reactive Grignard-type intermediate by atmospheric oxygen and moisture.

  • Iodine: A small crystal of iodine is used to activate the surface of the magnesium turnings, facilitating the initiation of the reaction.

  • Anhydrous Solvents: Anhydrous THF is essential as protic solvents will destroy the organometallic intermediates.

  • Controlled Addition: The dropwise addition of the alkyl halide helps to control the exothermic nature of the Grignard formation and subsequent reaction with the tin chloride.

  • Aqueous Workup: The saturated ammonium chloride solution provides a mild acidic quench to destroy any remaining magnesium and to hydrolyze the magnesium salts into water-soluble species, facilitating their removal from the organic product.

Mechanism of Transmetalation in Palladium-Catalyzed Cross-Coupling

The Stille reaction is a cornerstone of palladium-catalyzed cross-coupling, proceeding through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3] The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step and is of paramount importance for the success of the reaction.

Stille_Catalytic_Cycle

Caption: General catalytic cycle for the Stille cross-coupling reaction.

The Challenge of Alkyl Group Transfer

A critical aspect of Stille coupling is the relative rate of transfer of different organic groups from the tin atom. The generally accepted order of migratory aptitude is: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[2] The butyl groups in tributyl(trimethylsilylmethyl)tin are considered "non-transferable" ligands, as their transfer rate is significantly slower than that of more reactive groups.

However, the trimethylsilylmethyl group is also an alkyl group. Mechanistic studies have shown that in the palladium-catalyzed coupling of a similar reagent, trimethyl(trimethylsilylmethyl)tin (Me₃SiCH₂SnMe₃), with aryl triflates, it is the methyl group that is selectively transferred, not the trimethylsilylmethyl group.[5] This suggests that the trimethylsilylmethyl group has a lower migratory aptitude than a simple methyl group.

Achieving Selective Trimethylsilylmethyl Transfer

To achieve the selective transfer of the trimethylsilylmethyl group, modifications to the organostannane or the reaction conditions are necessary. One successful strategy involves intramolecular assistance. By replacing a methyl group on the silicon with a 2-pyridyl group, the nitrogen atom can coordinate to the tin or palladium center. This coordination is believed to facilitate the transmetalation of the desired silylmethyl group, likely through a cyclic transition state.[5]

Directed_Transmetalation

Caption: Intramolecular assistance facilitating selective transmetalation.

Applications and Protocols

While the direct Stille coupling of tributyl(trimethylsilylmethyl)tin can be challenging, its primary utility in transmetalation reactions often involves an initial conversion to a more reactive organometallic species. A prominent example is the transmetalation with an alkyllithium reagent to generate trimethylsilylmethyllithium in situ.[6] This highly reactive nucleophile can then be used in a variety of subsequent reactions.

Application: In Situ Generation of Trimethylsilylmethyllithium for Subsequent Reactions

Tributyl(trimethylsilylmethyl)tin serves as an excellent and convenient precursor to trimethylsilylmethyllithium, avoiding the often cumbersome direct synthesis from chloromethyltrimethylsilane and lithium metal.[6] The transmetalation is rapid and clean, yielding the lithium reagent and tetrabutyltin as a byproduct.

Protocol 2: In Situ Generation of Trimethylsilylmethyllithium and Reaction with an Electrophile

This protocol describes the generation of trimethylsilylmethyllithium and its subsequent reaction with an electrophile, exemplified by triphenyltin chloride.[6]

Materials:

  • Tributyl(trimethylsilylmethyl)tin

  • n-Butyllithium (in hexanes)

  • Triphenyltin chloride (or other suitable electrophile)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • 10% Aqueous ammonium chloride solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of tributyl(trimethylsilylmethyl)tin (1.0 equivalent) in anhydrous THF.

  • Transmetalation: Cool the flask to 0 °C in an ice-water bath. Add n-butyllithium (1.0 equivalent) dropwise with stirring. Allow the reaction to stir at 0 °C for 30 minutes to ensure complete transmetalation.

  • Addition of Electrophile: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. A solution of the electrophile (e.g., triphenyltin chloride, 1.0 equivalent) in anhydrous THF is then added dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with 10% aqueous ammonium chloride solution. Extract the mixture with an organic solvent such as chloroform or diethyl ether. The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated in vacuo.[6]

  • Purification: The crude product, which will contain tetrabutyltin, is purified by column chromatography on silica gel.

Data Summary:

EntryElectrophileProductYield (%)Ref.
1Triphenyltin chloride(Trimethylsilylmethyl)triphenyltin88 (inverse addition)[6]
2Benzaldehyde1-Phenyl-2-(trimethylsilyl)ethanolHigh (qualitative)[6]
3Benzoyl chloride1-Phenyl-2-(trimethylsilyl)ethan-1-oneHigh (qualitative)[6]

Causality Behind Experimental Choices:

  • Low Temperatures: The transmetalation is performed at 0 °C, while the subsequent reaction with the electrophile is carried out at -78 °C to control the reactivity of the highly nucleophilic trimethylsilylmethyllithium and to prevent side reactions.

  • Inverse Addition: For some sensitive electrophiles, inverse addition (adding the lithium reagent to the electrophile solution) at low temperatures can improve yields by minimizing side reactions.[6]

  • Tetrabutyltin Byproduct: The formation of tetrabutyltin is an unavoidable consequence of the transmetalation with n-butyllithium. It is a relatively non-polar and greasy compound that must be removed during purification, typically by chromatography.

Safety and Handling

Organotin compounds, including tributyl(trimethylsilylmethyl)tin and its byproducts like tetrabutyltin and tributyltin chloride, are toxic.[4] They should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. All waste containing organotin residues must be disposed of according to institutional and environmental regulations.

Conclusion

Tributyl(trimethylsilylmethyl)tin is a valuable reagent in organic synthesis, primarily serving as a stable and convenient precursor for the trimethylsilylmethyl anion through transmetalation with alkyllithium reagents. While its direct use in palladium-catalyzed Stille couplings for the transfer of the trimethylsilylmethyl group is hampered by the preferential transfer of smaller alkyl groups from tin, understanding these mechanistic subtleties is key to its effective application. Future research may focus on the development of new ligands or additives that can overcome this challenge and enable the direct and selective palladium-catalyzed cross-coupling of the trimethylsilylmethyl group from simple stannanes. The protocols and insights provided herein offer a solid foundation for researchers to explore the synthetic potential of this versatile α-silylated organostannane.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Halligan, N. G., & Blaszczak, L. C. (1998). Allyltributyltin. Organic Syntheses, 75, 173. [Link]

  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl)tributyltin. Improved Synthesis of (Trimethylsilylmethyl)triphenyltin via Transmetalation. Synthetic Communications, 11(9), 673-679. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Naruta, Y., & Maruyama, K. (1990). Tributyl(3-methyl-2-butenyl)tin. Organic Syntheses, 69, 199. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

Sources

Introduction: The Strategic Importance of the Stille Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling with Organotin Reagents (The Stille Reaction)

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a foundational pillar of modern organic synthesis, enabling the assembly of complex molecular architectures that are crucial for drug discovery, materials science, and natural product synthesis.[1][2] Among the array of powerful synthetic tools available, palladium-catalyzed cross-coupling reactions are preeminent.[3][4] The Stille reaction, first reported in the late 1970s by John K. Stille, is a cornerstone of this field, facilitating the coupling of an organotin reagent (organostannane) with an organic electrophile, such as a halide or triflate.[5][6][7][8]

The enduring appeal of the Stille reaction lies in its remarkable versatility and functional group tolerance.[4][6][9][10] The organostannane reagents are generally stable to air and moisture, making them easier to handle compared to other highly reactive organometallics like organomagnesium or organozinc compounds.[10][11][12] This robustness allows the reaction to proceed under mild conditions, preserving sensitive functional groups including esters, amides, ketones, and even carboxylic acids.[9][12][13] However, the primary drawback that necessitates careful consideration is the high toxicity of organotin compounds and the challenge of removing tin-containing byproducts from the final product.[6][10][14]

This guide provides a detailed exploration of the Stille reaction, from its core mechanism to practical, field-tested protocols and troubleshooting strategies, designed to empower researchers to effectively implement this powerful transformation.

The Catalytic Cycle: A Mechanistic Deep Dive

The Stille reaction proceeds via a well-studied catalytic cycle centered on a palladium complex.[5][6] Understanding this cycle is critical for rational optimization and troubleshooting. The process involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] The active catalyst is a 14-electron Pd(0) species, which can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂).[13][15]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle cluster_reactants Inputs & Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_oxid trans-R¹-Pd(II)L₂-X (16e⁻) Pd0->PdII_oxid Oxidative Addition Product R¹-R² (Coupled Product) Pd0->Product PdII_trans R¹-Pd(II)L₂-R² (16e⁻) PdII_oxid->PdII_trans Transmetalation Byproduct X-SnR₃ (Tin Byproduct) PdII_oxid->Byproduct PdII_trans->Pd0 Reductive Elimination React1 R¹-X (Organic Electrophile) React1->PdII_oxid React2 R²-SnR₃ (Organostannane) React2->PdII_trans

Caption: The catalytic cycle of the Stille cross-coupling reaction.

1. Oxidative Addition: The cycle begins when the organic electrophile (R¹-X) reacts with the active 14-electron Pd(0) catalyst. The palladium atom inserts itself into the R¹-X bond, becoming oxidized from Pd(0) to Pd(II) and forming a 16-electron square planar intermediate.[5][10][15] While a cis-intermediate is initially formed, it often rapidly isomerizes to the more thermodynamically stable trans-isomer.[5][15] The reactivity of the electrophile typically follows the trend I > Br > OTf >> Cl, with aryl and vinyl chlorides being generally unreactive except with specialized catalyst systems.[5][15]

2. Transmetalation: This is the defining step of the Stille reaction and is frequently the rate-determining step of the entire cycle.[6][16] The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide (X) on the palladium complex.[5][9] The precise mechanism can be complex and substrate-dependent, but it involves the coordination of the organostannane to the palladium center, forming an intermediate from which the tin halide byproduct is eliminated, leaving a diorganopalladium(II) complex.[5][16] The efficiency of this step is highly dependent on the nature of the R² group being transferred, the ligands on the palladium, and the solvent.

3. Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex are coupled and expelled, forming the new C-C bond in the desired product (R¹-R²).[5][9][10] This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the cycle.[10][15] For reductive elimination to occur, the R¹ and R² groups must be in a cis orientation on the palladium complex.[15]

Key Reaction Parameters and Optimization

The success of a Stille coupling hinges on the judicious selection of several key components.

ComponentRole & Common ExamplesCausality & Field Insights
Palladium Source Pd(0): Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) Pre-catalysts: Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a common choice as it's an active Pd(0) catalyst. However, Pd(II) sources are often more air-stable and are reduced in situ to Pd(0). Using a Pd(II) precatalyst may require a slight excess of the organostannane to facilitate this reduction.[17]
Ligands PPh₃ (Triphenylphosphine), P(o-tol)₃, AsPh₃ (Triphenylarsine), P(t-Bu)₃Ligands stabilize the palladium center and modulate its reactivity. Electron-rich, bulky ligands like P(t-Bu)₃ can accelerate oxidative addition, especially for less reactive electrophiles like aryl chlorides.[17][18] However, very bulky ligands can hinder the transmetalation step.[19] A balance must be struck; ligands of modest basicity like AsPh₃ can sometimes accelerate transmetalation compared to strong donors like PPh₃.[16]
Organostannane R-Sn(n-Bu)₃, R-Sn(Me)₃The non-transferred groups ("dummy ligands") on the tin are typically butyl or methyl. The rate of R group transfer is critical: Alkynyl > Alkenyl > Aryl > Allyl ≈ Benzyl >> Alkyl .[9] This predictable reactivity allows for selective couplings.
Electrophile Aryl/Vinyl-I, Aryl/Vinyl-Br, Aryl/Vinyl-OTf, Acyl ChloridesThe strength of the C-X bond dictates reactivity. Iodides react fastest under the mildest conditions.[5] Vinyl halides react with retention of stereochemistry under normal conditions.[5] Acyl chlorides are excellent partners for producing ketones.[5][7]
Additives Cu(I) Salts (e.g., CuI): Can accelerate the reaction, sometimes dramatically.[18] LiCl: Often used, especially with vinyl triflates.The role of CuI is believed to be multi-faceted; it may act as a scavenger for free phosphine ligand which can inhibit transmetalation, or it may participate directly in the transmetalation step.[18] LiCl can facilitate the oxidative addition step and prevent ligand exchange issues.[10]
Solvent Toluene, Dioxane, THF, DMF, NMPThe choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or NMP are common and can accelerate the transmetalation step.[8][10] Toluene is a good non-polar option. It is crucial that the solvent is thoroughly degassed to prevent oxygen from deactivating the catalyst.[20][21]

Experimental Protocols

Safety First: Organotin reagents are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[6][14] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Protocol 1: General Stille Coupling of an Aryl Bromide

This protocol describes a standard procedure for the coupling of an aromatic bromide with a vinylstannane.

Materials:

  • Aryl bromide (1.0 eq)

  • Tributyl(vinyl)stannane (1.1 - 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

  • Anhydrous, degassed Toluene (to make a ~0.1 M solution)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed toluene via syringe, followed by the tributyl(vinyl)stannane.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and proceed with the purification steps outlined in Section 5.

Protocol 2: Optimized Coupling with a Triflate using Additives

This protocol is adapted for a less reactive electrophile (enol triflate) and utilizes additives to facilitate the coupling.[10]

Materials:

  • Enol triflate (1.0 eq, 4.60 mmol)

  • Organotin reagent (1.15 eq)

  • Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂] (0.1 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Lithium Chloride (LiCl) (5.3 eq)

  • Anhydrous, degassed DMF (to make a 0.1 M solution)

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask, add the enol triflate, CuI, Pd(dppf)Cl₂, and LiCl.[10]

  • Solvent Addition: Add the degassed DMF. The flask is purged with Argon for 10 minutes.[10]

  • Stannane Addition: Add the organotin reagent via syringe.

  • Reaction: Heat the solution to 40 °C. The reaction may take longer, up to 2-3 days, and should be monitored periodically.[10]

  • Work-up: Cool the reaction mixture. Transfer the solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O:H₂O and extract with hexane. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[10] Proceed with purification.

Work-up, Purification, and Troubleshooting

A significant challenge in Stille couplings is the removal of stoichiometric tin byproducts (e.g., Bu₃SnCl), which are often toxic and can complicate purification.[10][13]

Tin Byproduct Removal:

  • Aqueous KF Wash: A highly effective method involves washing the organic reaction mixture with a saturated aqueous solution of potassium fluoride (KF). The fluoride ion has a high affinity for tin, forming insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[10]

  • Silica Gel Chromatography: Tin byproducts can often be removed by flash chromatography. Eluting with a solvent system containing a small amount of triethylamine (~2-5%) can help by competitively binding to the silica gel and allowing the less polar tin compounds to elute faster.[10][13]

Workflow start Reaction Setup (Flame-dried flask, inert atm.) reagents Add Electrophile, Catalyst, Ligand start->reagents solvent Add Degassed Solvent reagents->solvent stannane Add Organostannane solvent->stannane reaction Heat & Stir (Monitor by TLC/GC-MS) stannane->reaction workup Cool & Quench (Aqueous Work-up) reaction->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purification (e.g., KF wash, Chromatography) extraction->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Stille reaction.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Suggested Solutions
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent/reagents.3. Unreactive electrophile.1. Use a fresh catalyst source or generate Pd(0) in situ.[21]2. Rigorously degas solvent using freeze-pump-thaw cycles or extended sparging with inert gas.[20][21]3. Increase temperature; switch to a more effective ligand; add CuI as an accelerant.[18]
Homocoupling of Stannane (R²-R²) 1. Presence of oxygen.2. Issues with catalyst state.1. Ensure the reaction is under a strictly inert atmosphere.[20]2. Optimize catalyst loading and ligand choice. Homocoupling can sometimes occur from reactions with the Pd(II) precatalyst.[20]
Loss of Stereochemistry (for vinyl partners) Ligand-dependent isomerization pathways.The stereochemical outcome can be highly dependent on the catalyst/ligand system. For Z-alkenyl halides, systems like Pd₂(dba)₃/P(o-Tol)₃ in DMF have been shown to preserve stereochemistry effectively.[22]

Applications in Complex Synthesis

The reliability and broad substrate scope of the Stille reaction have made it an indispensable tool in the total synthesis of complex natural products and pharmaceuticals.[2][3][15] It has been employed in the synthesis of antitumor substances, antibiotics, and other biologically active molecules.[6][15][23] For example, a late-stage tandem Stille macrocyclization was a key step in the synthesis of the ansamycin antibiotic (+)-mycotrienol.[5] Its utility extends to the synthesis of conjugated polymers for materials science and complex heterocyclic systems relevant to medicinal chemistry.[17][23]

References

  • Stille Coupling. (n.d.). OpenOChem Learn.
  • Stille Coupling. (n.d.). NROChemistry.
  • Stille reaction. (n.d.). Wikipedia.
  • Organotin Reagents. (n.d.). Sigma-Aldrich.
  • Casanova, J., et al. (1994). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Journal of the American Chemical Society.
  • A Comparative Guide to Organogermanium and Organotin Compounds in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • The Stille Reaction. (n.d.). Chem 115 Myers.
  • CROSS-COUPLING reactions - everything YOU need to know! (2022). YouTube.
  • Stille Coupling. (n.d.). Organic Synthesis.
  • Protocol for Stille Coupling Reactions Using Stannane Reagents. (2025). Benchchem.
  • Scott, J. S., et al. (2012). Ligand effects on the stereochemistry of Stille couplings. Chemical Communications.
  • Subtle Balance of Ligand Steric Effects in Stille Transmetalation. (2009). ACS Publications.
  • Organotin Reagents - Chemical Synthesis. (n.d.). Jeyam Scientific.
  • Common side reactions and byproducts in Stille coupling. (2025). Benchchem.
  • Stille Cross-Coupling Reaction. (n.d.). Thermo Fisher Scientific.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Stille reaction. (n.d.). Grokipedia.
  • Troubleshooting low conversion in Stille reactions. (2025). Benchchem.
  • The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. (n.d.). Scilit.
  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (2025). MDPI.
  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition.
  • Advancing total synthesis through the Stille cross-coupling. (2026). PMC.
  • Application of the Stille coupling reaction to the synthesis of C2-substituted PBDs. (2004). PubMed.
  • Stille Cross-Coupling. (2025). J&K Scientific LLC.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. (n.d.). NIH.
  • Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. (2024). YouTube.
  • The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. (1986). ScienceOpen.

Sources

Application Notes & Protocols: The Role of Tributyl(trimethylsilylmethyl)tin in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tributyl(trimethylsilylmethyl)tin, [Bu₃SnCH₂SiMe₃], is a unique bifunctional organometallic reagent that serves as a stable, versatile, and efficient precursor for carbon-carbon bond formation. Its primary utility lies in its capacity to generate the highly reactive trimethylsilylmethyllithium nucleophile under mild, non-cryogenic conditions via a tin-lithium exchange. This obviates the need to handle the often pyrophoric and less stable pre-formed lithiated species. This guide provides an in-depth exploration of the reagent's properties, core applications, and detailed, field-proven protocols for its use, primarily focusing on the Peterson olefination. It is intended for researchers, synthetic chemists, and drug development professionals seeking robust and reliable methods for methylenation and related transformations.

Introduction: A Strategic Reagent for Nucleophilic Silylmethylation

Tributyl(trimethylsilylmethyl)tin is a tetraorganostannane that merges the stability of organotin compounds with the latent reactivity of an α-silyl carbanion. Organotin compounds are generally characterized by their stability towards air and moisture, making them convenient to store and handle compared to many other organometallics.[1] The key to this reagent's utility is the facile and quantitative cleavage of the Sn-CH₂SiMe₃ bond upon treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi). This transmetalation reaction is exceptionally clean and efficient, generating trimethylsilylmethyllithium in situ alongside the inert and easily separable byproduct, tetrabutyltin.[2]

The principal advantage of this in situ generation method is control and convenience. The direct synthesis of (trimethylsilyl)methyllithium from (trimethylsilyl)methyl chloride and lithium metal can be inconsistent, while its generation from the chloride and n-BuLi requires careful temperature control and produces lithium chloride as a byproduct.[3] The tributyl(trimethylsilylmethyl)tin precursor is a shelf-stable liquid that allows for the generation of the reactive nucleophile on demand, at a convenient temperature of 0°C, just before its use in subsequent carbon-carbon bond-forming reactions.[2]

Physicochemical Properties & Safe Handling

Organotin compounds exhibit significant toxicity, and all handling must be performed with appropriate engineering controls and personal protective equipment.[4]

PropertyValue
Chemical Formula C₁₆H₃₈SiSn
Molecular Weight 377.26 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 93-95 °C at 0.4 mmHg
Density 1.036 g/mL at 25 °C

Safety & Handling Precautions:

  • Toxicity: Tributyltin compounds are toxic if swallowed, harmful in contact with skin, and very toxic to aquatic life with long-lasting effects.[4] The highest toxicity is generally observed in triorganotin compounds.[1]

  • Handling: Always handle tributyl(trimethylsilylmethyl)tin in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[4]

  • Storage: Store in a tightly closed container in a cool, dark, and dry place.[4]

  • Spills: Absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[4]

  • Waste Disposal: All organotin waste, including the tetrabutyltin byproduct from reactions, must be disposed of as hazardous chemical waste according to local, regional, and national regulations. A common laboratory method for quenching residual organotin reagents and byproducts involves treatment with aqueous potassium fluoride (KF) to precipitate insoluble and less toxic tributyltin fluoride, which can then be removed by filtration.[5]

Core Application: Precursor for Peterson Olefination

The most significant application of tributyl(trimethylsilylmethyl)tin is as a superior precursor for the key reagent in the Peterson olefination—the α-silyl carbanion.[6] The Peterson olefination is a powerful alternative to the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[7] Its key advantage is the easy removal of the siloxane byproducts, which are volatile and non-polar, in contrast to the often problematic triphenylphosphine oxide generated in Wittig reactions.[8]

Mechanism of Action

The overall process occurs in two distinct, sequential steps within a single pot:

  • Transmetalation (Carbanion Generation): Tributyl(trimethylsilylmethyl)tin is treated with one equivalent of n-butyllithium. The tin-lithium exchange is rapid and quantitative at 0°C, driven by the formation of the more stable trimethylsilylmethyllithium, where the negative charge is stabilized by the adjacent silicon atom.[2][9]

  • Peterson Olefination (C-C Bond Formation & Elimination): The reaction mixture, now containing the in situ generated trimethylsilylmethyllithium, is cooled (typically to -78°C) before the addition of an aldehyde or ketone. The α-silyl carbanion performs a nucleophilic attack on the carbonyl carbon, forming a lithium β-alkoxysilane intermediate. Upon warming, this intermediate spontaneously undergoes syn-elimination to furnish the desired alkene and a lithium silanolate byproduct.[7]

Peterson_Workflow reagent Bu₃SnCH₂SiMe₃ (Stable Precursor) anion [Me₃SiCH₂Li] (In situ Anion) reagent->anion Transmetalation byproduct1 Bu₄Sn reagent->byproduct1 Forms nBuLi n-Butyllithium (n-BuLi) THF, 0°C nBuLi->anion alkene Alkene Product (R₂C=CH₂) anion->alkene Peterson Olefination byproduct2 Me₃SiOLi anion->byproduct2 Forms carbonyl Aldehyde or Ketone (R₂C=O) -78°C to RT carbonyl->alkene

Caption: Workflow for the in situ generation of trimethylsilylmethyllithium and subsequent Peterson olefination.
Quantitative Data: Substrate Scope and Yields

The method developed by Seitz and Zapata demonstrates excellent yields for the methylenation of a variety of aldehydes and ketones. The data clearly indicates that this protocol is highly effective for both aromatic and aliphatic carbonyls, including sterically hindered ketones.[2]

EntryCarbonyl SubstrateOlefin ProductYield (%)
1Benzophenone1,1-Diphenylethylene98
24-Methylbenzophenone1-(4-Methylphenyl)-1-phenylethylene95
3Acetophenone2-Phenylpropene87
4AdamantanoneMethylenadamantane99
5CyclohexanoneMethylenecyclohexane94
6BenzaldehydeStyrene90
72-Naphthaldehyde2-Vinylnaphthalene92
8Decanal1-Undecene85
Data sourced from Seitz, D. E.; Zapata, A. Tetrahedron Letters 1980, 21 (36), 3451–3454.[2]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Methylenation of a Ketone via Peterson Olefination

This protocol describes the methylenation of benzophenone as a representative example, based on the high-yielding transformation reported by Seitz and Zapata.[2]

Objective: To synthesize 1,1-diphenylethylene from benzophenone using tributyl(trimethylsilylmethyl)tin as a precursor.

Materials & Reagents:

  • Tributyl(trimethylsilylmethyl)tin (1.05 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.0 eq)

  • Benzophenone (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply (inert atmosphere)

Equipment:

  • Oven-dried, two-necked round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Ice bath and dry ice/acetone bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Setup: Assemble the oven-dried, two-necked flask under a positive pressure of inert gas (N₂ or Ar). Equip one neck with a rubber septum and the other with a gas inlet adapter.

  • Reagent Addition: Through the septum, add anhydrous THF (approx. 5 mL per mmol of benzophenone) to the flask via syringe. Add tributyl(trimethylsilylmethyl)tin (1.05 eq).

  • Transmetalation (Anion Generation): Cool the stirred solution to 0°C using an ice-water bath. Add n-butyllithium (1.6 M in hexanes, 1.0 eq) dropwise via syringe over 5 minutes. A slight color change may be observed. Stir the solution at 0°C for 30 minutes to ensure complete tin-lithium exchange.

    • Causality Note: Performing the transmetalation at 0°C is a key advantage of this method. It is mild enough to prevent side reactions but sufficient for rapid and quantitative formation of trimethylsilylmethyllithium.[2]

  • Carbonyl Addition: Cool the reaction mixture to -78°C using a dry ice/acetone bath. In a separate dry flask, dissolve benzophenone (1.0 eq) in a minimal amount of anhydrous THF. Add the benzophenone solution dropwise to the cold lithium reagent solution over 10 minutes.

    • Causality Note: The addition is performed at low temperature to control the highly exothermic reaction between the organolithium reagent and the ketone, preventing side reactions and ensuring clean formation of the β-alkoxysilane intermediate.

  • Reaction & Warm-up: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. Stir for an additional 1-2 hours. The reaction is typically complete when the mixture has reached ambient temperature.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and then brine.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will contain tetrabutyltin. Purify the product by flash column chromatography on silica gel (typically using a non-polar eluent like hexanes) to separate the 1,1-diphenylethylene from the tetrabutyltin byproduct.

    • Trustworthiness Note: The separation of non-polar tetrabutyltin from the often more polar product is a common challenge. Careful chromatography is required. For non-polar products, alternative purification methods like distillation or crystallization may be necessary.

Other Applications & Comparative Analysis

Stille Cross-Coupling Reactions

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide.[1] While exceptionally versatile, the reaction strongly favors the transfer of sp²-hybridized groups (aryl, vinyl, alkynyl) over sp³-hybridized alkyl groups from the tin atom. The transfer reactivity order is generally: Alkynyl > Alkenyl > Aryl > Allyl ≈ Benzyl >> Alkyl.

Due to this established reactivity pattern, tributyl(trimethylsilylmethyl)tin is not a suitable reagent for transferring the trimethylsilylmethyl group in Stille couplings. The palladium catalyst will preferentially facilitate the transfer of one of the butyl groups, leading to undesired side products. Therefore, its use in this context is not recommended or documented.

Comparative Analysis of Trimethylsilylmethyllithium Precursors
FeatureTributyl(trimethylsilylmethyl)tin(Trimethylsilyl)methyl Chloride
Precursor State Shelf-stable liquidMoisture-sensitive liquid
Anion Generation Transmetalation with n-BuLiReaction with n-BuLi or Li metal
Conditions 0°C, clean, quantitative[2]-78°C to 0°C (with n-BuLi)[3]
Byproducts Tetrabutyltin (Bu₄Sn)Lithium Chloride (LiCl), Butane
Advantages Mild generation conditions, stable precursor, high yields[2]Less expensive precursor, no heavy metal waste
Disadvantages Toxic tin byproduct requires careful handling and disposalReagent generation can be less reliable, requires stricter anhydrous conditions
Caption: Comparison of workflows for generating the key Peterson olefination reagent.

Conclusion

Tributyl(trimethylsilylmethyl)tin is a highly valuable synthetic tool whose primary role is to serve as a convenient and stable precursor to trimethylsilylmethyllithium. Its use allows for the reliable, in situ generation of this potent nucleophile under mild conditions, leading to exceptional yields in subsequent Peterson olefination reactions with a broad range of aldehydes and ketones. While the toxicity of organotin compounds necessitates careful handling and waste management, the operational simplicity and high efficiency of this method make it a compelling strategic choice for the synthesis of terminal alkenes in complex molecule construction. Its application is specific to nucleophilic addition pathways, and it is not a suitable reagent for palladium-catalyzed Stille cross-coupling reactions.

References

  • Seitz, D. E.; Zapata, A. (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications1981 , 11 (8), 673–679. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524. [Link]

  • van Delf, F. L. Peterson Olefination. Organic Chemistry Portal. [Link]

  • Gelest, Inc. Introduction to Organotin Chemistry. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition2004 , 43 (36), 4704–4734. [Link]

  • Wikipedia. (Trimethylsilyl)methyllithium. [Link]

  • Wikipedia. Peterson olefination. [Link]

  • Seitz, D. E.; Zapata, A. (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - TriphenyltinviaTransmetalation. Sci-Hub. [Link]

  • Connolly, J. W.; Urry, G. Crystalline Lithiomethyl Trimethylsilane and Some of its Properties. Inorganic Chemistry1980 , 21 (36), 3451-3454. [Link]

  • Seitz, D. E.; Zapata, A. (Trimethylsilylmethyl)tributyltin: A convenient precursor of trimethylsilylmethyllithium. Tetrahedron Letters1980 , 21 (36), 3451–3454. [Link]

Sources

Mastering the Invisible Foe: A Guide to the Experimental Setup for Reactions with Air-Sensitive Organotin Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Organotin compounds, while invaluable in organic synthesis and materials science, present a significant experimental challenge due to their reactivity with atmospheric oxygen and moisture.[1][2] This reactivity not only degrades the reagents but can also lead to the formation of undesirable byproducts, compromising reaction outcomes and reproducibility. This application note provides a comprehensive guide to the essential techniques and experimental setups required for the successful and safe manipulation of air-sensitive organotin compounds. We will delve into the principles and detailed protocols for creating and maintaining an inert atmosphere using Schlenk lines and gloveboxes, the preparation of rigorously dried and deoxygenated solvents, and the precise transfer of reagents. Furthermore, we will discuss crucial workup and characterization techniques tailored for these sensitive molecules.

The Imperative for an Inert Atmosphere: Understanding the "Why"

The tin-carbon bond in many organotin reagents is susceptible to cleavage by electrophiles, including the protons in water and the diradical oxygen molecule. This sensitivity necessitates the rigorous exclusion of air and moisture from the reaction environment. Failure to do so can lead to a cascade of unwanted reactions, including hydrolysis to form tin hydroxides or oxides and oxidation, diminishing the efficacy of the reagent and complicating product purification.[1][3] Therefore, all manipulations of air-sensitive organotin compounds must be conducted under an inert atmosphere, typically high-purity argon or nitrogen.[4][5] Argon is often preferred due to its higher density, which allows it to form a protective "blanket" over the reaction mixture more effectively than nitrogen.[5]

The Chemist's Toolkit for an Air-Free World: Schlenk Lines and Gloveboxes

The two cornerstones of air-sensitive chemistry are the Schlenk line and the glovebox.[4][6] The choice between them depends on the scale of the reaction, the sensitivity of the compounds, and the specific manipulations required.

The Schlenk Line: A Versatile Workhorse

A Schlenk line, or vacuum-gas manifold, is a dual-manifold apparatus that allows for the alternation between a vacuum and a supply of inert gas.[7] This enables the user to evacuate the air from a reaction vessel and backfill it with an inert gas, a process repeated in cycles to ensure a truly inert environment.[7]

Key Features and Principles:

  • Dual Manifold: One manifold is connected to a vacuum pump, and the other to a cylinder of high-purity inert gas.[7]

  • Stopcocks: Each port on the line has a stopcock that allows for switching between the vacuum and inert gas streams.[7]

  • Bubbler: An oil bubbler connected to the inert gas outlet provides a visual indicator of the positive pressure of the inert gas and prevents over-pressurization.[7]

  • Cold Trap: A cold trap, typically cooled with liquid nitrogen or a dry ice/acetone slurry, is placed between the Schlenk line and the vacuum pump to condense volatile solvents and protect the pump from corrosive vapors.[7]

Protocol 1: Preparing Glassware and Establishing an Inert Atmosphere on a Schlenk Line

  • Glassware Preparation: All glassware must be meticulously cleaned and dried in an oven (typically at >125°C overnight) to remove adsorbed water.[8]

  • Assembly: Assemble the hot glassware (e.g., a Schlenk flask with a magnetic stir bar) and grease all ground-glass joints with a suitable vacuum grease.[8]

  • Connection to Schlenk Line: Securely connect the flask to a port on the Schlenk line via thick-walled rubber tubing.

  • Evacuate-Refill Cycles:

    • Carefully open the stopcock to the vacuum manifold to evacuate the flask. You may gently heat the flask with a heat gun during this process to facilitate the removal of residual moisture.

    • Once a good vacuum is achieved, close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the flask.

    • Repeat this evacuate-refill cycle at least three times to ensure the complete removal of air. The flask is now under a static pressure of inert gas.

The Glovebox: The Ultimate Controlled Environment

For manipulations requiring a high degree of dexterity and for handling extremely sensitive or solid reagents, a glovebox is the preferred tool.[9][10] A glovebox is a sealed container filled with a continuously purified inert atmosphere, where oxygen and moisture levels are typically maintained below 1 part per million (ppm).[6][9]

Key Features and Principles:

  • Sealed Chamber: The main body of the glovebox provides a large, inert workspace.[10]

  • Gloves: Heavy-duty rubber gloves are integrated into the front panel, allowing for the manipulation of items inside.[10]

  • Antechamber: An airlock, or antechamber, is used to transfer items into and out of the glovebox without compromising the inert atmosphere of the main chamber.[4][9] Items are placed in the antechamber, which is then subjected to several evacuate-refill cycles before the inner door is opened.[9]

  • Catalyst System: The glovebox atmosphere is continuously circulated through a catalyst system that removes traces of oxygen and water.[9][10]

Protocol 2: Weighing and Preparing a Solid Organotin Reagent in a Glovebox

  • Transfer Materials: Place the sealed container of the organotin compound, a clean and dry Schlenk flask, a spatula, and a weighing boat into the antechamber.

  • Antechamber Cycling: Perform at least three evacuate-refill cycles on the antechamber to remove air.[9]

  • Introduce Materials: Once the cycling is complete, open the inner antechamber door and move the items into the main glovebox chamber.

  • Weighing: Carefully open the reagent container and weigh the desired amount of the solid into the weighing boat on a tared balance inside the glovebox.

  • Transfer to Flask: Transfer the weighed solid into the Schlenk flask.

  • Sealing: Securely seal the Schlenk flask with a greased ground-glass stopper or a rubber septum.

  • Removal from Glovebox: Place the sealed flask back into the antechamber, seal the inner door, and then remove the flask from the antechamber. The flask can now be connected to a Schlenk line for the subsequent reaction steps.[11]

The Foundation of Success: Solvent and Reagent Preparation

The purity of solvents is paramount in reactions involving air-sensitive organotin compounds.[5] Trace amounts of water or oxygen in the solvent can readily consume the reagent.

Solvent Purification

Solvents for these reactions must be rigorously dried and deoxygenated. While traditional distillation from drying agents like sodium/benzophenone or calcium hydride is effective, modern solvent purification systems (SPS) offer a safer and more convenient alternative.[12] These systems pass the solvent through columns of activated alumina to remove water and a supported copper catalyst to remove oxygen.[12]

Degassing Solvents: Even after purification, dissolved oxygen can remain in the solvent. It is crucial to degas the solvent before use. Common methods include:

  • Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is repeated at least three times.

  • Bubbling: A stream of inert gas is bubbled through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.[7] This method is less rigorous than freeze-pump-thaw but is often sufficient for many applications.

Handling Commercial Organotin Reagents

Many air-sensitive organotin reagents are commercially available in specialized packaging, such as Sure/Seal™ bottles, which feature a pierceable septum cap that allows for the removal of the reagent via syringe or cannula without exposing the bulk material to the atmosphere.[8][13][14]

The Art of the Transfer: Syringes and Cannulas

The transfer of air-sensitive liquids and solutions is a critical skill. The two primary methods are by syringe and by cannula.

Syringe Transfers

Syringes are suitable for transferring small to moderate volumes (up to ~50 mL) of liquid.[5][11]

Protocol 3: Transfer of a Liquid Organotin Reagent via Syringe

  • Prepare the Syringe: Use a clean, oven-dried syringe and a long needle. Purge the syringe with inert gas by drawing inert gas from the headspace of a sealed, inerted flask and expelling it. Repeat this several times.

  • Pressurize the Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line of the Schlenk line to create a slight positive pressure inside the bottle.[14]

  • Withdraw the Reagent: Insert the purged syringe needle through the septum and below the surface of the liquid. Slowly withdraw the desired volume of the reagent into the syringe.

  • Transfer to Reaction Flask: Quickly and carefully transfer the needle to the septum of the reaction flask and inject the reagent.

  • Cleaning: Immediately quench the residual reagent in the syringe and needle by drawing up a suitable solvent (e.g., hexanes or toluene) and expelling it into a designated waste container.[1]

Cannula Transfers

For transferring larger volumes of liquid or for transferring solutions, a cannula transfer is the preferred method.[11][15] A cannula is a flexible, double-ended needle, typically made of stainless steel or Teflon.[15][16] The transfer is driven by a pressure differential between the donating and receiving vessels.[11][15]

Protocol 4: Cannula Transfer of a Solution

  • Prepare the Vessels: Ensure both the donating and receiving flasks are under a positive pressure of inert gas on the Schlenk line.[17]

  • Purge the Cannula: Insert one end of the cannula through the septum of the donating flask, keeping the tip in the headspace. Allow inert gas to flow through the cannula for a few minutes to purge it of air.[17]

  • Connect the Vessels: While the cannula is still being purged, insert the other end through the septum of the receiving flask.

  • Initiate the Transfer: Lower the end of the cannula in the donating flask below the surface of the liquid. To start the flow, you can either slightly reduce the pressure in the receiving flask (by briefly opening it to the vacuum line with extreme care) or by increasing the pressure in the donating flask.[15] A common method is to insert a "bleed needle" into the septum of the receiving flask, which allows gas to escape and thus lowers the pressure, drawing the liquid over.[16][17]

  • Complete the Transfer: Once the transfer is complete, raise both ends of the cannula above the liquid levels.

  • Cleaning: Immediately clean the cannula by flushing it with a suitable solvent to prevent clogging.[11]

Reaction Setup and Monitoring

A typical reaction setup involves a Schlenk flask equipped with a magnetic stir bar, a condenser (if heating), and a septum for reagent addition. The entire assembly is maintained under a positive pressure of inert gas throughout the reaction. Reaction progress can be monitored by taking small aliquots via syringe and quenching them for analysis by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC), if the compounds are stable enough for brief air exposure during the analysis preparation.

Workup and Purification of Air-Sensitive Products

If the product of the reaction is also air-sensitive, the workup and purification must be conducted under an inert atmosphere.

  • Solvent Removal: The reaction solvent can be removed under vacuum on the Schlenk line, with the flask often cooled in a cold bath to prevent bumping.[18]

  • Filtration: To remove solid byproducts, the reaction mixture can be filtered through a cannula fitted with a small piece of glass wool or a filter paper disc (a "cannula filter").[18]

  • Extraction: Liquid-liquid extractions can be performed in a Schlenk-adapted separatory funnel.

  • Purification of Tin Byproducts: A common challenge in reactions involving organotin reagents is the removal of tin byproducts. One effective method for butylated tin compounds is to wash the organic phase with an aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble tributyltin fluoride.[19] Alternatively, flash chromatography on silica gel treated with triethylamine can also be effective in removing tin residues.[19]

Characterization of Organotin Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of organotin compounds.[20][21]

  • ¹H and ¹³C NMR: These spectra provide information about the organic substituents attached to the tin atom. Satellites arising from coupling to the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can often be observed, providing valuable structural information.[22]

  • ¹¹⁹Sn NMR: This is a highly informative technique as the chemical shift of the tin nucleus is very sensitive to its coordination environment and the nature of the substituents.[20][23] The chemical shift range for ¹¹⁹Sn is very large, making it possible to distinguish between different types of organotin compounds.[23] Tetramethyltin (SnMe₄) is a common external standard for ¹¹⁹Sn NMR.[20]

Sample Preparation for NMR: NMR samples of air-sensitive compounds must be prepared in an inert atmosphere. This is typically done in a glovebox, where the compound is dissolved in a deuterated solvent (that has been previously degassed) and transferred to an NMR tube, which is then sealed with a tight-fitting cap and often wrapped with Parafilm.

Safety Considerations

Organotin compounds, particularly tri- and tetra-substituted derivatives, are highly toxic and can be absorbed through the skin.[3][14] It is imperative to handle these compounds with appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), safety goggles, and a lab coat.[14] All manipulations should be performed in a well-ventilated fume hood.[1][14] Always consult the Safety Data Sheet (SDS) for the specific organotin compound being used.

Visualizing the Workflow

Diagram 1: Schlenk Line Setup for an Inert Atmosphere Reaction

G cluster_schlenk Schlenk Line cluster_reaction Reaction Setup Inert Gas Inert Gas Manifold Vacuum Manifold Inert Gas Manifold Inert Gas->Manifold:g High Purity Ar or N2 Vacuum Pump Vacuum Pump Cold Trap Cold Trap Manifold:v->Cold Trap Reaction Flask Reaction Flask Manifold:g->Reaction Flask Inert Gas Supply Manifold:v->Reaction Flask Evacuation Bubbler Oil Bubbler Manifold:g->Bubbler Pressure Relief Cold Trap->Vacuum Pump Stir Plate Stir Plate Reaction Flask->Stir Plate Condenser Condenser Condenser->Reaction Flask Septum Septum Septum->Reaction Flask G cluster_from Donating Flask cluster_to Receiving Flask Flask_A Flask A (with solution) Septum_A Septum_A Cannula <-- Cannula --> Septum_A->Cannula Flask_B Flask B (empty) Septum_B Septum_B Flask_B->Bleed Needle Pressure Relief Cannula->Septum_B Liquid Flow Inert Gas In->Flask_A Positive Pressure

Caption: The process of transferring a liquid between two flasks using a cannula under inert gas.

Conclusion

The successful execution of reactions involving air-sensitive organotin compounds hinges on the meticulous application of inert atmosphere techniques. By mastering the use of the Schlenk line and glovebox, ensuring the rigorous purity of solvents, and employing precise reagent transfer methods, researchers can overcome the challenges posed by these reactive molecules. The protocols and principles outlined in this guide provide a solid foundation for achieving reproducible and reliable results in this demanding yet rewarding area of chemistry. Adherence to these techniques, coupled with a strong emphasis on safety, will empower scientists to harness the full synthetic potential of organotin chemistry.

References

  • Benchchem. safety and handling precautions for organotin compounds.
  • Benchchem. Characterizing Organotin Compounds: A Comparative Guide to Mass Spectrometry Techniques.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • Benchchem. Essential Safety and Operational Protocols for Handling Organotin Compounds.
  • The Schlenk Line Survival Guide. Cannula Transfer.
  • Northrop, B. H. Cannula.
  • Chemistry LibreTexts. (2024). 13: Gloveboxes.
  • Wikipedia. Air-free technique.
  • IMSERC. NMR Periodic Table: Tin NMR.
  • Del Valle Lab.
  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • PMC - NIH. (n.d.). Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids.
  • Wikipedia. Cannula transfer.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Ossila.
  • An Illustrated Guide to Schlenk Line Techniques. (2023).
  • Wikipedia. Schlenk line.
  • Tin NMR. (n.d.).
  • Shahzadi, S., Shahid, K., Ali, S., & Khan, K. M. 1 H NMR Spectral Data a (δ ppm) of Organotin(IV) Compounds.
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • The Schlenk Line Survival Guide. Drying Solvents.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
  • Ossila. Air Sensitive Compounds.
  • MIT. Handling air-sensitive reagents AL-134.
  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts.

Sources

The Cornerstone Reagent: Harnessing Tributyl(trimethylsilylmethyl)tin in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Non-Traditional Nucleophiles and Cross-Coupling Partners

In the intricate tapestry of natural product synthesis, the pursuit of strategic bond formations with high fidelity and functional group tolerance is paramount. Organotin reagents have long been recognized as pivotal tools in this endeavor, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1][2] Among the diverse array of organostannanes, tributyl(trimethylsilylmethyl)tin, [(CH₃)₃SiCH₂]Sn(C₄H₉)₃, emerges as a uniquely versatile reagent. Its significance extends beyond the traditional role of a Stille coupling partner, acting as a stable and convenient precursor to the highly reactive trimethylsilylmethyllithium. This dual reactivity profile makes it an invaluable asset for synthetic chemists navigating the challenges of constructing complex molecular architectures.

This comprehensive guide delves into the multifaceted applications of tributyl(trimethylsilylmethyl)tin in the synthesis of complex natural products. We will explore its role in facilitating key transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Core Application I: A Superior Precursor to Trimethylsilylmethyllithium for Peterson Olefination

The Peterson olefination is a powerful alternative to the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[1][2] A key step in this transformation is the generation of an α-silyl carbanion. While (trimethylsilyl)methyllithium can be prepared from (trimethylsilyl)methyl chloride and butyllithium, this process can be inconsistent.[3][4] Tributyl(trimethylsilylmethyl)tin offers a more reliable and convenient in-situ generation of this crucial nucleophile via a tin-lithium exchange reaction.[4]

Mechanistic Rationale: The Tin-Lithium Exchange

The transmetalation of tributyl(trimethylsilylmethyl)tin with an alkyllithium reagent, typically n-butyllithium, is a facile and high-yielding process. The driving force for this reaction is the formation of the more stable tetraorganotin species (tetrabutyltin) and the desired organolithium reagent.

Tin_Lithium_Exchange reagents [(CH₃)₃SiCH₂]Sn(Bu)₃ + n-BuLi products [(CH₃)₃SiCH₂]Li + Bu₄Sn reagents->products Transmetalation

Caption: Tin-Lithium exchange for in-situ generation of (trimethylsilyl)methyllithium.

This in-situ generation avoids the isolation and handling of the often pyrophoric and unstable (trimethylsilyl)methyllithium, enhancing the safety and reproducibility of the subsequent Peterson olefination.

Application in Natural Product Synthesis: The Case of (-)-Stemoamide

While a direct application of tributyl(trimethylsilylmethyl)tin in a published synthesis of (-)-Stemoamide is not prominently documented, the core transformation it enables—the introduction of an exocyclic methylene group via Peterson olefination—is a common motif in this class of alkaloids and other complex natural products. The following protocol is a representative example of how this reagent would be employed to achieve such a transformation, a key step in a hypothetical approach to the stemoamide core.

Experimental Protocol: Peterson Olefination via in-situ Generation of (Trimethylsilyl)methyllithium

This protocol details the methylenation of a ketone, a common transformation in the synthesis of natural products.

Materials:

  • Tributyl(trimethylsilylmethyl)tin

  • n-Butyllithium (in hexanes)

  • Ketone substrate

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add a solution of tributyl(trimethylsilylmethyl)tin (1.2 equivalents) in anhydrous THF.

  • Generation of the Organolithium Reagent: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Addition of the Carbonyl Compound: Add a solution of the ketone substrate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of 1 M HCl at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography to afford the desired alkene.

Data Summary Table:

EntryKetone SubstrateProductYield (%)
1CyclohexanoneMethylenecyclohexane~85-95%
2Acetophenone1-Phenylprop-1-ene~80-90%

Core Application II: Stille Cross-Coupling for the Introduction of the Trimethylsilylmethyl Moiety

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organostannane and an organic electrophile, catalyzed by a palladium complex.[5][6][7] While less common than its application in generating trimethylsilylmethyllithium, tributyl(trimethylsilylmethyl)tin can participate directly in Stille couplings to introduce the trimethylsilylmethyl group.

Mechanistic Overview: The Stille Catalytic Cycle

The generally accepted mechanism for the Stille coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Stille_Cycle Pd(0)L₂ Pd(0)L₂ R¹-Pd(II)(X)L₂ R¹-Pd(II)(X)L₂ Pd(0)L₂->R¹-Pd(II)(X)L₂ Oxidative Addition (R¹-X) R¹-Pd(II)(R²)L₂ R¹-Pd(II)(R²)L₂ R¹-Pd(II)(X)L₂->R¹-Pd(II)(R²)L₂ Transmetalation (R²-SnBu₃) R¹-Pd(II)(R²)L₂->Pd(0)L₂ Reductive Elimination R¹-R² R¹-R² R¹-Pd(II)(R²)L₂->R¹-R²

Caption: The catalytic cycle of the Stille cross-coupling reaction.

In this context, R² would be the trimethylsilylmethyl group transferred from tributyl(trimethylsilylmethyl)tin.

Experimental Protocol: Stille Coupling of an Aryl Halide with Tributyl(trimethylsilylmethyl)tin

This protocol provides a general procedure for the coupling of an aryl iodide with tributyl(trimethylsilylmethyl)tin.

Materials:

  • Aryl iodide

  • Tributyl(trimethylsilylmethyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous potassium fluoride (KF)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask charged with the aryl iodide (1.0 equivalent), add Pd(PPh₃)₄ (0.05 equivalents) and anhydrous DMF under an inert atmosphere.

  • Reagent Addition: Add tributyl(trimethylsilylmethyl)tin (1.5 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and add a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography.

Data Summary Table:

EntryAryl IodideProductYield (%)
1IodobenzeneBenzyltrimethylsilane~70-85%
24-Iodoanisole1-(Methoxy)-4-((trimethylsilyl)methyl)benzene~65-80%

Trustworthiness and Safety Considerations

Organotin compounds, including tributyl(trimethylsilylmethyl)tin, are toxic and should be handled with appropriate safety precautions.[7] All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Due to their toxicity, proper quenching and disposal of organotin waste are critical. The use of aqueous KF to precipitate tributyltin fluoride is a common and effective method for removing the majority of tin byproducts from the reaction mixture.

Conclusion: A Versatile Tool for Strategic Synthesis

Tributyl(trimethylsilylmethyl)tin stands out as a highly valuable reagent in the synthesis of complex natural products. Its ability to serve as a stable and convenient precursor to trimethylsilylmethyllithium for Peterson olefinations, coupled with its utility in Stille cross-coupling reactions, provides synthetic chemists with a powerful tool for the strategic introduction of the trimethylsilylmethyl moiety and the formation of key carbon-carbon bonds. The protocols and mechanistic insights provided herein are intended to empower researchers to confidently and effectively employ this versatile reagent in their synthetic endeavors.

References

  • Jeyam Scientific. Organotin Reagents - Chemical Synthesis. [Link]

  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications, 11(8), 673-679. [Link]

  • Wikipedia. Peterson olefination. [Link]

  • NROChemistry. Peterson Olefination. [Link]

  • Wikipedia. (Trimethylsilyl)methyllithium. [Link]

  • ResearchGate. (PDF) (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. [Link]

  • ResearchGate. Total synthesis of (−)‐stemoamide. Reagents and conditions: a) NaHCO3... [Link]

  • ResearchGate. Total Synthesis of (–)-Stemoamide. [Link]

  • Organic Reactions. The Stille Reaction. [Link]

  • Wikipedia. Stille reaction. [Link]

Sources

Mastering Chemoselectivity in Radical Reactions with Tributyltin Hydride and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Senior Application Scientist Note: This document provides an in-depth guide to understanding and controlling chemoselectivity in reactions mediated by tributyltin hydride (Bu₃SnH). Moving beyond simple procedural outlines, we delve into the mechanistic principles that govern these powerful transformations, offering field-proven insights to enable researchers, scientists, and drug development professionals to harness the full synthetic potential of radical chemistry. The protocols herein are designed as self-validating systems, grounded in authoritative literature to ensure both reliability and reproducibility.

Foundational Principles: The Radical Chain and the Role of Bu₃SnH

Tributyltin hydride is a premier reagent for mediating radical reactions due to the inherent weakness of the tin-hydrogen bond (approx. 74 kcal/mol), which allows for the homolytic generation of the chain-propagating tributyltin radical (Bu₃Sn•).[1] These reactions almost universally proceed via a radical chain mechanism, which is fundamental to understanding their selectivity.

The canonical mechanism involves three distinct phases:

  • Initiation: A radical initiator, most commonly azobisisobutyronitrile (AIBN), is homolytically cleaved by heat or photolysis to generate initial carbon-centered radicals. These radicals then abstract a hydrogen atom from Bu₃SnH to produce the key tributyltin radical.[2][3]

  • Propagation: This is the productive phase where the desired chemical transformation occurs. The Bu₃Sn• radical abstracts an atom or group from the substrate (e.g., a halogen) to form a substrate radical. This new radical can then undergo further reactions (like cyclization or rearrangement) or abstract a hydrogen atom from another molecule of Bu₃SnH to yield the final product and regenerate the Bu₃Sn• radical, thus continuing the chain.[2][4]

  • Termination: The chain process is concluded when two radical species combine. In a well-designed experiment, termination steps are minor pathways.[2]

Radical_Chain_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation Cycle AIBN AIBN Initiator_Radical 2 R• + N₂ AIBN->Initiator_Radical Δ or hν Bu3Sn_Radical Bu₃Sn• Initiator_Radical->Bu3Sn_Radical + Bu₃SnH Bu3SnH_1 Bu₃SnH Bu3Sn_Radical_2 Bu₃Sn• Bu3Sn_Radical->Bu3Sn_Radical_2 enters cycle Substrate_RX Substrate (R-X) Substrate_Radical R• Product_RH Product (R-H) Substrate_Radical->Product_RH + Bu₃SnH Bu3SnH_2 Bu₃SnH Substrate_Radical:e->Bu3SnH_2:w Product_RH:e->Bu3Sn_Radical_2:w regenerates Bu3SnH_2:e->Product_RH:w Bu3Sn_Radical_2->Substrate_Radical + R-X - Bu₃SnX

Figure 1: The general radical chain mechanism initiated by AIBN.

Chemoselectivity arises from the competition between the rates of different potential propagation steps. By understanding and manipulating the factors that influence these rates—such as bond strengths, steric hindrance, and reagent concentration—one can direct the reaction towards a specific desired outcome.

Application: Chemoselective Reductive Dehalogenation

One of the most common applications of Bu₃SnH is the reduction of organic halides. The chemoselectivity of this process is governed by the bond dissociation energy of the carbon-halogen bond. The tributyltin radical will preferentially abstract the halogen that is most weakly bound to the carbon framework.[5]

The established order of reactivity is: R-I > R-Br > R-Cl >> R-F [4]

This predictable reactivity allows for the selective reduction of one halide in the presence of another. For instance, an alkyl iodide can be cleanly reduced to an alkane without affecting a co-existing alkyl chloride. While iodides and bromides often react readily, chlorides typically require higher temperatures and the use of a radical initiator like AIBN to proceed at a practical rate.[4] Fluorides are generally unreactive.[4]

Table 1: Relative Reactivity of Functional Groups towards Bu₃SnH
Functional Group (Precursor)Relative Rate of ReactionTypical ConditionsNotes
Alkyl Iodide (R-I)Very Fast25-80 °C, often no initiator neededHighly selective reduction.
Alkyl Bromide (R-Br)Fast80 °C, AIBN recommendedCan be selectively reduced over chlorides.
Phenyl Selenide (R-SePh)Fast80 °C, AIBNRate is comparable to bromides.
Xanthate (R-OC(S)SMe)Moderate80-110 °C, AIBNKey intermediate in deoxygenation.
Alkyl Chloride (R-Cl)Slow80-110 °C, AIBN requiredReduction is possible but requires forcing conditions.
Nitroalkane (R-NO₂)Moderate110 °C, AIBNUseful for denitration reactions.
Ester / Amide / EtherVery Slow / Inert>110 °CGenerally unreactive; serve as compatible functional groups.
Aldehyde / KetoneVery Slow / Inert>110 °CTypically unreactive, though carbonyl addition is possible.[6]
Protocol 1: Selective Reduction of an Alkyl Bromide in the Presence of an Ester

This protocol describes the selective de-bromination of methyl 4-bromobutanoate to yield methyl butanoate.

Materials:

  • Methyl 4-bromobutanoate (1.0 equiv)

  • Tributyltin hydride (1.1 equiv)

  • AIBN (0.1 equiv)

  • Anhydrous Toluene (to make a 0.1 M solution)

  • Argon or Nitrogen supply

  • Saturated aqueous potassium fluoride (KF) solution

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet, add methyl 4-bromobutanoate (1.0 equiv).

  • Inert Atmosphere: Dissolve the substrate in anhydrous toluene. De-gas the solution by bubbling argon through it for 15-20 minutes.

  • Reagent Addition: Add AIBN (0.1 equiv) to the solution. Begin stirring and add tributyltin hydride (1.1 equiv) via syringe.

  • Reaction: Heat the mixture to 80-90 °C using an oil bath. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching & Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo. The crude residue will contain the product and tributyltin bromide (Bu₃SnBr).

  • Purification (Tin Removal): Dissolve the crude oil in diethyl ether or hexanes. Vigorously stir this organic solution with an equal volume of saturated aqueous KF solution for 1-2 hours. A white precipitate of tributyltin fluoride (Bu₃SnF) will form.

  • Isolation: Filter the mixture through a pad of Celite®, washing with diethyl ether. Dry the organic filtrate over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be further purified by flash chromatography if necessary.

Trustworthiness Check:

  • Causality: Using a slight excess (1.1 equiv) of Bu₃SnH ensures the reaction goes to completion. AIBN is used catalytically as it is regenerated during the initiation phase. Toluene is a common high-boiling solvent suitable for these temperatures.

  • Self-Validation: The formation of the white, insoluble Bu₃SnF precipitate upon addition of KF is a clear visual confirmation that the tin byproduct is being successfully removed. Failure to see this precipitate may indicate an issue with the workup.

Application: Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a powerful method for removing a hydroxyl group, a transformation that is often challenging via conventional ionic pathways.[3] The reaction proceeds in two stages: first, the alcohol is converted into a thiocarbonyl derivative, typically a xanthate; second, this intermediate is treated with Bu₃SnH and AIBN.[3][7]

The driving force for the key C-O bond cleavage is the formation of a very stable tin-sulfur bond in the byproduct.[3] This reaction is highly tolerant of other functional groups, such as esters, ketones, and halides (chlorides), making it invaluable in complex molecule synthesis.[8]

Barton_McCombie Xanthate R-OC(=S)SMe (Xanthate Intermediate) Radical_Adduct Intermediate Adduct Bu3Sn_Radical Bu₃Sn• Bu3Sn_Radical->Radical_Adduct + Xanthate Alkyl_Radical R• (Alkyl Radical) Radical_Adduct->Alkyl_Radical Byproduct Bu₃Sn-S-C(=O)SMe Radical_Adduct->Byproduct Fragmentation Alkane R-H (Deoxygenated Product) Alkyl_Radical->Alkane + Bu₃SnH - Bu₃Sn• Bu3SnH Bu₃SnH

Figure 2: Key steps in the Barton-McCombie deoxygenation pathway.
Protocol 2: Deoxygenation of a Secondary Alcohol via a Xanthate

This protocol details the deoxygenation of cyclohexanol as a representative example.

Part A: Xanthate Formation

  • To a stirred suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under argon, add cyclohexanol (1.0 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add carbon disulfide (1.5 equiv) dropwise. The mixture will turn yellow.

  • Stir for an additional 2 hours at room temperature.

  • Add methyl iodide (1.5 equiv) and stir overnight.

  • Quench the reaction carefully with water, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to obtain the S-methyl xanthate derivative.

Part B: Radical Deoxygenation

  • Dissolve the purified xanthate (1.0 equiv) and AIBN (0.2 equiv) in degassed toluene (to 0.1 M).

  • Heat the solution to reflux (approx. 110 °C).

  • Add Bu₃SnH (1.2 equiv) dropwise over 30 minutes via a syringe pump. Note: Slow addition helps to minimize radical combination side reactions.

  • Maintain reflux for 2-3 hours, monitoring by TLC until the xanthate is consumed.

  • Cool, concentrate, and purify as described in Protocol 1 (steps 5-7) to remove tin byproducts and isolate the cyclohexane product.

Application: Radical Cyclization and Control of Chemoselectivity

Bu₃SnH-mediated reactions are exceptionally useful for constructing rings via intramolecular C-C bond formation.[1] An alkyl radical, generated from a halide or other precursor, can add to a tethered alkene or alkyne.

The chemoselectivity in these reactions is often a competition between direct reduction and cyclization. The concentration of Bu₃SnH is the critical experimental handle:

  • High [Bu₃SnH]: The initially formed radical is rapidly trapped (reduced) by the H-atom donor before it has a chance to cyclize.

  • Low [Bu₃SnH]: The rate of the unimolecular cyclization reaction can compete effectively with the bimolecular hydrogen atom transfer. This favors the formation of the cyclic product.[9]

A powerful technique to maintain a low steady-state concentration of Bu₃SnH is to generate it in situ from a precursor like tributyltin chloride (Bu₃SnCl) using a stoichiometric reducing agent such as sodium borohydride (NaBH₄).[9][10]

Furthermore, regioselectivity is governed by Baldwin's rules for radical cyclizations, with a strong kinetic preference for exo ring closures. For example, a 5-exo-trig cyclization is almost always favored over a 6-endo-trig cyclization.[11]

Cyclization_vs_Reduction start R•-alkene (Acyclic Radical) reduction R-H-alkene (Direct Reduction Product) start->reduction + Bu₃SnH (Favored at High [Bu₃SnH]) cyclized_rad Cyclized Radical start->cyclized_rad Intramolecular Cyclization (Favored at Low [Bu₃SnH]) cyclized_prod Cyclized Product cyclized_rad->cyclized_prod + Bu₃SnH

Figure 3: Competing pathways of reduction vs. cyclization.

Safety, Handling, and Sustainable Alternatives

Critical Safety Note: Organotin compounds, including tributyltin hydride and its byproducts, are highly toxic.[1][12] They are neurotoxic and can be absorbed through the skin. Always handle these reagents in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses).

Given the toxicity and purification challenges associated with tin reagents, the field has moved towards developing greener alternatives.[1][12]

  • Silanes: Tris(trimethylsilyl)silane (TTMSS) and other silanes are excellent, less toxic alternatives that operate by a similar radical mechanism.[1][13]

  • Germanium Hydrides: Tributylgermanium hydride is another effective, albeit more expensive, substitute with lower toxicity.[14]

  • Catalytic Tin Systems: Using catalytic amounts of a tin source with a stoichiometric, non-toxic reductant (e.g., NaBH₄, PMHS) significantly reduces tin waste and exposure.[1][15]

References

  • Tributyltin hydride (Tributylstannane) / Organotin hydrides. Organic Chemistry Portal. [Link]

  • 4: Radical Reactions. Chemistry LibreTexts. [Link]

  • Tributyltin hydride. ResearchGate. [Link]

  • Preparation, Properties and Reactions of Organotin Hydrides. UCL Discovery. [Link]

  • Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Tributyltin hydride|Bu3SnH|Ueno-Stork reaction|AIBN|Oxidation| Problem solved ChemOrgChem. YouTube. [Link]

  • Tributyl tin hydride Bu3SnH, Bu3SnH AIBN Reactions, Mechanism, Chemoselectivity. YouTube. [Link]

  • Tributyltin hydride (Bu3SnH) is used synthetically to reduce... Pearson. [Link]

  • Video: Radical Substitution: Hydrogenolysis of Alkyl Halides with Tributyltin Hydride. JoVE. [Link]

  • Tin Hydride Substitutes in Reductive Radical Chain Reactions. ResearchGate. [Link]

  • Tin-Free Enantioselective Radical Reactions Using Silanes. PMC - NIH. [Link]

  • Palladium-catalyzed reaction of tributyltin hydride with acyl chlorides. A mild, selective, and general route to aldehydes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Tributyltin hydride: a selective reducing agent for 1,3-dithiolanes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Tributyltin Hydride (Bu3SnH) Reagent and their Applications Part-I |ChemOrgChem. YouTube. [Link]

  • Barton–McCombie deoxygenation. Wikipedia. [Link]

  • Tributyltin Hydride-Mediated Free-Radical Cyclization of Allene-Tethered Oxime Ethers and Hydrazones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Tributyltin hydride|Bu3SnH|AIBN|Radical Cyclization|Selectivity|Problem solved ChemOrgChem. YouTube. [Link]

  • Tributyltin hydride|Bu3SnH|AIBN|Radical Cyclization| Ring-Opening| Problem solved ChemOrgChem. YouTube. [Link]

  • Barton–McCombie deoxygenation. Grokipedia. [Link]

  • Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Products from Tributyl(trimethylsilylmethyl)tin Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reactions involving organostannanes, such as tributyl(trimethylsilylmethyl)tin, are powerful tools in modern organic synthesis. However, the utility of these reagents is often overshadowed by a significant post-reaction challenge: the removal of toxic and persistent organotin byproducts.[1] These byproducts, primarily derivatives of the tributyltin moiety, are notoriously difficult to separate from desired products due to their high lipophilicity and low polarity, often leading to co-elution during standard chromatographic purification.[2][3] For applications in drug development and materials science, reducing these impurities to even parts-per-million (ppm) levels is not just a matter of purity, but of safety and regulatory compliance.[4]

This technical support guide provides a structured, problem-oriented approach to tackling these purification challenges. Designed for researchers and drug development professionals, it moves beyond simple protocols to explain the chemical principles behind each technique, empowering you to troubleshoot effectively and optimize your purification strategy.

Section 1: Understanding the Contaminants: A Byproduct Profile

A successful purification strategy begins with knowing your enemy. The primary contaminants are not typically the starting stannane but rather the byproducts formed during the reaction and subsequent workup.

Frequently Asked Question

Q1: What are the most common organotin byproducts I should expect?

A1: In reactions involving tributyl(trimethylsilylmethyl)tin, especially after an aqueous or acidic quench, you will primarily encounter a mixture of the following byproducts.[5] The exact composition depends on your reaction and workup conditions.

  • Tributyltin Halides (Bu₃SnX, where X = Cl, Br, I): Formed if the reaction is quenched with a hydrohalic acid or if halide ions are present. These are non-polar, oily liquids.

  • Bis(tributyltin) oxide ((Bu₃Sn)₂O): Often formed upon workup, particularly under neutral or basic conditions with water. It exists in equilibrium with tributyltin hydroxide (Bu₃SnOH).

  • Unreacted Starting Material: Although the goal is complete consumption, some tributyl(trimethylsilylmethyl)tin may remain.

  • Hexabutylditin (Bu₃SnSnBu₃): Can form from the homocoupling of tin radicals, particularly in radical-mediated reactions.[6][7]

Data Summary: Physical Properties of Key Byproducts

The physical properties of these byproducts underscore why simple extraction or standard chromatography often fails. Their high boiling points make distillation impractical for most non-volatile products, and their non-polar nature causes them to travel with many organic compounds on silica gel.

ByproductFormulaMolar Mass ( g/mol )Physical StateBoiling Point (°C)Polarity
Tributyltin Chloride Bu₃SnCl325.5Colorless Liquid145 (10 mmHg)Non-polar
Bis(tributyltin) oxide (Bu₃Sn)₂O596.1Colorless Liquid210-214 (10 mmHg)Non-polar
Tributyltin Hydride Bu₃SnH291.1Colorless Liquid80 (1 mmHg)Non-polar
Tributyltin Fluoride Bu₃SnF309.1White Solid>300Insoluble

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during purification in a direct question-and-answer format.

Issue 1: Persistent Tin Contamination in the Final Product

Q: My ¹H NMR spectrum shows broad, "greasy" signals characteristic of butyl groups, even after standard silica gel chromatography. Why is the tin so hard to remove?

A: This is the most common challenge and stems from co-elution. Tributyltin byproducts are generally non-polar and lipophilic, much like many organic target molecules. On standard, slightly acidic silica gel, they often have Rf values similar to the product, making separation by polarity alone inefficient.

Solutions & Optimization:

  • Base-Treated Silica Gel Chromatography: This is a highly effective method. The basic environment alters the interaction of the tin species with the stationary phase, causing them to be strongly retained.[8][9]

    • Method A (Triethylamine in Eluent): Add 1-3% triethylamine (Et₃N) to your chosen solvent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica gel.[8][10]

    • Method B (Potassium Carbonate/Silica): Prepare a stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) mixed with silica gel. This method is exceptionally effective and has been shown to reduce tin impurities to <15 ppm.[4][6]

  • Reverse-Phase Chromatography: If your product is sufficiently polar, reverse-phase (C18) chromatography can be an excellent option, as the non-polar tin byproducts will be strongly retained.

  • Chemical Scavenging Pre-Chromatography: Convert the tin byproducts into a more easily separable form before running the column. A common method involves treatment with 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) and iodine.[2][4] This converts tin species to tin iodides, which can be more readily removed.

Issue 2: Difficulties During Aqueous Workup

Q: I tried the recommended potassium fluoride (KF) wash, but a thick, unfilterable emulsion formed at the interface. How can I resolve this?

A: Emulsion formation is common during KF washes. It is caused by the precipitation of fine, gelatinous tributyltin fluoride (Bu₃SnF) particles at the interface between the organic and aqueous layers, which stabilizes the emulsion.[9]

Solutions & Optimization:

  • Filter Through Celite: Do not attempt to separate the layers in the separatory funnel. Instead, drain the entire biphasic mixture and filter it through a plug of Celite®. The Celite pad will break the emulsion and trap the solid tin fluoride, allowing the filtrate to separate into clean layers.[2][11]

  • Add Brine: After filtration, washing the recovered organic layer with a saturated aqueous solution of sodium chloride (brine) can help further break up any residual emulsion by increasing the ionic strength of the aqueous phase.[9]

Q: I performed a KF wash, filtered the precipitate, and my product is still contaminated with tin. What went wrong?

A: The effectiveness of the KF wash depends on several factors.

  • Insufficient Stirring: The conversion of soluble Bu₃SnCl to insoluble Bu₃SnF is a biphasic reaction that requires vigorous stirring for an extended period (at least one hour, sometimes longer) to ensure complete reaction.[4][11]

  • Byproduct Identity: The KF wash is most effective for removing tributyltin halides. It is less effective against other species like hexabutylditin ((Bu₃Sn)₂).

  • Solution: If you suspect species other than halides are present, consider pre-treating the crude mixture with iodine (I₂). This will convert unreacted tin hydrides and ditins into tin iodides, which are then readily precipitated by the subsequent KF wash.[8]

Issue 3: Monitoring the Purification

Q: I can't see the tin byproducts on my TLC plate under the UV lamp (254 nm). How can I track their removal?

A: Most tributyltin compounds lack a strong UV chromophore and are therefore invisible under 254 nm UV light. [12] You must use a chemical stain for visualization.

Solutions & Optimization:

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent and highly sensitive stain for organotin compounds.[12][13] Tin byproducts will appear as yellow-brown spots on a purple background. This stain is oxidative and will also visualize any oxidizable functional groups in your product (alcohols, alkenes, etc.).

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often visualize organotins as light brown spots.[14] This method is generally less sensitive than KMnO₄ but is non-destructive.

Section 3: Detailed Purification Protocols

Here we provide step-by-step methodologies for the most reliable purification techniques. Safety Precaution: Organotin compounds are highly toxic. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]

Protocol 1: The Potassium Fluoride (KF) Wash with Celite Filtration

This protocol is the first line of defense and aims to remove the bulk of tin byproducts by precipitation.[8][11]

  • Reaction Quench: Upon reaction completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (1M KF). Use a volume of KF solution approximately equal to the organic layer volume.

  • Vigorous Stirring: Stopper the funnel and shake vigorously for several minutes, venting frequently. For best results, transfer the biphasic mixture to a flask and stir vigorously with a magnetic stir bar for at least 1 hour. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.[15]

  • Celite Filtration: Prepare a small plug of Celite® in a Büchner funnel. Pour the entire biphasic mixture (including any emulsion or precipitate) through the Celite pad.

  • Phase Separation: Transfer the filtered liquid back to the separatory funnel and separate the organic and aqueous layers.

  • Final Washes: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Assessment: Check the crude product for residual tin by TLC with KMnO₄ staining before proceeding to chromatography.

Protocol 2: Flash Chromatography with Potassium Carbonate-Treated Silica Gel

This chromatographic method is highly effective at capturing residual tin species that survive the initial workup.[4][6]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w). This mixture can be stored for several months.[4]

  • Column Packing: Pack a flash chromatography column with the K₂CO₃/silica gel mixture using your chosen eluent, just as you would for standard silica gel.[16][17]

  • Sample Loading: Concentrate your crude product (ideally after a KF wash) and dissolve it in a minimal amount of solvent. Load it onto the column.

  • Elution: Elute the column with your predetermined solvent system. The organotin impurities will be strongly retained by the basic stationary phase.

  • Fraction Collection & Analysis: Collect fractions and monitor the elution of your product using TLC (visualizing with both UV and a chemical stain).

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the final, tin-depleted product.

Section 4: Visual Workflow and Advanced FAQs

Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting the most appropriate purification strategy based on the properties of your desired product and the outcome of initial purification steps.

PurificationStrategy start Crude Reaction Mixture kf_wash Perform Protocol 1: Potassium Fluoride (KF) Wash start->kf_wash tlc_check Analyze by TLC (KMnO4 Stain). Is tin still present? kf_wash->tlc_check product_state Is the desired product a solid? tlc_check->product_state Yes final_product Pure Product tlc_check->final_product No / Trace base_silica Perform Protocol 2: Chromatography on K2CO3/Silica Gel product_state->base_silica No (Liquid/Oil) recrystallize Attempt Recrystallization or Slurrying product_state->recrystallize Yes base_silica->final_product recrystallize->final_product

Caption: Decision tree for selecting a purification strategy.

Advanced Frequently Asked Questions

Q: My product is acid-sensitive. Is the standard silica gel in these protocols safe to use?

A: Standard silica gel is inherently acidic and can cause degradation of acid-sensitive compounds. The methods described here using triethylamine in the eluent or a K₂CO₃/silica gel stationary phase are ideal for your situation, as they create a basic environment that both protects your compound and enhances tin removal.[10]

Q: How do I decontaminate my glassware and dispose of tin waste?

A: This is a critical safety consideration. All glassware that has come into contact with organotin compounds should be decontaminated by soaking overnight in a commercial bleach solution.[5][18] The bleach oxidizes the organotin compounds to less harmful inorganic tin oxides. All tin-containing waste (solid and liquid) must be segregated and disposed of as hazardous waste according to your institution's specific guidelines.[5]

Q: My product is a stable solid. Can I just use recrystallization?

A: Yes, for solid products, recrystallization can be an exceptionally powerful final purification step.[2] After performing a KF wash and/or a rapid filtration through a plug of base-treated silica, recrystallizing the resulting solid from a suitable solvent system can effectively remove the last traces of tin impurities to yield a highly pure product.[19]

Q: I've heard about using DBU for desilylation. Could this be a problem in my reaction with tributyl(trimethylsilylmethyl)tin?

A: Yes, this is a potential side reaction to be aware of. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base sometimes used in reactions or as a purification additive. It is also known to mediate the cleavage of silyl ethers, particularly aryl silyl ethers.[20] While the trimethylsilyl (TMS) group on your reagent is attached to a carbon, you should be cautious if your substrate or product contains silyl protecting groups, as DBU in the workup could potentially cleave them. Always analyze your product carefully for any unintended deprotection.

References

  • Organic Synthesis. Stille Coupling. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane) / Organotin hydrides. [Link]

  • National Center for Biotechnology Information. Trace Level Quantitation of Phenyltin Compounds Using HPTLC. [Link]

  • Google Patents.
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. [Link]

  • ResearchGate. Workup for removing tin byproducts?. [Link]

  • Organic Chemistry Portal. DBU-Mediated Mild and Chemoselective Deprotection of Aryl Silyl Ethers and Tandem Biaryl Ether Formation. [Link]

  • Reddit. How should I manage glassware that came in contact with organotin compounds?. [Link]

  • Chemistry LibreTexts. 4: Radical Reactions. [Link]

  • University of Colorado Boulder, Department of Chemistry. TLC stains. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • ResearchGate. A review on DBU-mediated organic transformations. [Link]

  • Organic Syntheses. Preparation of Tributyl(chloromethyl)stannane. [Link]

  • ACS Publications, The Journal of Organic Chemistry. A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. [Link]

  • YouTube. Flash Column Chromatography. [Link]

  • ResearchGate. How can I remove tributylphosphine and tributylphosphine oxide from the reaction mixture?. [Link]

  • ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • Organic Syntheses. tributyl(3-methyl-2-butenyl)tin. [Link]

  • ResearchGate. Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?. [Link]

  • ACS Publications, The Journal of Organic Chemistry. A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. [Link]

  • ResearchGate. Organotin Catalysts in Organosilicon Chemistry. [Link]

  • Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications. [Link]

  • Wikipedia. Organotin chemistry. [Link]

  • Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]

  • Reddit. Quenching trimethylaluminium.... [Link]

  • Organic Syntheses. allyltributyltin. [Link]

Sources

Technical Support Center: Strategies for the Removal of Organotin Byproducts from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing and removing organotin byproducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the effective purification of reaction mixtures from organotin contaminants. Organotin reagents, while powerful in reactions like the Stille coupling, are notoriously toxic, and their byproducts must be diligently removed to ensure the purity and safety of the final compounds, often to parts-per-million (ppm) levels for biological and pharmaceutical applications.[1][2]

Part 1: Know Your Enemy: Common Organotin Byproducts

Effective removal begins with understanding the nature of the contaminants. In the context of common cross-coupling reactions, you are likely to encounter the following byproducts:

  • Trialkyltin Halides (R₃SnX, e.g., Bu₃SnCl, Bu₃SnBr): These are primary byproducts of the Stille coupling.[1] They are generally non-polar and can co-elute with the desired product during standard silica gel chromatography.

  • Hexaalkyldistannanes (R₃SnSnR₃, e.g., Bu₃SnSnBu₃): Formed from the homocoupling of organostannane reagents, this is a common side reaction.[3]

  • Unreacted Organostannane Reagents (e.g., Bu₃SnH): Incomplete reactions will leave behind starting material, which also needs to be removed.[1]

Part 2: Methodologies for Organotin Removal

There is no one-size-fits-all solution for organotin removal. The choice of method depends on the properties of your desired compound, the nature of the tin byproducts, and the required level of purity. Below, we detail the most common and effective techniques.

Method 1: Precipitation with Aqueous Potassium Fluoride (KF)

This is one of the most straightforward and widely used methods for removing tributyltin byproducts.[4]

Principle of a Self-Validating System: The high affinity of fluoride for tin drives the formation of a strong Sn-F bond, leading to the precipitation of insoluble tributyltin fluoride (Bu₃SnF)ₓ, which can be physically separated from the reaction mixture. The visual formation of a precipitate is a key indicator of successful byproduct removal.

Detailed Experimental Protocol:

  • Reaction Quench & Dilution: Upon reaction completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride. Vigorously shake the funnel for at least one minute for each wash.[5]

  • Precipitate Formation: An insoluble white or greyish precipitate of (Bu₃SnF)ₓ may form at the interface of the organic and aqueous layers.[5]

  • Filtration (if necessary): If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite®.[6]

  • Phase Separation & Final Washes: Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Guide for KF Wash:

IssuePossible Cause(s)Recommended Solution(s)
Persistent Tin Contamination After Wash Insufficient mixing, insufficient KF, or stable tin species.Increase shaking time during extraction. Use multiple, fresh KF washes. Consider an alternative method like chromatography over K₂CO₃/silica or an acidic wash.
Formation of an Insoluble Precipitate at the Organic/Aqueous Interface Precipitation of Bu₃SnF.Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate.[6]
Product is Water-Soluble or Polar Standard aqueous workups are difficult.Avoid aqueous washes. Directly attempt purification by flash chromatography using a modified stationary phase, such as 10% K₂CO₃ on silica gel.
Difficulty Removing Unreacted Tin Hydrides (e.g., Bu₃SnH) Tin hydrides are less reactive towards KF.Before the KF wash, treat the crude reaction mixture with iodine (I₂) to convert the tin hydrides to tin iodides (Bu₃SnI), which are readily precipitated by KF.[5][6]

Experimental Workflow for Organotin Removal using Aqueous KF

kf_workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute kf_wash Wash with 1M aq. KF (2-3x) dilute->kf_wash precipitate Precipitate (Bu3SnF)x Forms kf_wash->precipitate filter Filter through Celite precipitate->filter If precipitate hinders separation separate Separate Layers precipitate->separate If separation is clean filter->separate brine_wash Wash with Brine separate->brine_wash dry Dry (Na2SO4) brine_wash->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for organotin removal using aqueous KF.

Method 2: Column Chromatography with Basic Modifiers

For stubborn separations where organotin byproducts co-elute with the desired product, modifying the stationary or mobile phase for flash chromatography is highly effective.

Principle of a Self-Validating System: The basic modifier (triethylamine or potassium carbonate) interacts with the slightly Lewis acidic tin byproducts, causing them to strongly adsorb to the silica gel stationary phase. This allows the desired, less interactive product to elute cleanly, which can be verified by TLC analysis of the collected fractions.

Detailed Experimental Protocols:

A) Silica Gel with Triethylamine in the Eluent:

  • Eluent Preparation: Prepare the desired eluent for flash chromatography and add 2-5% triethylamine.[7]

  • Column Packing: Pack the column with silica gel using the triethylamine-containing eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.

B) Potassium Carbonate-Treated Silica (K₂CO₃/Silica):

This method is particularly effective, capable of reducing organotin impurities to below 15 ppm.[6][8]

  • Stationary Phase Preparation: Thoroughly mix 10 parts by weight of powdered anhydrous potassium carbonate with 90 parts by weight of silica gel. This mixture can be prepared in advance and stored.[6]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica mixture in the desired eluent and pack the chromatography column.

  • Sample Loading: Concentrate the crude reaction mixture (a preliminary aqueous workup is typically not necessary) and dissolve it in a minimal amount of the eluent before loading onto the column.[6]

  • Elution and Analysis: Elute with an appropriate solvent system. The organotin impurities will be strongly retained. Collect and analyze fractions by TLC to isolate the pure product.

Troubleshooting Guide for Chromatography:

IssuePossible Cause(s)Recommended Solution(s)
Organotin Residues Detected After Column Chromatography Co-elution of the product and tin species.Add triethylamine (~2-5%) to the eluent during silica gel chromatography.[6] Alternatively, use a stationary phase of 10% K₂CO₃ on silica gel.[6]
Low Recovery of Desired Product Product degradation on acidic silica gel or strong binding to the basic stationary phase.For acid-sensitive compounds, use the triethylamine or K₂CO₃/silica method. If the product binds to the basic stationary phase, consider a less polar eluent initially, followed by a gradual increase in polarity (gradient elution).

Experimental Workflow for Organotin Removal via K₂CO₃/Silica Chromatography

k2co3_silica_workflow start Crude Reaction Mixture load_sample Concentrate Crude & Load Sample start->load_sample prepare_silica Prepare 10% K2CO3/Silica pack_column Pack Column prepare_silica->pack_column pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect & Monitor Fractions (TLC) elute->collect_fractions combine_concentrate Combine Pure Fractions & Concentrate collect_fractions->combine_concentrate end Purified Product (<15 ppm Tin) combine_concentrate->end

Caption: Workflow for organotin removal via chromatography.

Method 3: Acidic Liquid-Liquid Extraction

This method is particularly useful for separating basic organotin compounds.

Principle of a Self-Validating System: The basicity of the organotin byproducts allows for their protonation by an acidic aqueous solution. The resulting organotin salts become water-soluble and are extracted from the organic phase. The separation of the two liquid phases provides a clear indication of the extraction's progress.

Detailed Experimental Protocol:

  • Dilution: After the reaction, dilute the mixture with an appropriate organic solvent.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 5% oxalic acid or dilute HCl) two to three times.[6][9]

  • Phase Separation: Allow the layers to separate and drain the aqueous layer containing the protonated organotin byproducts.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate to obtain the product.

Troubleshooting Guide for Acidic Extraction:

IssuePossible Cause(s)Recommended Solution(s)
Emulsion Formation Similar to KF wash, fine particulates can stabilize emulsions.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. If the emulsion persists, filter the entire mixture through Celite.
Product is Acid-Sensitive The desired compound degrades under acidic conditions.This method is not suitable. Choose an alternative like chromatography with basic modifiers or a KF wash.
Method 4: Scavenger Resins

Scavenger resins are polymers with functional groups that react with and bind specific impurities, allowing for their removal by simple filtration.[10]

Principle of a Self-Validating System: The high selectivity of the scavenger resin for the target organotin species ensures that the desired product remains in solution while the byproducts are captured. The removal of the solid resin by filtration is a definitive separation step.

Detailed Experimental Protocol:

  • Resin Selection: Choose a scavenger resin with functional groups that have a high affinity for tin, such as thiol-based resins (e.g., ISOLUTE® Si-Thiol).[11]

  • Scavenging: Add 3-5 equivalents of the scavenger resin to an organic solution of the crude product.[12]

  • Agitation: Stir the mixture for 4-16 hours at room temperature to allow for complete binding of the organotin byproducts to the resin.[12]

  • Filtration: Remove the resin by filtration, washing it with fresh solvent.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Guide for Scavenger Resins:

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Removal of Tin Insufficient equivalents of resin, short reaction time, or poor resin-byproduct interaction in the chosen solvent.Increase the equivalents of scavenger resin. Increase the stirring time. In some cases, adding a few drops of water can improve the binding rate.[12]
Low Product Recovery The product has an affinity for the scavenger resin.Choose a scavenger resin with a different functional group that is more selective for the tin byproduct. Perform a small-scale test to screen for the optimal resin.

Part 3: Quantitative Comparison of Removal Methods

The following table summarizes the reported efficiencies of the discussed methods.

MethodReported Residual Tin LevelRemoval EfficiencyReference(s)
Chromatography with 10% K₂CO₃ on Silica < 15 ppm> 99% (from stoichiometric levels)[6][8]
Chromatography with 10% KF on Silica < 30 ppm> 99% (from stoichiometric levels)[2]
Aqueous Extraction with 5% Oxalic Acid 4-7 ppm99.0% - 99.7%[6][9]
Fluoride Workup and Column Chromatography Not Detectable (by ICP analysis)Complete Removal[6]
Scavenger Resins < 5-10 ppm>99%[13]

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is a solid. How can I best purify it from organotin residues? For solid products, recrystallization is often a very effective purification method. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[6]

Q2: How can I minimize the formation of organotin byproducts in the first place? Using a catalytic amount of the organotin reagent with an in situ recycling system is an advanced method to reduce the overall tin waste generated.[4] Additionally, employing polymer-supported or fluorous-tagged organotin reagents can simplify the removal process through simple filtration.[14]

Q3: How do I handle glassware and waste contaminated with organotin compounds? All glassware that has been in contact with organotin compounds should be decontaminated. A common procedure is to soak the glassware in bleach overnight, which oxidizes the organotin compounds to less harmful tin oxides.[1] Organotin waste should be collected and disposed of as hazardous waste according to your institution's and local regulations.[15]

Q4: How can I assess the level of tin contamination in my final product? To confirm the removal of tin byproducts to the desired level, several analytical techniques can be employed, including Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS). For a qualitative assessment, ¹H NMR can be useful, as the presence of satellite peaks around signals from protons on carbons adjacent to the tin atom can indicate contamination.

References

  • Le Grognec, E., Chrétien, J.-M., Zammattio, F., & Quintard, J.-P. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews, 115(18). ([Link])

  • Yilmaz, F., et al. (2007). Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation. Water Research, 41(1), 121-128. ([Link])

  • Flores-Garay, J. P., et al. (2013). Tartaric acid extraction of organotin compounds from sediment samples. Journal of the Mexican Chemical Society, 57(3), 179-184. ([Link])

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. ([Link])

  • Maleczka, R. E., et al. (2003). Stille couplings catalytic in tin: the "Sn-O" approach. Journal of the American Chemical Society, 125(26), 7792–7793. ([Link])

  • Crich, D., & Cai, L. (2010). Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities. Chemical Communications, 46(30), 5530-5532. ([Link])

  • ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? ([Link])

  • Gallagher, W. P., & Maleczka, R. E. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 6(23), 4279-4282. ([Link])

  • Noren, A., et al. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Environmental Science and Pollution Research, 29(1), 1045-1057. ([Link])

  • Wikipedia. Stille reaction. ([Link])

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. ([Link])

  • U.S. Patent No. 4,234,501. (1980).
  • Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). ARC Journal of Pharmaceutical Sciences, 4(2), 1-4. ([Link])

  • Biotage. Biotage Metal Scavengers. ([Link])

  • ResearchGate. 5 Sample preparation protocol for extraction of organotin compounds from sediment and biota. ([Link])

  • Wikipedia. Scavenger resin. ([Link])

  • Biotage. Metal Scavenger User Guide. ([Link])

  • Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(21), 7200-7201. ([Link])

  • ResearchGate. (2003). A simple method for synthesis of organotin species to investigate extraction procedures in sediments by isotope dilution-gas chromatography-inductively coupled plasma mass spectrometry Part 2. Phenyltin species. ([Link])

  • Sopachem. Metal Scavenger Guide. ([Link])

  • Japanese Patent No. JPH029890A. (1990). Method for removing organotin compound. ()
  • Gizińska-Górna, M., et al. (2021). Efficiency and Technological Reliability of Contaminant Removal in Household WWTPs with Activated Sludge. Water, 13(16), 2209. ([Link])

  • AllWater Technologies Ltd. (2024). Effective Removal of Organics from Water Using an Organic Scavenger. ([Link])

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. ([Link])

  • Taylor & Francis. Acid-base extraction – Knowledge and References. ([Link])

  • ResearchGate. (2022). Comparative Review of Different Adsorption Techniques Used in Heavy Metals Removal in Water. ([Link])

  • ResearchGate. (2021). Graph depicts the variation of removal efficiency with respect to adsorption dose for both C and CRC. ([Link])

  • Biointerface Research in Applied Chemistry. (2022). Comparative Review of Different Adsorption Techniques Used in Heavy Metals Removal in Water. ([Link])

Sources

Stille Coupling Technical Support Center: A Guide to Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Stille cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your Stille coupling reactions effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on mechanistic principles.

Issue 1: Low or No Product Yield

A low yield of the desired cross-coupled product is one of the most common challenges. This can often be traced back to several key factors related to the catalyst, reagents, or reaction environment.

Question: My Stille coupling reaction is giving a low yield. I see a significant amount of a byproduct with a mass corresponding to a dimer of my organostannane. What is happening and how can I fix it?

Answer: This indicates that the primary side reaction is the homocoupling of your organostannane reagent (R²-SnR₃) to form an R²-R² dimer.[1][2] This is a classic issue in Stille coupling and can be caused by several factors:

  • Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of organostannanes.[2] The palladium(0) catalyst is also sensitive to oxidation, which can lead to its deactivation.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents and reagents should be thoroughly degassed prior to use. The freeze-pump-thaw method (at least three cycles) is highly effective for removing dissolved oxygen.[3] Alternatively, bubbling an inert gas through the solvent for an extended period can also be used.[3]

  • Palladium Catalyst State: The active Pd(0) species can participate in radical processes that lead to dimerization.[1][2] Also, the reaction of two equivalents of the organostannane with a Pd(II) precatalyst can result in homocoupling.[1][2]

    • Solution:

      • Use a fresh, high-quality palladium source. Pd(PPh₃)₄ and Pd₂(dba)₃ are common choices.[4][5]

      • Consider in situ generation of the Pd(0) catalyst from a more stable Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which can sometimes be more effective.[3][4]

      • If using a Pd(II) precatalyst, ensure complete reduction to Pd(0) before the organostannane is consumed in side reactions.

Question: I am not observing significant homocoupling, but my starting materials are largely unreacted. What are the likely causes?

Answer: This scenario points towards an issue with the catalytic cycle itself, where one of the key steps is proceeding too slowly or not at all. The rate-determining step in many Stille couplings is transmetalation.[5]

  • Inactive Catalyst: The Pd(0) catalyst is the engine of the reaction. Its deactivation is a primary reason for low conversion.[3]

    • Solution:

      • Ensure your palladium source has been stored correctly under an inert atmosphere.

      • Increase the catalyst loading incrementally, for instance, from 1-2 mol% up to 5 mol%.[3]

  • Suboptimal Ligands: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[5][6]

    • Solution:

      • For electron-deficient substrates, moderately electron-poor ligands such as tri-2-furylphosphine or triphenylarsine can increase the reaction rate.[3][7]

      • Bulky, electron-rich phosphines can also be effective in accelerating the reaction.[5][8]

      • Experiment with a range of ligands to identify the optimal one for your specific coupling partners.

  • Slow Transmetalation: The transfer of the organic group from tin to palladium can be slow, especially with electron-poor organostannanes.[5]

    • Solution:

      • Additives: The addition of copper(I) salts, such as CuI, can accelerate the reaction rate, sometimes by more than a factor of 100.[5] This is thought to occur through a Cu-mediated transmetalation pathway. Lithium chloride (LiCl) can also enhance the rate by stabilizing transition states and increasing solvent polarity.[4][9] Fluoride sources, like cesium fluoride (CsF), can form hypervalent tin species that are believed to undergo transmetalation more rapidly.[5][9]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and even the selectivity of the oxidative addition step.[10][11][12]

    • Solution:

      • Polar aprotic solvents like DMF, NMP, or dioxane are commonly used.[13][14]

      • The choice of solvent can influence the stability of intermediates in the catalytic cycle. For instance, coordinating solvents can affect the selectivity of oxidative addition in certain cases.[10] If your reaction is sluggish, screening different solvents is a valuable optimization strategy.

Below is a troubleshooting workflow to guide your optimization efforts for low yield.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Troubleshooting workflow for low yield in Stille coupling.
Issue 2: Difficulty in Removing Tin Byproducts

The toxicity of organotin compounds necessitates their thorough removal from the final product, which can be a significant purification challenge.[15][16]

Question: How can I effectively remove the tin byproducts from my reaction mixture?

Answer: Several methods can be employed, and the choice often depends on the properties of your desired product.

  • Aqueous Potassium Fluoride (KF) Wash: This is one of the most common methods.[15][17] Tributyltin byproducts react with KF to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[15]

    • Caution: This method can sometimes lead to the formation of emulsions. If your product is also prone to precipitation, you may experience loss of product.[15]

  • Chromatography on Triethylamine-Treated Silica Gel: Filtering the reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent can effectively remove tin byproducts.[14][17][18] This is often faster than a KF wash.[17]

  • Treatment with Other Reagents:

    • Iodine (I₂): If you suspect the presence of unreacted organostannane or hexaalkyldistannanes, treatment with I₂ will convert them to the corresponding trialkyltin iodide, which can then be removed by a KF wash.[17]

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): In some cases, adding DBU followed by an iodine solution can facilitate the removal of tin impurities during chromatography.[19]

  • Specialized Silica Gel: Anhydrous potassium carbonate mixed with silica gel (10% w/w) has been shown to be very effective at removing organotin impurities to very low levels (~15 ppm) via column chromatography.[19]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the catalytic cycle of the Stille reaction?

A1: The generally accepted mechanism for the Stille reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.[1][20]

  • Transmetalation: The organic group (R²) is transferred from the organostannane to the Pd(II) complex, displacing the halide or pseudohalide (X).[1][20]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][20]

graph StilleCycle { layout=circo; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [fontsize=10, fontname="Helvetica", color="#4285F4"];

}

Caption: The catalytic cycle of the Stille reaction.

Q2: Which palladium catalyst should I choose?

A2: A variety of Pd(0) and Pd(II) sources can be used.[4]

  • Pd(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[4][5]

  • Pd(II) sources: Palladium(II) acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) can also be used and are often more stable.[4] They are reduced in situ to the active Pd(0) species.

Q3: Why are additives like CuI and LiCl used?

A3: These additives are used to accelerate the reaction rate, particularly the transmetalation step.[4][5]

  • Copper(I) Iodide (CuI): CuI is believed to act as a co-catalyst, facilitating the transfer of the organic group from tin to palladium.[5] This can dramatically increase the reaction rate.

  • Lithium Chloride (LiCl): LiCl can increase the rate of transmetalation by increasing the polarity of the solvent and can also stabilize intermediates in the catalytic cycle.[4][9]

Q4: What is the order of group transfer from the organostannane?

A4: Not all organic groups on the tin atom are transferred with equal facility. The relative rate of transfer is generally: Alkynyl > Alkenyl > Aryl > Allyl = Benzyl >> Alkyl.[5] This selectivity allows for the use of organostannanes with "non-transferable" alkyl groups, such as tributyl or trimethyl, which typically remain on the tin atom.

Q5: Can I use aryl chlorides in Stille coupling?

A5: While aryl iodides, bromides, and triflates are the most common electrophiles, the use of aryl chlorides is possible but more challenging due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[4] The use of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine, has been shown to facilitate the coupling of aryl chlorides.[8]

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Stille Coupling Reaction

This protocol provides a general starting point for performing a Stille coupling reaction. The specific conditions may need to be optimized for your particular substrates.

  • Preparation: To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add the organic electrophile (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives (e.g., CuI, 10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., DMF, dioxane, or toluene) via syringe.

  • Reagent Addition: Add the organostannane (1.1-1.5 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 50-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and proceed with one of the tin removal protocols outlined below.

Protocol 2: Work-up for Removing Tin Byproducts with Aqueous KF

This is a widely used and effective method for the removal of organotin byproducts.[14][15][17]

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate or diethyl ether.[15]

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for about a minute.[17]

  • Filtration (if necessary): A solid precipitate of trialkyltin fluoride may form at the interface.[17] If this occurs, filter the entire biphasic mixture through a pad of Celite®.

  • Separation and Final Washes: Separate the organic layer, wash it with brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.[15]

  • Concentration: Remove the solvent under reduced pressure to yield the crude product, which can then be further purified by column chromatography.

Part 4: Data Summary Table

The following table summarizes common reaction parameters that can be varied for optimization.

ParameterTypical RangeConsiderations
Catalyst Loading 1-5 mol%Higher loading may be needed for challenging substrates.
Organostannane 1.1-1.5 equivA slight excess is typically used to drive the reaction to completion.
Temperature 50-110 °CHigher temperatures can accelerate the reaction but may also lead to side reactions.
Solvent DMF, Dioxane, Toluene, THFSolvent polarity can significantly affect the reaction rate.[11][12]
Additives CuI (10-20 mol%), LiCl (2-3 equiv), CsF (2 equiv)Can dramatically improve reaction rates and yields.[4][5][9]

References

  • Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. [Link]

  • Stille Coupling - Chemistry LibreTexts. [Link]

  • Stille reaction - Wikipedia. [Link]

  • Stille Coupling | OpenOChem Learn. [Link]

  • The Stille Reaction - Chem 115 Myers. [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings - MSU Chemistry. [Link]

  • Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing). [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). [Link]

  • Stille Coupling - YouTube. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. [Link]

  • Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

  • Org. Synth. 2011, 88, 197. [Link]

  • Stille Coupling - Organic Chemistry Portal. [Link]

  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. [Link]

  • Stille Coupling | NROChemistry. [Link]

  • Stille coupling reactions with organostannanes | Download Table - ResearchGate. [Link]

  • A simple chromatographic technique for the purification of organic stannanes | The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

common side reactions with tributyltin reagents and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tributyltin reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful tools in their synthetic endeavors. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Tributyltin reagents, while highly effective, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling, are accompanied by a unique set of challenges. This guide will address the most common side reactions and provide practical, field-proven solutions to mitigate them, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and concerns regarding the use of tributyltin reagents.

Q1: What are the primary safety concerns associated with tributyltin reagents and how should they be handled?

A1: Tributyltin (TBT) compounds are known for their toxicity.[1][2][3] They are moderately toxic through both ingestion and dermal absorption and can be strong irritants to the skin, eyes, and respiratory tract.[1][2] Long-term exposure has been linked to potential damage to internal organs such as the liver and kidneys.[4] Due to their high lipophilicity, they can be readily absorbed and are persistent in the environment.[1][3]

Handling Precautions:

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended), a lab coat, and safety goggles.

  • Containment: Use secondary containment for all transfers and reactions to prevent spills.

  • Waste Disposal: Dispose of all tributyltin-containing waste, including contaminated solvents and glassware, according to your institution's hazardous waste protocols. Do not dispose of them down the drain.

Q2: My Stille coupling reaction is not proceeding to completion. What are the likely causes?

A2: Several factors can lead to an incomplete Stille coupling reaction. The primary areas to investigate are the catalyst, the reagents, and the reaction conditions.

  • Catalyst Activity: The active form of the catalyst is a Pd(0) species. If your Pd(0) source has degraded or your Pd(II) precatalyst is not being effectively reduced in situ, the catalytic cycle will be inefficient.

  • Reagent Purity: Ensure your organostannane and your organic electrophile are pure. Impurities can interfere with the catalyst.

  • Steric Hindrance: Very bulky stannane reagents or those with substitution on the α-carbon can react sluggishly.[5][6] Similarly, significant steric hindrance near the reacting center of the electrophile can impede the oxidative addition step.

  • Leaving Group: The choice of leaving group on the electrophile is crucial. The general reactivity order is I > Br > OTf >> Cl.[6] Organic chlorides are often not reactive enough for oxidative addition.[6]

Q3: I am observing a significant amount of homocoupling of my organostannane. Why is this happening and how can I prevent it?

A3: Homocoupling of the organostannane (R¹-SnBu₃) to form an R¹-R¹ dimer is one of the most common side reactions in Stille coupling.[5][7] This can occur through two primary mechanisms:

  • Reaction of two equivalents of the organostannane with the Pd(II) precatalyst.[5]

  • A radical process involving the Pd(0) catalyst.[5]

Strategies to Minimize Homocoupling:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can promote homocoupling.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Ligand Choice: The electronic properties and steric bulk of the phosphine ligands on the palladium catalyst can influence the relative rates of the catalytic cycle steps. Experimenting with different ligands can be beneficial.

  • Additives: In some cases, the addition of a radical scavenger can suppress homocoupling if a radical mechanism is at play.

Section 2: Troubleshooting Guide for Common Side Reactions

This section provides a more in-depth look at specific side reactions, their mechanisms, and detailed protocols for their mitigation.

Issue 1: Protodestannylation - The Unwanted Proton Quench

What it is: Protodestannylation is the cleavage of the carbon-tin bond by a proton source, leading to the formation of a C-H bond where the C-Sn bond was. This is a significant competing pathway that reduces the yield of the desired cross-coupled product.

Why it happens: The C-Sn bond is susceptible to cleavage by acidic protons. Trace amounts of water, alcohols, or acidic impurities in the reaction mixture can serve as proton sources. The presence of certain reagents or byproducts can also facilitate this process.

Troubleshooting Protocol:

  • Rigorous Drying of Reagents and Solvents:

    • Solvents: Use freshly distilled, anhydrous solvents. Ensure they are properly stored under an inert atmosphere (e.g., nitrogen or argon).

    • Reagents: Dry all solid reagents in a vacuum oven before use. Liquid reagents should be handled under an inert atmosphere.

  • Use of a Non-Protic Base: If a base is required, use a non-protic one like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of hydroxides or alkoxides.

  • Inert Atmosphere: Meticulously de-gas the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. This prevents the ingress of atmospheric moisture.

  • Temperature Control: While reaction-dependent, running the reaction at the lowest effective temperature can sometimes disfavor protodestannylation.

Issue 2: Removal of Toxic Tributyltin Byproducts

What it is: A major drawback of using tributyltin reagents is the formation of stoichiometric amounts of tributyltin halides (Bu₃SnX) or other tin-containing byproducts, which are toxic and often difficult to separate from the desired product.[7][8]

Why it's a problem: The high lipophilicity of these byproducts often results in them co-eluting with the product during silica gel chromatography.[3] Their toxicity makes their complete removal critical, especially in the context of pharmaceutical development.[1][2][3][4]

Troubleshooting and Purification Protocols:

MethodPrincipleStep-by-Step ProtocolAdvantagesDisadvantages
Potassium Fluoride (KF) Wash Formation of insoluble tributyltin fluoride (Bu₃SnF) precipitate.1. After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM).2. Wash the organic layer 2-3 times with a saturated aqueous solution of KF.[8][9]3. A white precipitate of Bu₃SnF may form at the interface.[9]4. If a precipitate forms, filter the mixture through a pad of Celite.[9]5. Proceed with standard aqueous workup and drying of the organic layer.Effective for removing a significant portion of tin byproducts.Can form emulsions; filtration step may be necessary.
Triethylamine-Treated Silica Gel The basicity of triethylamine helps in retaining the acidic tin byproducts on the silica gel.1. Prepare a silica gel plug or column slurry with the eluent containing 2-5% triethylamine.[8][9]2. Load the crude reaction mixture onto the column.3. Elute with the triethylamine-containing solvent system.[9]Quick and often effective for removing most of the tin byproducts during chromatography.[9]May not be suitable for base-sensitive products.
Iodine Treatment Converts unreacted tributyltin hydride (Bu₃SnH) and hexabutylditin (Bu₃SnSnBu₃) to tributyltin iodide (Bu₃SnI).1. After the reaction, add a solution of iodine (I₂) dropwise until a persistent brown color is observed.2. The Bu₃SnI can then be removed by a KF wash as described above.[9]Useful for reactions where tributyltin hydride is used as a reagent.Introduces iodine into the reaction mixture which may need to be removed.

Section 3: Visualizing the Stille Coupling and its Side Reactions

To better understand the processes at play, the following diagrams illustrate the key pathways.

The Stille Catalytic Cycle

Stille_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R¹-Pd(II)L_n-X R¹-Pd(II)L_n-X Oxidative\nAddition->R¹-Pd(II)L_n-X Transmetalation Transmetalation R¹-Pd(II)L_n-X->Transmetalation R¹-Pd(II)L_n-R² R¹-Pd(II)L_n-R² Transmetalation->R¹-Pd(II)L_n-R² X-SnBu₃ X-SnBu₃ Transmetalation->X-SnBu₃ Reductive\nElimination Reductive Elimination R¹-Pd(II)L_n-R²->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R¹-R² Desired Product R¹-R² Reductive\nElimination->R¹-R² R¹-X R¹-X R¹-X->Oxidative\nAddition R²-SnBu₃ R²-SnBu₃ R²-SnBu₃->Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Common Side Reaction Pathways

Side_Reactions cluster_0 Homocoupling cluster_1 Protodestannylation 2 R¹-SnBu₃ 2 R¹-SnBu₃ Pd Catalyst Pd Catalyst 2 R¹-SnBu₃->Pd Catalyst R¹-R¹ Homocoupled Product R¹-R¹ Pd Catalyst->R¹-R¹ R¹-SnBu₃ R¹-SnBu₃ H⁺ Source Proton Source (e.g., H₂O) R¹-SnBu₃->H⁺ Source R¹-H Protodestannylated Product R¹-H H⁺ Source->R¹-H

Sources

Navigating the Challenges of Organotin Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with organotin compounds. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to the common challenges encountered when handling these highly toxic yet synthetically valuable reagents. Our goal is to empower you with the knowledge to conduct your experiments safely and effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Risks

This section addresses fundamental questions about the inherent toxicity and hazards of organotin compounds.

Q1: What are the primary health risks associated with organotin compounds?

A1: Organotin compounds pose significant health risks and can be toxic through inhalation, ingestion, and skin contact.[1] The toxicity varies depending on the number and type of organic groups attached to the tin atom.[1] Generally, the order of toxicity to mammals is: triorganotins > diorganotins > monoorganotins.[1] The major concerns with occupational exposure are potential damage to the liver, kidneys, and central nervous system (CNS).[2] Symptoms of exposure can include skin and eye irritation, headache, dizziness, and respiratory issues.[2][3]

Q2: How do organotin compounds exert their toxic effects?

A2: The mechanisms of organotin toxicity are complex. For instance, trialkyltins are known to target the central nervous system, potentially causing issues like demyelination and brain edema.[4] Some organotins, like tributyltin (TBT) and triphenyltin (TPT), are potent inhibitors of mitochondrial ATP synthase and can disrupt steroid biosynthesis.[5] They have also been shown to induce intracellular calcium elevation and glutamate excitotoxicity in vitro, contributing to their neurotoxic effects.[5]

Q3: What are the established occupational exposure limits for organotin compounds?

A3: To minimize health risks, regulatory bodies have established strict exposure limits. The Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) and the National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limit (REL) for organotin compounds is a Time-Weighted Average (TWA) of 0.1 mg/m³ (measured as tin) for a 10-hour workday and a 40-hour workweek.[2][3] Safe Work Australia also recommends a short-term exposure limit (STEL) of 0.2 mg/m³.[6]

Q4: Are all organotin compounds equally hazardous?

A4: No, the toxicity of organotin compounds is highly dependent on their structure. Tri- and tetra-substituted organotins are considered the most toxic.[7] For example, triethyltin and trimethyltin are potent neurotoxins, whereas tributyltin (TBT) and triphenyltin (TPT) are primarily immunotoxic and are known endocrine disruptors.[1] Diorganotins are generally less toxic than their triorganotin counterparts but can still pose significant health risks.[1]

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides practical solutions to specific issues you might encounter during your experiments with organotin compounds.

Problem 1: I suspect my reaction is complete, but I'm unsure how to handle the organotin byproducts.

Solution: Organotin byproducts are common in reactions like the Stille coupling. To facilitate their removal, it is recommended to quench the reaction with a 1M solution of sodium fluoride (NaF). This will precipitate the organotin species as insoluble and less harmful organotin fluorides, which can then be removed by filtration.

Problem 2: I'm concerned about residual organotin compounds contaminating my glassware.

Solution: Proper decontamination of glassware is crucial to prevent cross-contamination and accidental exposure. A highly effective method is to soak all contaminated glassware, including stir bars, in a commercial bleach solution overnight.[8] This process oxidizes the organotin compounds to less toxic tin oxides.[8] Alternatively, a 20% nitric acid bath can also be used for overnight soaking.[8] After soaking, the glassware should be washed thoroughly with a laboratory detergent and rinsed with an appropriate solvent like acetone or DCM.[8] It is advisable to maintain a separate waste stream for the initial bleach or acid soak.[8]

Problem 3: I need to transfer an air-sensitive liquid organotin reagent, but I'm worried about exposure and decomposition.

Solution: Air-sensitive organotin reagents should always be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe and needle techniques.[7][9] These reagents are often supplied in Sure/Seal™ bottles.[7][9] The transfer should be performed in a chemical fume hood.[7][9]

Here is a step-by-step protocol for the safe transfer of an air-sensitive organotin reagent:

Experimental Protocol: Transfer of an Air-Sensitive Organotin Reagent

  • Preparation: Ensure all glassware is dry and assemble your reaction apparatus in a chemical fume hood.[9] Don the appropriate Personal Protective Equipment (PPE), including double gloves (nitrile or neoprene), chemical safety goggles, a face shield, and a flame-retardant lab coat.[7][9]

  • Inert Atmosphere: Carefully remove the cap from the Sure/Seal™ bottle and replace it with a clean, dry septum.[7] Insert a needle connected to an inert gas line through the septum to create a positive pressure of inert gas inside the bottle.[7]

  • Syringe Preparation: Select a dry syringe of the appropriate volume and flush it with the inert gas.

  • Reagent Transfer: Insert the needle of the prepared syringe through the septum into the Sure/Seal™ bottle. Carefully draw the desired volume of the organotin reagent into the syringe.[7]

  • Dispensing: Transfer the reagent to your reaction vessel by piercing the septum on your apparatus.[7]

  • Syringe Decontamination: Immediately after transfer, rinse the syringe and needle with a suitable solvent (e.g., hexanes or toluene) into a dedicated waste container.[9]

  • Bottle Sealing: Cover the puncture holes in the septum of the Sure/Seal™ bottle with tape or paraffin film and replace the cap.[9]

Problem 4: I have generated liquid and solid waste containing organotin compounds. What is the correct disposal procedure?

Solution: All waste contaminated with organotin compounds, including gloves, absorbent pads, and glassware, is classified as hazardous waste and must be disposed of accordingly.[7]

  • Segregation: Do not mix organotin waste with other waste streams.[7]

  • Containment: Place all organotin-contaminated waste in a dedicated, clearly labeled, and sealed container.[7][10] The container should be marked with "ORGANO TIN WASTE" in large letters.[10]

  • Chemical Treatment (for liquid waste): In a chemical fume hood, concentrated organotin waste can be diluted with a suitable solvent.[7] An oxidizing agent, such as potassium permanganate solution, can then be added slowly with stirring to oxidize the organotin compounds to less toxic forms.[7] This reaction can be exothermic, so careful, portion-wise addition is necessary.[7] Allow the mixture to react for several hours to ensure complete oxidation.[7]

  • Neutralization: After oxidation, check the pH of the treated waste and neutralize it to a pH between 6 and 8 before final disposal.[7]

  • Disposal: Dispose of the treated and contained waste through your institution's hazardous waste management program.

Section 3: Emergency Procedures - A Rapid Response Guide

Immediate and appropriate action is critical in the event of an organotin exposure.

In Case of a Spill:

  • Evacuate and Secure: Immediately evacuate the area and restrict access.[7]

  • Alert Personnel: Inform your supervisor and colleagues.

  • Don PPE: Wear full personal protective equipment, including a NIOSH-approved respirator with organic vapor cartridges if necessary.[7]

  • Contain the Spill:

    • For liquid spills: Use an absorbent material to soak up the compound.[7]

    • For solid spills: Carefully sweep up the material, avoiding the generation of dust.[7]

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then decontaminate with a 10% bleach solution, allowing for a 20-minute contact time.[11]

  • Dispose of Waste: Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[7]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove all contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Promptly flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air immediately.[7] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Give the person one or two glasses of water to drink.[12] Seek immediate medical attention.[7]

Section 4: Data and Visualizations

Table 1: Recommended Personal Protective Equipment (PPE) for Handling Organotin Compounds

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[7]To prevent skin contact.
Eye Protection Chemical safety goggles and a face shield.[7]To protect against splashes.
Body Covering A lab coat, preferably impervious to chemicals.[7]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors.[3][7]Required for large spills or when engineering controls are insufficient.[7]

Diagram 1: Workflow for Safe Handling of Organotin Compounds

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_area Use a Designated Work Area prep_fume_hood->prep_area handle_weigh Weigh Solids Carefully prep_area->handle_weigh handle_transfer Use Syringe for Liquids handle_weigh->handle_transfer handle_storage Store in Sealed Containers handle_transfer->handle_storage cleanup_decon Decontaminate Glassware handle_storage->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose via Institutional Protocol cleanup_waste->cleanup_disposal

Caption: A workflow diagram illustrating the key steps for the safe handling of organotin compounds.

Diagram 2: Emergency Response for an Organotin Spill

spill Spill Occurs evacuate Evacuate and Restrict Area spill->evacuate alert Alert Supervisor evacuate->alert ppe Don Full PPE alert->ppe contain Contain Spill ppe->contain decontaminate Decontaminate Area contain->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: A flowchart outlining the immediate actions to take in the event of an organotin compound spill.

References

  • Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Toxicity and speciation analysis of organotin compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular mechanisms of environmental organotin toxicity in mammals. PubMed. Retrieved from [Link]

  • Del Valle Lab. (n.d.). Standard Operating Procedures.
  • National Center for Biotechnology Information. (n.d.). Diagnosis and treatment of organotin poisoned patients. PubMed Central. Retrieved from [Link]

  • AFIRM Group. (n.d.). Organotin Compounds. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). Retrieved from [Link]

  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?. Retrieved from [Link]

  • ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). TIN, ORGANIC COMPOUNDS (as Sn). Retrieved from [Link]

  • LCGC International. (2022). Investigating the Environmental Impact of Organotins. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Loba Chemie. (2015). TRIBUTYLTIN OXIDE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sampling and Analysis of Butyltin Compounds in Air Using Gas Chromatography and Flame Photometric Detection. PubMed. Retrieved from [Link]

  • ALS Scandinavia. (n.d.). Analysis of organotin compounds. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (n.d.). ICSC 1282 - TRIBUTYLTIN OXIDE. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Separation of Organotin Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of organotin compounds (OTCs). This guide is designed for researchers, scientists, and drug development professionals who are actively working with or developing methods for the speciation and quantification of these challenging analytes. My goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you navigate the complexities of organotin chromatography. We will explore the nuances of both gas and liquid chromatography, delve into critical sample preparation steps, and provide robust troubleshooting guides to resolve common experimental issues.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions frequently encountered when setting up an analytical workflow for organotin compounds.

Q1: What are the primary chromatographic techniques for separating organotin compounds, and how do I choose between them?

A1: The two primary techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] The choice depends on your specific analytical needs, available instrumentation, and the sample matrix.

  • Gas Chromatography (GC): GC is the preferred and traditional technique due to its high resolving power and versatility with various detectors.[1] However, organotin compounds are generally not volatile enough for direct GC analysis. Therefore, a mandatory derivatization step is required to convert them into more volatile and thermally stable forms.[3][4] This makes the overall process more complex and time-consuming.[2][5]

  • High-Performance Liquid Chromatography (HPLC): The main advantage of HPLC is that it does not require derivatization , which simplifies sample preparation and reduces a potential source of analytical error.[1][6] This makes it a faster approach from sample to result.[7] However, HPLC often requires highly sensitive and selective detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or tandem mass spectrometry (MS/MS) to achieve the low detection limits needed for environmental and biological monitoring.[2][8]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Derivatization Mandatory (e.g., ethylation, hydridization)Not required[1]
Sample Prep More complex, time-consuming[2][5]Simpler, faster[5][7]
Resolution Typically higherGenerally lower than GC for complex mixtures
Detection FPD, MS, ICP-MS[1]MS/MS, ICP-MS, Fluorimetry[8]
Analytes/Run Can analyze a wide range of OTCs simultaneously[6]More limited in the number of compounds per run[6]
Primary Use Case Established methods, high-resolution speciation.[1]High-throughput analysis, avoiding derivatization issues.[7]

Q2: Why is derivatization necessary for GC analysis of organotins, and what are the common methods?

A2: Derivatization is a chemical process that modifies an analyte to make it suitable for analysis by a particular method.[3] For organotins, which are often polar and non-volatile, derivatization is essential to create compounds that are volatile and thermally stable enough to travel through a GC system without degrading.[4][9]

The most common derivatization methods are:

  • Alkylation with Sodium Tetraethylborate (NaBEt₄): This is a widely used method where an ethyl group is added to the organotin cations (e.g., TBT⁺, DBT²⁺).[1][10] It is relatively simple and effective for a range of organotins.

  • Alkylation with Grignard Reagents (e.g., pentylmagnesium bromide): This method provides excellent yields but requires very dry, non-polar conditions as Grignard reagents react violently with water.[9]

  • Hydride Generation (using sodium borohydride, NaBH₄): This technique forms volatile organotin hydrides (e.g., (C₄H₉)₃SnH).[1]

It is critical to understand that derivatization is a major potential source of error. Incomplete reactions, low yields, or improper experimental conditions can lead to an underestimation of the organotin content in the sample.[9]

Q3: What are the most critical steps in sample preparation for organotin analysis?

A3: The sample preparation stage is arguably the most critical part of the entire analytical procedure, as it dictates the accuracy and efficiency of the results.[11] The process typically involves:

  • Extraction: This is the first step to isolate the organotins from the sample matrix (e.g., sediment, water, tissue). Common methods include using organic solvents, often with acidification (e.g., acetic acid or HCl) to facilitate the release of OTCs bound to the matrix.[11][12]

  • Cleanup: Biological and environmental samples often contain interfering compounds that must be removed.[1] This is frequently done using solid-phase extraction (SPE) with materials like Florisil, silica gel, or alumina.[1][11] For complex biological tissues, enzymatic or chemical hydrolysis may be necessary to break down the cellular structure and release all bound organotins.[11]

The complexity of sample prep is a significant drawback, as it can be time-consuming and introduce opportunities for analyte loss.[12]

Q4: Which detectors are best suited for organotin analysis?

A4: The choice of detector is critical for achieving the required sensitivity and selectivity.

  • For GC:

    • Mass Spectrometry (MS): Offers high selectivity and sensitivity, making it a robust choice.[10] Triple quadrupole MS (GC-MS/MS) is particularly powerful for complex matrices.[13]

    • Flame Photometric Detector (FPD): Selective for tin and sulfur, providing good sensitivity for many applications.[14]

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive, element-specific detector that provides excellent detection limits.[15][16]

  • For HPLC:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most common and powerful detector for HPLC-based organotin speciation, offering superb sensitivity and selectivity.[8]

    • Tandem Mass Spectrometry (MS/MS): Allows for the sensitive detection and quantification of organotins without the need for derivatization.[5]

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Guide 1: Resolving Peak Tailing in Gas Chromatography

Peak tailing is the most common chromatographic problem in organotin analysis. It compromises peak integration, reduces resolution, and ultimately affects quantification.[17]

Problem: My organotin peaks, especially for more polar compounds like Monobutyltin (MBT) and Dibutyltin (DBT), are showing significant tailing.

G start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 a1_yes Suspect physical issue at column inlet or poor installation. q1->a1_yes Yes a1_no Suspect chemical activity or contamination. q1->a1_no No sol1 Action: Re-install column. Ensure clean, 90° cut and correct insertion depth. a1_yes->sol1 sol2 Action: Check for contamination. Trim 15-30 cm from column inlet. a1_no->sol2 end Peak Shape Improved sol1->end sol3 Action: Replace inlet liner. Use a deactivated liner. sol2->sol3 sol4 Action: Review derivatization. Ensure reaction is complete. sol3->sol4 sol4->end

Caption: Troubleshooting workflow for peak tailing in GC.

Causality and Solutions:

  • Cause 1: Active Sites in the GC System (Most Common)

    • Why it happens: Organotin compounds can interact with active sites, which are typically exposed silanol (-OH) groups on the surfaces of the inlet liner, glass wool, or the column itself.[17] This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.

    • Troubleshooting Steps:

      • Inlet Liner Maintenance: The inlet is the first point of contact and a major source of activity. Replace the liner with a new, deactivated liner .[17] Using liners with deactivated glass wool is highly recommended.

      • Column Trimming: The front end of the column can accumulate non-volatile residues from samples, creating active sites.[17] Trim 15-30 cm from the inlet side of the column and re-install it.

      • Use Inert Components: If tailing persists, ensure your entire flow path is as inert as possible. This includes using ultra-inert columns, gold-plated seals, and inert ferrules.[17]

  • Cause 2: Incomplete or Failed Derivatization

    • Why it happens: If the derivatization reaction is incomplete, residual polar organotins will remain. These underivatized or partially derivatized compounds will interact strongly with the column's stationary phase, leading to severe tailing.[17]

    • Troubleshooting Steps:

      • Verify Reagent Activity: Prepare fresh derivatization reagent (e.g., NaBEt₄ solution). These reagents can degrade over time.

      • Optimize Reaction Conditions: Ensure the pH of the sample extract is correct for the reaction and that you are allowing sufficient reaction time.

      • Analyze a Standard: Derivatize a known standard at the same time as your samples. If the standard shows good peak shape while the samples tail, the issue is likely a matrix effect interfering with the reaction in your samples, not the reagent itself.

  • Cause 3: Improper GC Conditions

    • Why it happens: The detector temperature can influence peak shape. For organotins, a higher detector temperature can sometimes reduce tailing.[14] Additionally, a slow oven ramp rate may exacerbate tailing for some compounds.

    • Troubleshooting Steps:

      • Increase Detector Temperature: For a Flame Photometric Detector (FPD), operating at a higher temperature (e.g., 325-350°C) can help minimize peak tailing.[14]

      • Optimize Carrier Gas Flow: Ensure your carrier gas flow rate is set correctly for your column dimensions to maintain optimal linear velocity.

Guide 2: Addressing Low Analyte Recovery or Sensitivity

Problem: My calibration curves are non-linear, or the signal response for my samples is much lower than expected.

Causality and Solutions:

  • Cause 1: Inefficient Extraction from the Sample Matrix

    • Why it happens: Organotins, particularly in sediments and biological tissues, can be strongly bound to the matrix.[12] Using a suboptimal extraction solvent or procedure will result in incomplete recovery of the analytes.

    • Troubleshooting Steps:

      • Review Extraction Solvent: Ensure the solvent and any additives (e.g., tropolone, acids) are appropriate for your matrix.[11]

      • Increase Extraction Energy: For solid samples, ensure your extraction method (e.g., sonication, shaking) is energetic enough and performed for a sufficient duration to release the analytes.

      • Use a Certified Reference Material (CRM): The best way to validate your extraction efficiency is to process a CRM with a known concentration of organotins alongside your samples. This will provide a definitive measure of your method's recovery.

  • Cause 2: Analyte Loss During Sample Preparation

    • Why it happens: The multi-step nature of organotin sample prep presents several opportunities for analyte loss.[12] This can occur during solvent evaporation (if volatile derivatives are formed prematurely), during cleanup steps, or due to adsorption onto glassware.

    • Troubleshooting Steps:

      • Use an Internal Standard: Add an appropriate internal standard (e.g., an organotin compound not expected in your samples, like Tripropyltin) at the very beginning of the sample preparation process.[16] Tracking the recovery of the internal standard will help you determine if and where analyte loss is occurring.

      • Minimize Evaporation Steps: Be cautious during solvent concentration steps. Use a gentle stream of nitrogen and avoid evaporating to complete dryness.

      • Silanize Glassware: To prevent adsorption of active organotin compounds, consider silanizing all glassware (flasks, vials, etc.) before use.

  • Cause 3: Matrix Interferences

    • Why it happens: Co-extracted substances from the sample matrix can interfere with the analysis. In GC, they can contaminate the inlet and column. In LC-MS, they can cause ion suppression, reducing the analyte signal. With some detectors, other metals can cause direct interference.[2]

    • Troubleshooting Steps:

      • Improve Cleanup: If matrix effects are suspected, introduce or enhance the cleanup step in your sample preparation (e.g., using a different SPE sorbent).

      • Dilute the Sample: A simple way to reduce matrix effects is to dilute the final extract. This may require a more sensitive instrument to compensate for the lower analyte concentration.

      • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of organotins. This helps to compensate for any signal enhancement or suppression caused by the matrix.

Experimental Protocols

The following protocols are provided as a validated starting point. You should always optimize these methods for your specific instrumentation, sample matrix, and target analytes.

Protocol 1: GC-MS Analysis of Organotins in Water

This protocol is adapted from standard methods like EN ISO 17353:2005 and is suitable for determining butyltin, phenyltin, and octyltin compounds in water samples.[18]

1. Sample Preparation & Extraction

  • To a 250 mL water sample, add an internal standard solution.

  • Add 20 mL of a buffer solution (e.g., acetate buffer, pH 4.5).

  • Add 50 mL of an extraction solvent like hexane containing 0.1% tropolone.

  • Shake vigorously for 30 minutes. Allow the layers to separate.

  • Collect the organic (top) layer. Repeat the extraction on the aqueous layer two more times. Combine all organic extracts.

2. Derivatization (Ethylation)

  • To the combined organic extract, add 2 mL of 2% (w/v) sodium tetraethylborate (NaBEt₄) in ethanol. Note: This reagent should be freshly prepared.[13]

  • Shake the mixture for 30 minutes to allow the ethylation reaction to complete.

  • Add 5 mL of saturated NaCl solution to wash the extract and help break any emulsions.

  • Collect the organic layer and dry it by passing it through anhydrous sodium sulfate.

  • Concentrate the final extract to 1 mL under a gentle stream of nitrogen.

3. GC-MS Instrumental Conditions

ParameterRecommended Setting
GC System Agilent 7890B GC or equivalent[4]
Column Agilent VF-XMS (60 m x 0.25 mm, 0.25 µm) or similar[4]
Inlet Splitless, 250°C
Carrier Gas Helium, constant flow at 1.5 mL/min[4]
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min
MS System Agilent 7000C Triple Quadrupole MS or equivalent[4]
Ion Source Electron Ionization (EI), 300°C[4]
Acquisition Mode Multiple Reaction Monitoring (MRM) for highest sensitivity[4][13]
Protocol 2: HPLC-ICP-MS Analysis of Organotins

This protocol avoids derivatization and is based on methods developed for rapid speciation.[7]

1. Sample Preparation

  • For water samples, filter through a 0.45 µm filter. Depending on the expected concentration, a pre-concentration step using a C18 SPE cartridge may be needed.

  • For solid samples (sediment, tissue), perform an acidic extraction (e.g., with acetic acid/methanol), centrifuge, and filter the supernatant.

  • Dilute the final extract with the mobile phase starting condition.

2. HPLC-ICP-MS Instrumental Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution using a mixture of water, methanol, and/or acetonitrile with additives like acetic acid and triethylamine to improve peak shape.[6][7] A typical mobile phase could contain 0.1% acetic acid and 0.05% triethylamine.[7]
Flow Rate 1.0 mL/min
Injection Volume 50-100 µL
ICP-MS System Agilent 7900 ICP-MS or equivalent
RF Power 1550 W
Carrier Gas Argon
Monitored Isotopes ¹¹⁸Sn, ¹²⁰Sn

G cluster_gc GC Workflow cluster_lc LC Workflow gc1 Sample Collection gc2 Extraction & Cleanup gc1->gc2 gc3 Derivatization (e.g., Ethylation) gc2->gc3 gc4 GC Separation gc3->gc4 gc5 Detection (MS, FPD) gc4->gc5 data Data Analysis & Quantification gc5->data lc1 Sample Collection lc2 Extraction & Cleanup lc1->lc2 lc3 LC Separation lc2->lc3 lc4 Detection (ICP-MS, MS/MS) lc3->lc4 lc4->data

Caption: Comparison of GC and LC analytical workflows for organotins.

References
  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Agency for Toxic Substances and Disease Registry.

  • Tin test: Detecting organotin compounds. (2019). Wiley Analytical Science.

  • Determination of Selected Organotin Compounds in Liquids by GCMS. (2022). ALS Environmental.

  • Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. AB SCIEX.

  • Determination of organotin compounds in environmental samples. SciSpace.

  • Analysis of organotin compounds. ALS Scandinavia.

  • Detection techniques in speciation analysis of organotin compounds by liquid chromatography. (2004). ResearchGate.

  • Derivatization methods for the determination of organotin compounds in environmental samples. (2000). ScienceDirect.

  • Determination of Organotin Compounds in Environmental Samples. ResearchGate.

  • Characterization of tin species using HPLC-ICP-MS. The NELAC Institute.

  • Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. ARPAT.

  • Derivatization methods for the determination of organotin compounds in environmental samples. (2000). ResearchGate.

  • Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. (2024). Speciation.net.

  • EN ISO 17353:2005 - Organotin Analysis in Water by Gas Chromatography. iTeh Standards.

  • What Is Derivatization In Gas Chromatography? (2024). YouTube.

  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. (2024). Current Analytical Chemistry.

  • Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. (2014). Agilent.

  • Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. (2017). MDPI.

  • Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. (2014). Agilent.

  • Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). OI Analytical.

  • Troubleshooting Peak Tailing in Gas Chromatography of Organotins: A Technical Support Guide. Benchchem.

  • A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent.

Sources

Technical Support Center: Improving Yields in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. As a cornerstone of modern organic chemistry, these reactions are instrumental in constructing carbon-carbon and carbon-heteroatom bonds, yet their success is contingent on a nuanced understanding of the interplay between catalysts, ligands, substrates, and reaction conditions.[1][2] This resource provides field-proven insights and troubleshooting strategies to help you overcome common experimental hurdles and optimize your reaction yields.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding palladium-catalyzed cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction is not working or giving a very low yield. What are the first things I should check?

A low yield in a Suzuki-Miyaura coupling can often be traced back to a few key factors.[3] First, ensure your reagents and solvent are scrupulously dry and deoxygenated, as both oxygen and water can deactivate the palladium catalyst.[3][4] The choice and quality of the base are also critical; ensure it is finely ground and anhydrous.[3] Finally, consider the possibility of boronic acid decomposition (protodeboronation), which can be mitigated by using the appropriate base and solvent system.[5]

Q2: What is the role of the ligand in a cross-coupling reaction, and how do I choose the right one?

Ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[6][7] The choice of ligand can profoundly impact the reaction's efficiency, substrate scope, and selectivity.[8] For simple couplings, triphenylphosphine (PPh₃) may suffice. However, for more challenging substrates, such as aryl chlorides or sterically hindered partners, bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos families) or N-heterocyclic carbenes (NHCs) are often necessary to promote efficient oxidative addition and reductive elimination.[9]

Q3: How can I minimize homo-coupling side products?

Homo-coupling, particularly of the organometallic reagent (e.g., boronic acid in Suzuki coupling or organotin in Stille coupling), is a common side reaction.[3][10] This is often exacerbated by the presence of oxygen, which can promote the oxidative coupling of the organometallic species. Rigorous degassing of the reaction mixture is therefore essential.[3] In Sonogashira couplings, the copper co-catalyst can promote the homo-coupling of terminal alkynes (Glaser coupling); in such cases, running the reaction under copper-free conditions or with slow addition of the alkyne can be beneficial.[10]

Q4: My reaction solution turns black. What does this indicate?

The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition and aggregation.[11] This indicates that the active, soluble Pd(0) species is being converted into an inactive, heterogeneous form. This can be caused by a variety of factors, including high temperatures, the presence of impurities, an inappropriate ligand-to-palladium ratio, or slow oxidative addition.[12] Using more stable pre-catalysts or ligands that can better stabilize the Pd(0) center can often prevent this issue.

Troubleshooting Guide: From Diagnosis to Solution

This guide is structured to address specific experimental observations, providing a causal explanation and actionable solutions.

Problem 1: Low or No Product Formation
Potential Cause Explanation Suggested Solution & Protocol
Catalyst Inactivity or Decomposition The active Pd(0) species is not being generated from the Pd(II) precatalyst or is decomposing under the reaction conditions.[12][13]Solution: Switch to a more robust, pre-formed Pd(0) catalyst or a modern precatalyst that efficiently generates the active species.[14] Protocol: Consider using a G3 or G4 Buchwald precatalyst, which are known for their high activity and stability.[15]
Poor Substrate Reactivity Aryl chlorides and some sterically hindered substrates are less reactive and require more active catalysts for efficient oxidative addition.[12][14]Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to accelerate the oxidative addition step.[9] Protocol: Screen a panel of ligands such as SPhos, XPhos, or RuPhos in a 1:1 to 2:1 ligand-to-palladium ratio.[7]
Reagent or Solvent Impurities Trace impurities in starting materials or solvents can act as catalyst poisons.[16][17] For instance, sulfur-containing compounds are known poisons for palladium catalysts.[16]Solution: Purify starting materials and use high-purity, anhydrous, and degassed solvents. Protocol: Recrystallize or chromatograph starting materials. Use solvents from a freshly opened bottle or distill them over an appropriate drying agent.
Incorrect Base or Solvent Choice The choice of base and solvent significantly influences reaction rates and outcomes.[8][18] The base is crucial for the transmetalation step in many couplings, and the solvent affects catalyst stability and reagent solubility.[18][19]Solution: Screen different combinations of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, THF, DMF).[14] For Suzuki couplings with base-sensitive functional groups, weaker bases like KF may be beneficial.[20]
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Suggested Solution & Protocol
Homo-coupling of Organometallic Reagent This is often caused by oxidative conditions or, in the case of Sonogashira coupling, the copper co-catalyst.[10]Solution: Ensure the reaction is performed under strictly anaerobic conditions. For Sonogashira reactions, consider a copper-free protocol.[10][21] Protocol: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[3]
Protodeboronation (Suzuki Coupling) The boronic acid reacts with water or other protic sources to form the corresponding arene, consuming the starting material.Solution: Use anhydrous conditions and a suitable base. Protocol: Dry all glassware in an oven and use anhydrous solvents. K₃PO₄ is often effective at minimizing protodeboronation.
Dehalogenation of Aryl Halide The aryl halide is reduced to the corresponding arene. This can occur via β-hydride elimination from an alkyl-palladium intermediate or through other side reactions.Solution: Choose a ligand that promotes reductive elimination over side reactions. In some cases, lowering the reaction temperature can help.
Hydrolysis of Ester or Other Sensitive Functional Groups The basic conditions required for many cross-coupling reactions can lead to the cleavage of sensitive functional groups like esters.[20]Solution: Use a milder base, such as KF or K₂CO₃, and a lower reaction temperature.[20] Protocol: Screen different bases and monitor the reaction progress carefully to avoid prolonged reaction times at high temperatures.
Visualizing the Catalytic Cycle: A Troubleshooting Framework

Understanding the fundamental steps of the palladium-catalyzed cross-coupling cycle is key to effective troubleshooting. The following diagram illustrates a generalized cycle for reactions like Suzuki, Stille, and Negishi couplings.

Palladium Cross-Coupling Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Slow with Ar-Cl Troubleshoot: Bulky, e⁻-rich ligands Deactivated_Pd Palladium Black (Inactive) Pd(0)L_n->Deactivated_Pd Aggregation Pd(II)_Complex R-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Base is critical Troubleshoot: Base choice, anhydrous conditions Pd(II)_Intermediate R-Pd(II)-R' Complex Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Often fast Troubleshoot: Ligand choice to prevent side reactions Reductive_Elimination->Pd(0)L_n Product (R-R') released caption Generalized Palladium Catalytic Cycle and Deactivation.

Caption: Generalized Palladium Catalytic Cycle and Deactivation.

This diagram highlights the key stages where problems can arise. For instance, a slow oxidative addition, common with less reactive aryl chlorides, can be addressed by using more electron-rich and bulky ligands.[12] Similarly, issues in the transmetalation step often point to the need for a different base or strictly anhydrous conditions.[22]

Data-Driven Optimization: Ligand and Solvent Effects

The following table summarizes the impact of different ligands and solvents on a hypothetical Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, illustrating a typical optimization workflow.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene10015
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene10075
3SPhos Precatalyst (2)-K₂CO₃ (2)Toluene10085
4SPhos Precatalyst (2)-K₃PO₄ (2)Toluene10092
5SPhos Precatalyst (2)-K₃PO₄ (2)Dioxane10095

This data demonstrates that for a challenging substrate like an aryl chloride, a simple ligand like PPh₃ is ineffective (Entry 1). Switching to a more advanced Buchwald ligand like SPhos dramatically improves the yield (Entry 2). Using a precatalyst can further enhance efficiency (Entry 3), and optimizing the base and solvent can lead to near-quantitative conversion (Entries 4 and 5).

Experimental Protocol: A General Procedure for Reaction Optimization
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the organometallic reagent (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (5 mL) via syringe. In a separate vial, weigh the palladium source and ligand (if not using a precatalyst) and dissolve them in a small amount of the degassed solvent. Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

By systematically addressing these common issues and employing a logical, data-driven approach to optimization, you can significantly improve the yields and reliability of your palladium-catalyzed cross-coupling reactions.

References

Sources

Technical Support Center: Mastering Air and Moisture-Sensitive Organometallic Reagents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing air and moisture-sensitive organometallic reagents. This guide is designed to provide you with field-proven insights and troubleshooting strategies to ensure the success and safety of your experiments. Organometallic reagents are powerful tools in synthesis, but their reactivity with air and moisture necessitates meticulous handling.[1][2] This resource will equip you with the knowledge to confidently navigate the challenges associated with these sensitive compounds.

Section 1: Foundational Principles of Handling Air-Sensitive Reagents

The successful use of organometallic reagents hinges on the rigorous exclusion of atmospheric oxygen and moisture.[1][3][4] These reagents are often highly reactive and can be pyrophoric, meaning they can ignite spontaneously on contact with air.[3][4][5] Therefore, creating and maintaining an inert atmosphere is paramount.

Creating an Inert Atmosphere: Glove Boxes vs. Schlenk Lines

The two primary methods for handling air-sensitive compounds are glove boxes and Schlenk lines.[1][6]

  • Glove Boxes: These are sealed enclosures that provide a highly controlled inert atmosphere, typically of argon or nitrogen.[6][7] They are ideal for complex manipulations and the handling of highly sensitive or pyrophoric solids.[7][8] The internal atmosphere is continuously circulated through a catalyst to remove trace amounts of oxygen and moisture.[7]

  • Schlenk Lines: A Schlenk line is a dual-manifold system that provides both an inert gas (nitrogen or argon) and a vacuum source to a series of ports.[1][6][9] This setup allows for the manipulation of air-sensitive materials in glassware that can be repeatedly evacuated and refilled with inert gas.[9] Schlenk lines are versatile and widely used for a variety of reactions and transfers.[1]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing probable causes and actionable solutions.

Q1: My Grignard reaction is not initiating. What could be the problem?

Probable Causes & Solutions:

Probable CauseScientific Explanation & Solution
Wet Glassware or Solvent Grignard reagents are strong bases and will react with any source of acidic protons, such as water.[10][11] This acid-base reaction is much faster than the desired reaction with the electrophile, leading to the consumption of the Grignard reagent.[10] Solution: Ensure all glassware is rigorously dried in an oven (at least 120°C overnight) and cooled under a stream of inert gas. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Inactive Magnesium Surface A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the alkyl halide. Solution: Activate the magnesium by crushing the turnings in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. These activators help to expose a fresh magnesium surface.
Inhibitors in the Alkyl Halide Commercial alkyl halides may contain small amounts of inhibitors (e.g., free radical scavengers) that can quench the reaction. Solution: Purify the alkyl halide by passing it through a short column of activated alumina or by distillation.
Q2: The yield of my reaction using an alkyllithium reagent is consistently low.

Probable Causes & Solutions:

Probable CauseScientific Explanation & Solution
Inaccurate Reagent Concentration Alkyllithium reagents can degrade over time, especially if not stored properly.[4] Using an assumed concentration from the manufacturer's label can lead to significant errors in stoichiometry. Solution: The concentration of alkyllithium reagents must be determined by titration before use.[12][13][14] A common and reliable method is titration with a known amount of a non-volatile alcohol like diphenylacetic acid in the presence of an indicator.[15][16]
Reaction with Solvent Some alkyllithium reagents, particularly tert-butyllithium, can react with common ethereal solvents like tetrahydrofuran (THF) at temperatures above -78°C. This side reaction consumes the reagent and reduces the yield of the desired product. Solution: For highly reactive alkyllithiums, use non-reactive hydrocarbon solvents like pentane or hexane. If THF is required, maintain the reaction temperature at -78°C or below.
Steric Hindrance If both the organometallic reagent and the electrophile are sterically bulky, the reaction rate may be significantly reduced, or an alternative pathway like enolization may be favored.[10] Solution: Consider using a less sterically hindered organometallic reagent or electrophile if possible. Alternatively, increasing the reaction time or temperature (if the reagent is stable) may improve the yield.
Q3: My reaction mixture turned dark brown or black immediately after adding the organometallic reagent.

Probable Causes & Solutions:

Probable CauseScientific Explanation & Solution
Decomposition of the Reagent or Product Many organometallic reagents and their products are thermally unstable. A rapid color change to dark brown or black can indicate decomposition, often due to localized overheating upon addition of the reagent. Solution: Add the organometallic reagent slowly and dropwise to a cooled solution of the electrophile to dissipate the heat of reaction. Ensure efficient stirring to prevent localized high concentrations of the reagent.
Presence of Impurities Trace impurities in the reactants or solvent can catalyze decomposition pathways.[10] Solution: Ensure all reactants and solvents are of high purity. Purify starting materials if necessary.
Reaction with Oxygen Accidental introduction of air into the reaction flask can cause rapid oxidation and decomposition of the organometallic species.[1] Solution: Double-check that all connections in your inert atmosphere setup are secure and that there is a positive pressure of inert gas.

Section 3: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the storage, handling, and disposal of organometallic reagents.

Q1: How should I properly store my organometallic reagents? A: Organometallic reagents should be stored in airtight containers, such as Sure/Seal™ bottles, to prevent exposure to moisture and air.[4][17] These bottles should be kept in a cool, dry, and well-ventilated area, away from incompatible materials like acids and oxidizers.[17][18][19] For pyrophoric reagents, storage in a dedicated, fire-resistant cabinet is recommended.[8]

Q2: What is the best inert gas to use, nitrogen or argon? A: Both nitrogen and argon are commonly used to create an inert atmosphere.[1] Nitrogen is generally more cost-effective. However, for reactions involving lithium metal or certain organolithium compounds, argon is preferred as lithium can react with nitrogen at elevated temperatures to form lithium nitride.[20]

Q3: How do I safely transfer a pyrophoric reagent like tert-butyllithium? A: Transferring pyrophoric reagents requires extreme caution and should be performed in a fume hood, away from flammable materials.[3][20] The two primary methods for transferring these liquids are via syringe or cannula (double-tipped needle).[20][21] For volumes greater than 10 mL, the cannula transfer method is recommended for enhanced safety.[20] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[5]

Q4: My Sure/Seal™ bottle of organometallic reagent has a precipitate. Is it still usable? A: The presence of a precipitate in a bottle of an organometallic reagent, such as an alkyllithium, often indicates some degradation has occurred. While the supernatant may still be usable, it is crucial to determine its active concentration by titration before use.[15]

Q5: How do I safely quench and dispose of excess organometallic reagents? A: Unused organometallic reagents must be quenched and disposed of as hazardous waste.[5][17] The quenching procedure should be performed under an inert atmosphere in a fume hood.[20][22] A common method involves diluting the reagent with a non-reactive solvent like heptane or toluene and then slowly adding a quenching agent, such as isopropanol, while cooling the mixture in an ice bath.[20][22][23] After the initial vigorous reaction has subsided, a more reactive alcohol like methanol can be added, followed by water to ensure complete quenching.[20][22]

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Titration of n-Butyllithium using Diphenylacetic Acid

This protocol allows for the accurate determination of the molarity of an n-butyllithium solution.

Materials:

  • Diphenylacetic acid (accurately weighed, ~100 mg)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium solution to be titrated

  • Dry, gas-tight syringe (1 mL)

  • Flame-dried, 25 mL round-bottom flask with a stir bar and rubber septum

Procedure:

  • Flame-dry the 25 mL round-bottom flask containing a stir bar under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Accurately weigh approximately 100 mg of diphenylacetic acid and add it to the flask.

  • Add 5 mL of anhydrous THF to the flask via syringe to dissolve the diphenylacetic acid.

  • Slowly add the n-butyllithium solution dropwise from the gas-tight syringe while stirring vigorously.[15]

  • The endpoint is reached when a faint, persistent yellow color appears, indicating the formation of the diphenylacetate anion.[15]

  • Record the volume of n-butyllithium solution added.

  • Repeat the titration at least two more times and average the results.[16]

Calculation: Molarity (M) = (moles of diphenylacetic acid) / (volume of n-BuLi solution in L)

Protocol 2: Cannula Transfer of an Air-Sensitive Reagent

This protocol describes the safe transfer of a liquid organometallic reagent from a Sure/Seal™ bottle to a reaction flask using a double-tipped needle (cannula).[21]

Diagram of Cannula Transfer Setup:

CannulaTransfer cluster_source Source Flask (Reagent Bottle) cluster_destination Destination Flask (Reaction Vessel) Reagent Sure/Seal™ Bottle (Positive N₂ Pressure) Cannula Double-Tipped Needle (Cannula) Reagent->Cannula ReactionVessel Reaction Flask (Slightly Lower N₂ Pressure) Cannula->ReactionVessel Reagent Flow

Caption: Workflow for cannula transfer of an air-sensitive reagent.

Procedure:

  • Ensure both the reagent bottle and the reaction flask are under a positive pressure of inert gas.

  • Pierce the septum of the reagent bottle with one end of the cannula, keeping the tip of the cannula above the liquid level.

  • Pierce the septum of the reaction flask with the other end of the cannula.

  • To initiate the transfer, lower the tip of the cannula in the reagent bottle into the solution.

  • A slight pressure difference will drive the liquid through the cannula into the reaction flask.[21][24] This can be achieved by slightly increasing the inert gas pressure to the source flask or by briefly applying a vacuum to the receiving flask.[21]

  • To stop the transfer, raise the cannula tip above the liquid level in the reagent bottle.

  • Remove the cannula from the reaction flask first, and then from the reagent bottle.

  • Immediately quench the residual reagent in the cannula by immersing it in a beaker containing isopropanol.

Section 5: Visual Decision-Making Tool

This diagram provides a logical workflow for troubleshooting a failed Grignard reaction.

Troubleshooting a Failed Grignard Reaction:

GrignardTroubleshooting Start Grignard Reaction Failed (Low or No Product) Check_Initiation Did the reaction initiate? (e.g., bubbling, color change) Start->Check_Initiation Check_Reagents Are reagents and solvents scrupulously dry? Check_Initiation->Check_Reagents No Check_Stoichiometry Was the Grignard reagent titrated? Check_Initiation->Check_Stoichiometry Yes Check_Mg Was the magnesium activated? Check_Reagents->Check_Mg Yes Solution_Dry Solution: Rigorously dry all glassware and solvents. Check_Reagents->Solution_Dry No Check_Mg->Check_Stoichiometry Yes Solution_Activate Solution: Activate Mg with I₂, 1,2-dibromoethane, or crushing. Check_Mg->Solution_Activate No Check_Side_Reactions Is enolization or other side reaction possible? Check_Stoichiometry->Check_Side_Reactions Yes Solution_Titrate Solution: Titrate the Grignard reagent before use. Check_Stoichiometry->Solution_Titrate No Solution_Conditions Solution: Adjust reaction conditions (e.g., lower temperature, different solvent). Check_Side_Reactions->Solution_Conditions Yes Solution_Reagent Solution: Consider a different Grignard reagent or substrate. Check_Side_Reactions->Solution_Reagent Consider This

Caption: Decision tree for troubleshooting a failed Grignard reaction.

References

  • Guides - Chemistry LibreTexts. (2024, October 15). Available from: [Link]

  • Safety and Handling of Organometallic Compounds - Solubility of Things. (n.d.). Available from: [Link]

  • Handling Pyrophoric Reagents - Pacific Northwest National Laboratory. (n.d.). Available from: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (2013, May 7). Available from: [Link]

  • Cannula transfer - Grokipedia. (n.d.). Available from: [Link]

  • Burchat, A. F., Chong, J. M., & Nielsen, N. (1997). Titration of alkyllithiums with a simple reagent to a blue endpoint. Journal of Organometallic Chemistry, 542(2), 281-283.
  • Methods for standardizing alkyl lithium reagents. (n.d.). Available from: [Link]

  • 8 Rules for the Safe Handling of t-Butyllithium - Lab Manager Magazine. (2024, December 6). Available from: [Link]

  • Alkyl Lithium Titration - Chemistry LibreTexts. (2021, August 15). Available from: [Link]

  • SOP for the Titration of alkyllithiums. (n.d.). Available from: [Link]

  • Titrating Alkyllithium Reagents - Erowid. (n.d.). Available from: [Link]

  • Techniques for Handling Air-Sensitive Compounds - Wipf Group. (n.d.). Available from: [Link]

  • Quenching Reactive Substances - KGROUP. (2006, October 27). Available from: [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). Organometallics, 42(3), 182-196.
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu. (2024, January 29). Available from: [Link]

  • The Safe Use of Pyrophoric Reagents - Columbia | Research. (n.d.). Available from: [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26). Available from: [Link]

  • Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL. (n.d.). Available from: [Link]

  • How to Solve Grignard Reaction Problems in Organic Chemistry - ZoomOrgo. (2025, November 29). Available from: [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education - ACS Publications. (2022, June 15). Available from: [Link]

  • Standard Operating Procedure Quenching Reactive Organometallic Reagents. (2003, September 19). Available from: [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students - White Rose Research Online. (2022, August 31). Available from: [Link]

  • Cannula Transfer: What You Need to Know - Air-Tite Products. (n.d.). Available from: [Link]

  • Cannula transfer - Wikipedia. (n.d.). Available from: [Link]

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016, January 13). Available from: [Link]

  • Advancing Air‐ and Moisture‐Compatible s‐Block Organometallic Chemistry Using Sustainable Solvents - ResearchGate. (n.d.). Available from: [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012, December 14). Available from: [Link]

  • Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020, June 20). Available from: [Link]

  • Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+. (n.d.). Available from: [Link]

  • Is Water a Friend or Foe in Organometallic Chemistry? The Case of Group 13 Organometallic Compounds † | Request PDF - ResearchGate. (2025, August 8). Available from: [Link]

  • Application of glove box in chemical experiment - Engineering Case - Achieve Chem. (2025, March 6). Available from: [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online. (2022, June 15). Available from: [Link]

  • MBraun Glovebox | McNeil Group. (n.d.). Available from: [Link]

  • GLOVEBOX STANDARD OPERATING PROCEDURES - Liu Laboratory. (n.d.). Available from: [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). Available from: [Link]

  • Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC - NIH. (n.d.). Available from: [Link]

  • What Are The Best Practices For Chemical Storage In A Laboratory? - Chemistry For Everyone - YouTube. (2025, July 30). Available from: [Link]

  • Video: Glovebox-Operating Procedure and Use of Impurity Sensors - JoVE. (2017, September 6). Available from: [Link]

  • Practices for Proper Chemical Storage - Cleveland State University. (n.d.). Available from: [Link]

  • Why Grignard Reagents React With Water - Master Organic Chemistry. (2015, November 13). Available from: [Link]

  • THE ORGANOMETALLIC CHEMISTRY OF THE TRANSITION METALS. (n.d.). Available from: [Link]

  • Basic Chemical Storage Principles - Ganoksin Jewelry Making Community. (2016, December 5). Available from: [Link]

Sources

Technical Support Center: Strategies for Preventing Homocoupling of Organostannane Reagents in Stille Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stille Coupling. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Stille reactions and minimize the formation of undesired homocoupled byproducts. Here, we move beyond simple protocols to explain the underlying principles of the reaction, enabling you to troubleshoot effectively and adapt procedures to your specific substrates.

Understanding the Challenge: The Persistent Problem of Homocoupling

The Stille reaction is a powerful tool for forging carbon-carbon bonds, prized for its tolerance of a wide array of functional groups.[1] However, a frequent and frustrating side reaction is the homocoupling of the organostannane reagent (R¹-SnR₃), leading to the formation of a symmetrical R¹-R¹ dimer. This not only consumes the valuable organostannane but also complicates purification, ultimately reducing the yield of the desired heterocoupled product (R¹-R²).

Homocoupling can arise from two primary mechanistic pathways:

  • Pd(II)-Mediated Pathway: This occurs when two equivalents of the organostannane reagent react with the Pd(II) intermediate that is formed after the oxidative addition of the organic halide. A subsequent reductive elimination then yields the homocoupled product.[2]

  • Pd(0)-Mediated Pathway: The active Pd(0) catalyst can engage in a radical process with the organostannane, leading to the formation of the dimer.[2]

The prevalence of one pathway over the other is dependent on the specific reaction conditions, including the nature of the substrates, ligands, and any additives present.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section is structured in a question-and-answer format to directly address the common challenges encountered during Stille reactions.

Question 1: My primary side product is the homodimer of my organostannane. How do I begin to troubleshoot this?

Answer: The formation of the organostannane homodimer points to a kinetic competition where the transmetalation of the organostannane to the palladium center, followed by homocoupling, is faster than or competitive with the desired transmetalation and subsequent reductive elimination to form the heterocoupled product. To address this, we need to adjust the reaction conditions to favor the heterocoupling pathway.

Here is a logical workflow for troubleshooting this issue:

troubleshooting_flowchart start High Homocoupling Observed ligand_choice Step 1: Evaluate the Ligand Is the ligand appropriate for the substrate? start->ligand_choice additives Step 2: Introduce Additives Can additives accelerate heterocoupling? ligand_choice->additives If homocoupling persists reaction_params Step 3: Adjust Reaction Parameters Are the concentration, temperature, and solvent optimal? additives->reaction_params If homocoupling persists reagent_quality Step 4: Check Reagent Quality Are the reagents pure and the reaction atmosphere inert? reaction_params->reagent_quality If homocoupling persists outcome Problem Solved reagent_quality->outcome Systematically addressing these points should lead to a solution.

Caption: A systematic workflow for troubleshooting organostannane homocoupling.

Question 2: You mentioned ligands. Which ligands are best for suppressing homocoupling, and what is the rationale?

Answer: Ligand selection is arguably the most critical factor in controlling the selectivity of a Stille reaction. The choice of ligand directly influences the electronic and steric environment of the palladium center, which in turn affects the relative rates of oxidative addition, transmetalation, and reductive elimination.[3]

There is a delicate balance to be struck. Electron-rich ligands, such as trialkylphosphines, accelerate oxidative addition, which is often beneficial.[3][4] However, very electron-donating ligands can slow down the subsequent steps. Conversely, electron-poor ligands can facilitate transmetalation and reductive elimination.[2]

For suppressing homocoupling, two main strategies have proven effective:

  • Employing Bulky, Electron-Rich Phosphines: Ligands with large cone angles, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or tri(o-tolyl)phosphine, can sterically hinder the approach of a second organostannane molecule to the palladium center, thereby disfavoring the Pd(II)-mediated homocoupling pathway.[1] The bulkiness of these ligands also promotes the reductive elimination step, which can accelerate the formation of the desired product.[2][3][5]

  • Utilizing Electron-Poor Ligands: In cases where transmetalation is the rate-limiting step, moderately electron-poor ligands like tri-2-furylphosphine (P(2-furyl)₃) or triphenylarsine (AsPh₃) can significantly accelerate the reaction.[2] By speeding up the desired transmetalation, these ligands can outcompete the homocoupling side reaction.

Ligand TypeSpecific ExamplesMechanistic Rationale for Reducing Homocoupling
Bulky, Electron-Rich P(t-Bu)₃, P(Cy)₃, XPhos, SPhosSteric hindrance around the Pd center disfavors the binding of a second organostannane. Promotes faster reductive elimination.
Electron-Poor P(2-furyl)₃, AsPh₃Accelerates the rate-determining transmetalation step, kinetically favoring heterocoupling over homocoupling.
Standard PPh₃Often a good starting point, but can be prone to homocoupling with challenging substrates.

Recommendation: If you are observing significant homocoupling with a standard ligand like PPh₃, consider switching to either a bulky, electron-rich phosphine or an electron-poor ligand like P(2-furyl)₃. The optimal choice will be substrate-dependent, and some empirical screening may be necessary.

Question 3: I've heard that adding copper(I) iodide can help. How does the "copper effect" work, and what is the correct protocol?

Answer: The "copper effect" is a well-documented phenomenon in Stille coupling where the addition of stoichiometric or co-catalytic amounts of copper(I) salts, most commonly CuI, can lead to significant rate enhancements and improved selectivity.[2] While the precise mechanism is still a subject of research, there are two prevailing theories for how CuI suppresses organostannane homocoupling:

  • Preferential Transmetalation: It is proposed that in polar solvents, the organostannane first transmetalates with the copper(I) salt to form an organocuprate species. This organocuprate then rapidly transmetalates with the Pd(II) complex. This pathway effectively outcompetes the direct reaction of the organostannane with the palladium complex, thereby circumventing the homocoupling pathway.

  • Ligand Scavenging: In less polar, ethereal solvents, CuI may act as a scavenger for phosphine ligands. This would generate a more coordinatively unsaturated and highly reactive palladium center, which can accelerate the desired catalytic cycle.[2]

copper_effect cluster_stille Standard Stille Cycle cluster_homocoupling Homocoupling Pathway cluster_copper Copper-Mediated Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (R²-X) Pd0->OA PdII R²-Pd(II)-X(L₂) OA->PdII Transmetalation Transmetalation (R¹-SnR₃) PdII->Transmetalation Homocoupling_Trans Second Transmetalation (R¹-SnR₃) PdII->Homocoupling_Trans Cu_Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)-R²(L₂) Transmetalation->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE Product R¹-R² RE->Product Product->Pd0 PdII_R1R1 R¹-Pd(II)-R¹(L₂) Homocoupling_Trans->PdII_R1R1 Homocoupling_RE Reductive Elimination PdII_R1R1->Homocoupling_RE Homocoupled_Product R¹-R¹ Homocoupling_RE->Homocoupled_Product Organostannane R¹-SnR₃ Organostannane->Transmetalation Organostannane->Homocoupling_Trans CuI CuI Organocuprate R¹-Cu CuI->Organocuprate Transmetalation Organocuprate->Cu_Transmetalation Cu_Transmetalation->PdII_R1R2

Caption: The "Copper Effect": CuI can divert the organostannane to a more reactive organocuprate intermediate, favoring heterocoupling.

Experimental Protocol for Incorporating CuI:

  • Reagent Purity: Use high-purity CuI. Older bottles can become oxidized and less effective.

  • Loading: Start with 0.1 to 1.0 equivalents of CuI relative to the limiting reagent. In many cases, co-catalytic amounts (10-20 mol%) are sufficient.

  • Order of Addition: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, the ligand (if not using a pre-formed complex), and the CuI. Then add the organic electrophile (R²-X) and the solvent. Finally, add the organostannane (R¹-SnR₃) via syringe.

  • Solvent Choice: The effect of CuI is often more pronounced in polar aprotic solvents like DMF or NMP.

Question 4: Can my choice of solvent and reaction temperature influence the amount of homocoupling?

Answer: Absolutely. Solvent polarity can play a significant role in the reaction mechanism and selectivity.

  • Polar Aprotic Solvents (DMF, NMP, DMSO): These solvents can accelerate the reaction, particularly the transmetalation step, by stabilizing charged intermediates.[6] This can lead to a faster overall reaction, which may outpace the homocoupling side reaction. The use of additives like lithium chloride (LiCl) is often synergistic with polar solvents. LiCl can facilitate the dissociation of the halide from the palladium center, generating a more reactive cationic palladium species that undergoes transmetalation more rapidly.[2] However, be aware that in some cases where the transmetalation proceeds through a cyclic mechanism, LiCl can actually decrease the reaction rate.[2]

  • Nonpolar Solvents (Toluene, THF, Dioxane): While commonly used, reactions in these solvents may be more sluggish, potentially allowing more time for side reactions to occur. If using a nonpolar solvent like THF, the addition of LiCl is often necessary to achieve a reasonable reaction rate.[2]

Temperature: Higher temperatures generally increase the rates of all reactions, including homocoupling. If you are observing significant homocoupling, consider running the reaction at a lower temperature for a longer period. It's a classic trade-off between reaction rate and selectivity.

Recommendation: Start with a polar aprotic solvent like DMF or NMP, especially for less reactive substrates. If using THF, the addition of LiCl is highly recommended. Monitor the reaction progress closely and aim for the lowest temperature that provides a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q: I've optimized my reaction, but I still have some homocoupled byproduct. What are the best practices for purification?

A: Removing organotin byproducts and homocoupled impurities is a common challenge. Here are some effective workup procedures:

  • Aqueous KF Wash: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent and wash the organic layer several times with a 1M aqueous solution of potassium fluoride (KF). This converts the soluble tributyltin halides into insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.

  • Silica Gel with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel that has been pre-treated with a solvent system containing 2-5% triethylamine can be very effective at removing tin residues.

  • Chromatography: Standard flash column chromatography is often sufficient to separate the desired heterocoupled product from the typically less polar homocoupled byproduct.

Q: Could the quality of my organostannane be the issue?

A: Yes. Organostannanes can degrade over time, especially if exposed to light, air, or acidic conditions, leading to protodestannylation (replacement of the tin group with a proton). Impurities in the organostannane can also interfere with the catalytic cycle. It is always advisable to use freshly prepared or recently purchased organostannanes and to purify them by chromatography or distillation if their purity is in doubt.

Q: My reaction is not proceeding at all, and I'm only recovering starting materials. What should I check first?

A: A complete lack of reactivity often points to an issue with the catalyst or the reaction setup.

  • Catalyst Activity: Ensure your palladium source is active. Pd(0) catalysts like Pd(PPh₃)₄ can degrade upon storage. Consider using a fresh bottle or generating the Pd(0) catalyst in situ from a more stable Pd(II) precursor like Pd(OAc)₂ with the addition of a reducing agent (e.g., a phosphine ligand).

  • Inert Atmosphere: Stille reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive state. Ensure your solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

References

  • Phosphine ligands and catalysis - Research - Gessner Group. Universität Würzburg. Available at: [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. Princeton University. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]

  • Ligand design for cross-couplings: phosphines - YouTube. (2024, January 10). Available at: [Link]

  • Stille reaction - Wikipedia. (2023, November 29). Available at: [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2015). THE STILLE REACTION, 38 YEARS LATER. Organometallics, 34(20), 4874-4890. Available at: [Link]

  • Stille Cross-Coupling and Carbonylation mechanism with Organostannane - YouTube. (2020, July 22). Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Available at: [Link]

  • The Mechanisms of the Stille Reaction | Request PDF. ResearchGate. (2025, August 7). Available at: [Link]

  • Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. ResearchGate. (2025, August 6). Available at: [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (n.d.). Available at: [Link]

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585-9595. Available at: [Link]

  • Farina, V. (1991). Large rate accelerations in the stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. SciSpace. Available at: [Link]

Sources

Validation & Comparative

The Silylated Stannane Advantage: A Comparative Guide to Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic chemistry and drug development, the construction of carbon-carbon bonds is a foundational pillar of molecular architecture. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering a diverse toolkit for forging these critical linkages. Among the pantheon of organometallic reagents, organostannanes, the workhorses of the Stille cross-coupling reaction, have long been valued for their stability and broad functional group tolerance.[1] This guide delves into a specialized subclass of these reagents: silylated organostannanes . We will explore their intrinsic advantages, offer a comparative analysis against other prevalent organometallic reagents, and provide the practical insights necessary to strategically incorporate them into your synthetic workflows.

The Stille Reaction: A Primer on a Powerful Synthetic Tool

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide (such as a triflate).[2] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] A key feature of the Stille reaction is the stability of organostannane reagents to air and moisture, which simplifies their handling and storage compared to more reactive organometallics.[2] Furthermore, the reaction conditions are generally mild and tolerant of a wide array of functional groups, including esters, amides, ketones, and hydroxyl groups, minimizing the need for extensive protecting group strategies.[1][4]

However, the Stille reaction is not without its challenges. The primary drawback is the toxicity of organotin compounds and the often-difficult removal of tin-containing byproducts from the reaction mixture.[4][5] This has spurred the development of alternative cross-coupling methodologies, most notably the Suzuki-Miyaura coupling (using organoboronic acids) and the Hiyama coupling (using organosilanes).[6]

The Emergence of Silylated Organostannanes: Unveiling the Advantages

Silylated organostannanes are compounds that feature a silicon-tin bond. While the broader class of organostannanes is well-established, the strategic incorporation of a silyl group can offer subtle yet significant advantages in organic synthesis.

Potential for Enhanced Reactivity and Milder Conditions

While direct comparative kinetic studies are not extensively documented in the readily available literature, the electronic nature of the silicon-tin bond suggests the potential for modified reactivity. The introduction of a silyl group can influence the electron density at the tin center, which may, in turn, affect the rate of transmetalation, the often rate-determining step in the Stille cycle.[7] This could potentially lead to faster reactions or the ability to perform couplings at lower temperatures, which is always a desirable outcome in the synthesis of complex, thermally sensitive molecules.

Streamlined Purification: A Hypothesis

A significant practical challenge in Stille couplings is the removal of stoichiometric tin byproducts. While methods such as treatment with potassium fluoride or filtration through triethylamine-treated silica gel are effective, they add steps to the purification process.[3][8] The presence of a silyl group on the tin byproduct could potentially alter its polarity and chromatographic behavior, offering a handle for more efficient separation from the desired product. For instance, the silylated tin halide byproduct might exhibit different solubility profiles or affinities for silica gel compared to its non-silylated counterpart, simplifying chromatographic purification.

Unique Synthetic Applications

Silylated organostannanes are valuable precursors for the synthesis of other organometallic reagents and for unique synthetic transformations. For example, they can be used in the bis-functionalization of α,β-unsaturated ketones and acetylenes.[9]

Comparative Analysis of Cross-Coupling Reagents

The choice of an organometallic reagent is a critical decision in the design of a synthetic route. Below is a comparative overview of silylated organostannanes (in the context of the Stille reaction) and other common cross-coupling partners.

FeatureSilylated Organostannanes (Stille)Organoboronic Acids (Suzuki)Organosilanes (Hiyama)Organozinc Reagents (Negishi)
Reagent Stability Generally stable to air and moisture.[2]Generally stable, but can be prone to protodeboronation.Highly stable and easy to handle.[10]Often require inert atmosphere techniques.
Functional Group Tolerance Excellent; tolerates a wide range of functional groups.[1][4]Good, but can be sensitive to strong bases.Excellent; compatible with many functional groups.[11]Good, but can be more reactive towards certain functional groups.
Toxicity High toxicity of tin compounds is a major concern.[4]Generally low toxicity.Low toxicity.[10]Generally low toxicity.
Byproduct Removal Can be challenging; requires specific workup procedures.[3]Boronic acid byproducts are generally water-soluble and easier to remove.Silicate byproducts are generally easy to remove.[10]Zinc salts are typically easy to remove by aqueous workup.
Reaction Conditions Generally mild, but can sometimes require elevated temperatures.[1]Often requires a base for activation.Typically requires an activator (e.g., fluoride ions or base).[12]Generally mild conditions.
Substrate Scope Very broad for both coupling partners.[2]Very broad, particularly for aryl-aryl couplings.Broad, with ongoing development of new activation methods.[13]Very broad, including sp3-hybridized carbons.

Experimental Protocols

General Protocol for a Stille Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Organic halide or triflate (1.0 equiv)

  • Organostannane reagent (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Optional: Additives such as CuI or LiCl (if required)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the organic halide/triflate and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane reagent via syringe.

  • If required, add any additives.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts. Stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Stille reaction and a typical experimental workflow.

Stille_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation (R²-SnR₃) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination Catalyst_Regen Pd(0)L_n caption Catalytic cycle of the Stille reaction.

Caption: Catalytic cycle of the Stille reaction.

Stille_Workflow Start Reaction Setup (Inert Atmosphere) Reaction Heating and Monitoring Start->Reaction Add Reagents Workup Aqueous Workup with KF Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Removal of Tin Salts Product Isolated Product Purification->Product caption A typical experimental workflow for a Stille coupling reaction.

Caption: A typical experimental workflow for a Stille coupling reaction.

Conclusion: Strategic Implementation of Silylated Organostannanes

Silylated organostannanes represent a nuanced evolution of a classic cross-coupling reagent. While the broader advantages of the Stille reaction are well-established, the strategic incorporation of a silyl moiety offers potential, albeit not yet fully quantified, benefits in terms of reactivity and purification. As with any synthetic method, the choice of reagent should be guided by the specific demands of the target molecule, including functional group compatibility, steric hindrance, and the desired scale of the reaction. For researchers tackling complex synthetic challenges, a thorough evaluation of all available cross-coupling technologies, including the subtle advantages offered by reagents like silylated organostannanes, is paramount to success.

References

  • Stille Coupling. NROChemistry.

  • Protocol for Stille Coupling Reactions Using Stannane Reagents. Benchchem.

  • Application Notes and Protocols for Stilling Coupling Experiments. Benchchem.

  • Stille reaction. Wikipedia.

  • Stille Cross-Coupling. J&K Scientific LLC.

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research.

  • Stille reaction. Grokipedia.

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry.

  • The Stille Reaction. Organic Reactions.

  • Stille Coupling. Organic Chemistry Portal.

  • Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes. PMC.

  • Silyl stannanes: useful reagents for bis-functionalization of .alpha.,.beta.-unsaturated ketones and acetylenes. The Journal of Organic Chemistry.

  • Organosilanols. Sigma-Aldrich.

  • A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry.

  • An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL.

  • Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based. ResearchGate.

  • Oxidative fragmentation of bicyclic hydroxy silanes and stannanes: a strategy for the stereoselective synthesis of kainoids. ResearchGate.

  • Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. NIH.

  • Organosilane Cross-Coupling Reagents. Gelest Technical Library.

  • A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances.

  • Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods. PubMed.

  • Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. MDPI.

  • A SHORT REVIEW ON THE SILYLATED CLAYS - POLYMER NANOCOMPOSITES: SYNTHESIS, PROPERTIES AND APPLICATIONS. Revues Scientifiques Marocaines.

  • A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. ResearchGate.

  • Synthesis of Alkynylsilanes: A Review of the State of the Art. ResearchGate.

Sources

A Comparative Guide to Tributyltin Hydride and Tris(trimethylsilyl)silane in Radical Reductions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, radical reactions offer a powerful and versatile methodology for bond formation and functional group transformation. Central to many of these processes is the choice of a hydrogen atom donor, a reagent that propagates the radical chain by quenching carbon-centered radicals. For decades, tributyltin hydride (Bu₃SnH) has been the benchmark reagent for such transformations. However, growing concerns over its toxicity have catalyzed the search for safer, more environmentally benign alternatives. Among these, tris(trimethylsilyl)silane, (Me₃Si)₃SiH or TTMSS, has emerged as the leading replacement, offering not only a greener profile but also unique reactivity advantages.

This guide provides an in-depth comparison of these two pivotal reducing agents, moving beyond a simple list of pros and cons to explore the mechanistic nuances, practical considerations, and experimental data that guide the modern chemist's choice.

Core Principles: The Radical Chain Reduction

Both Bu₃SnH and (TMS)₃SiH operate via a free-radical chain mechanism. Understanding this process is fundamental to appreciating their respective strengths and weaknesses. The reaction is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN).

The process unfolds in three key stages:

  • Initiation: The initiator generates a radical, which abstracts the hydrogen atom from the reducing agent (X₃MH) to form the key propagating radical (X₃M•).

  • Propagation: This two-step cycle is the synthetic workhorse. The X₃M• radical abstracts an atom or group (e.g., a halogen) from the organic substrate (R-Y) to generate a carbon-centered radical (R•). This newly formed radical then abstracts a hydrogen atom from a fresh molecule of the reducing agent, yielding the desired reduced product (R-H) and regenerating the X₃M• radical to continue the chain.

  • Termination: The chain reaction ceases when two radical species combine.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator In• Initiator Radical (In•) Initiator->In• Δ or hν X3M• Propagating Radical (Bu3Sn• or (TMS)3Si•) In•->X3M• + X3MH - InH R• Substrate Radical (R•) X3M•->R• + R-Y - X3M-Y R•->X3M• + X3MH - R-H (Product) R•_term R• Non-Radical Products Non-Radical Products R•_term->Non-Radical Products + R• or X3M• X3M•_term X3M• X3M•_term->Non-Radical Products + R• or X3M•

Figure 1: General Mechanism of Radical Chain Reduction.

Head-to-Head Comparison: Reagent Profiles

The fundamental differences in the physical and chemical properties of Bu₃SnH and (TMS)₃SiH dictate their application in the lab.

PropertyTributyltin Hydride (Bu₃SnH)Tris(trimethylsilyl)silane ((TMS)₃SiH)
Formula (C₄H₉)₃SnH((CH₃)₃Si)₃SiH
Molar Mass 291.06 g/mol 248.66 g/mol [1]
Appearance Colorless liquid[2]Colorless liquid[1]
Boiling Point 80 °C @ 0.05 mmHg[2]82-84 °C @ 12 mmHg[1]
X-H BDE (kcal/mol) ~74-78[2][3]~79-84[1][3]
Toxicity High; organotin compounds are toxic and environmental pollutants[3][4][5]Low; considered an environmentally benign alternative[1][4]
Byproducts Bu₃SnX, (Bu₃Sn)₂O; nonpolar and difficult to separate[3][6](TMS)₃SiX, siloxanes; generally easier to remove[7]

Mechanistic Deep Dive: The Significance of Bond Dissociation Energy

The single most important parameter governing the behavior of these reagents is the bond dissociation energy (BDE) of the Sn-H and Si-H bonds. Tributyltin hydride's Sn-H bond is significantly weaker (~74-78 kcal/mol) than the Si-H bond in tris(trimethylsilyl)silane (~79-84 kcal/mol).[1][2][3] This seemingly small difference has profound consequences for reaction kinetics and selectivity.

Rate of Hydrogen Donation:

  • Bu₃SnH: As a "fast" hydrogen donor, it rapidly quenches carbon-centered radicals. The rate constant for hydrogen abstraction from Bu₃SnH by a primary alkyl radical is on the order of 10⁶ M⁻¹s⁻¹.

  • (TMS)₃SiH: As a "slower" hydrogen donor, it allows transient radical intermediates a longer lifetime before they are quenched.[8]

This kinetic difference is not a flaw but a feature that can be exploited. For simple reductions, the high reactivity of Bu₃SnH is often advantageous. However, in more complex, tandem reactions where a radical intermediate must first undergo a desired transformation (like cyclization or rearrangement), the slower quenching rate of (TMS)₃SiH can be crucial for achieving high yields of the desired product.

G cluster_legend Kinetic Competition Start Precursor Radical Intermediate Cyclizable Radical (R•) Start->Intermediate Radical Generation Product_Direct Direct Reduction Product Intermediate->Product_Direct kH (H-atom transfer) + X3MH Product_Cyclized Cyclized Product Intermediate->Product_Cyclized kcyc (Cyclization) l1 With Bu3SnH: kH is very large. Direct reduction dominates. l2 With (TMS)3SiH: kH is smaller. Cyclization can compete effectively.

Figure 2: Kinetic competition between direct reduction and cyclization.

Practical Considerations: The Decisive Role of Toxicity and Workup

For many researchers and drug development professionals, the choice between tin and silicon comes down to practical laboratory concerns.

Toxicity: The primary driver for replacing Bu₃SnH is the high toxicity of organotin compounds.[3][5] They are difficult to handle, pose significant health risks, and their byproducts are persistent environmental pollutants. In contrast, (TMS)₃SiH and its byproducts are considered far safer and more ecologically acceptable.[1][4] This is a critical consideration in industrial and pharmaceutical settings where impurity profiles are rigorously controlled.

Reaction Workup: The difference in byproduct properties leads to vastly different purification strategies.

  • Tributyltin Hydride: The resulting tributyltin halides (Bu₃SnX) are nonpolar, often co-eluting with nonpolar products during chromatography.[3] Their removal requires specialized and often tedious workup procedures, such as:

    • Oxidation of residual Bu₃SnH and Bu₃SnSnBu₃ with I₂.

    • Washing the organic phase with aqueous potassium fluoride (KF) to precipitate the insoluble tributyltin fluoride (Bu₃SnF), which can then be filtered off.[9]

    • Chromatography using silica gel impregnated with KF.

  • Tris(trimethylsilyl)silane: Workup is significantly more straightforward. The silicon-containing byproducts, such as (TMS)₃SiX, are often more volatile or can be easily hydrolyzed to siloxanes, which are typically removed by standard silica gel chromatography without special treatment.

Experimental Protocols: Dehalogenation of 1-Bromoadamantane

To illustrate the practical differences, here are parallel protocols for a standard radical dehalogenation.

Protocol 1: Using Tributyltin Hydride (Bu₃SnH)

  • Materials: 1-Bromoadamantane (1.0 equiv), Bu₃SnH (1.2 equiv), AIBN (0.1 equiv), Toluene.

  • Procedure:

    • To a solution of 1-bromoadamantane in toluene, add Bu₃SnH and AIBN.

    • Heat the mixture at 80-90 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 2-4 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Workup:

    • Dissolve the residue in diethyl ether.

    • Stir the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. A white precipitate of Bu₃SnF will form.

    • Filter the mixture through a pad of Celite®, washing with diethyl ether.

    • Wash the filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude adamantane.

    • Purify further by column chromatography if necessary.

Protocol 2: Using Tris(trimethylsilyl)silane ((TMS)₃SiH)

  • Materials: 1-Bromoadamantane (1.0 equiv), (TMS)₃SiH (1.2 equiv), AIBN (0.1 equiv), Toluene.

  • Procedure:

    • To a solution of 1-bromoadamantane in toluene, add (TMS)₃SiH and AIBN.

    • Heat the mixture at 80-90 °C under an inert atmosphere for 2-6 hours. Note: Reactions with (TMS)₃SiH may require slightly longer reaction times or higher temperatures compared to Bu₃SnH.[3]

    • Upon completion, cool the reaction to room temperature.

  • Workup:

    • Concentrate the reaction mixture directly onto silica gel.

    • Purify by standard flash column chromatography (e.g., using hexanes as eluent) to separate the adamantane product from the silicon byproducts.

Case Study: Enhanced Diastereoselectivity in Piperidine Synthesis

A compelling example of (TMS)₃SiH's unique advantage comes from the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. This reaction provides a novel route to 2,4-disubstituted piperidines.

Reducing AgentDiastereomeric Ratio (trans:cis)Yield
Bu₃SnH 3:1 to 6:1Good
(TMS)₃SiH up to 99:1 Good
(Data sourced from Gandon, L. A., et al. J. Org. Chem. 2006, 71, 5198-5207)[8]

The dramatic enhancement in diastereoselectivity is a direct result of the slower rate of hydrogen atom donation from (TMS)₃SiH.[8] With Bu₃SnH, the intermediate piperidine radical is rapidly quenched, trapping both the major (trans) and minor (cis) isomers. With (TMS)₃SiH, the quenching is slower. This provides the minor (cis) radical isomer enough time to undergo a selective rearrangement cascade, ultimately converting it to the more stable trans product before hydrogen atom transfer occurs.[8] This demonstrates how (TMS)₃SiH is not just a "safer" alternative, but a tool for achieving selectivity that is inaccessible with its tin-based counterpart.

Conclusion and Outlook

The choice between tributyltin hydride and tris(trimethylsilyl)silane is a classic example of balancing reactivity with safety and practicality.

  • Tributyltin Hydride (Bu₃SnH) remains a highly effective and reactive reducing agent, valuable for its ability to mediate a vast range of transformations efficiently. Its primary drawbacks are its significant toxicity and the challenging removal of its byproducts, making it less suitable for pharmaceutical and large-scale synthesis.

  • Tris(trimethylsilyl)silane ((TMS)₃SiH) has rightfully earned its place as the preferred alternative in many contexts.[10] Its low toxicity, environmentally benign nature, and straightforward workup procedures make it an ideal "green" reagent.[1][4] Critically, its slower hydrogen atom donation kinetics are not a limitation but a distinct advantage, enabling levels of selectivity in complex cascade reactions that are often superior to those achieved with Bu₃SnH.[11][12]

For the modern researcher, (TMS)₃SiH represents the more strategic choice for developing new synthetic methodologies, while Bu₃SnH remains a powerful tool in the arsenal, to be used judiciously when its raw reactivity is paramount.

References

  • Bagal, D. B., & Bloess, S. (2019). Recent Applications of the (TMS)3SiH Radical-Based Reagent. CHIMIA International Journal for Chemistry, 73(3), 183-189.
  • Bowman, W. R., et al. (2004). Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. Organic & Biomolecular Chemistry, 2(4), 585-592.
  • Chatgilialoglu, C. (1988). Tris(trimethylsilyl)silane. A New Reducing Agent. The Journal of Organic Chemistry, 53(15), 3641–3642.
  • Chatgilialoglu, C. (2004). (TMS)3SiH in organic synthesis: Part 1. Organic Chemistry Highlights.
  • Chatgilialoglu, C. (2004). (TMS)3SiH in organic synthesis: Part 2. Organic Chemistry Highlights.
  • Clive, D. L. J., & Wang, J. (2002). A stannane with a comfortably removable tin-containing by-product. The Journal of Organic Chemistry, 67(4), 1192–1198.
  • Curran, D. P. (1988). The design and application of free radical chain reactions in organic synthesis. Part 2. Synthesis, 1988(07), 489-513.
  • Gandon, L. A., et al. (2006). Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl)silane. The Journal of Organic Chemistry, 71(14), 5198–5207.
  • Giese, B., et al. (2004). Radical Cyclization Reactions. Organic Reactions, 48, 1-636.
  • Gutierrez, C. G., et al. (1984). Tributyltin hydride: a selective reducing agent for 1,3-dithiolanes. The Journal of Organic Chemistry, 49(26), 5200–5202.
  • NPTEL. (n.d.). Module 2: Reduction Reactions. NPTEL Archive.
  • Organic Chemistry Portal. (n.d.). Tris(trimethylsilyl)silane, TTMSS. Organic Chemistry Portal.
  • Pettus, T. (n.d.). Workup for Removing Tin Byproducts. University of Rochester Department of Chemistry.
  • Renaud, P., Lacôte, E., & Quaranta, L. (1998). Simple workup procedures for reactions involving tributyltin hydride. Tetrahedron Letters, 39(14), 2123-2126.
  • Studer, A., & Amrein, S. (2002). A new tin hydride reagent for radical chain reactions.
  • Wikipedia. (n.d.). Tributyltin hydride.
  • Wikipedia. (n.d.). Tris(trimethylsilyl)silane.
  • Zard, S. Z. (1997). On the trail of xanthates: some new chemistry from an old functional group. Angewandte Chemie International Edition in English, 36(7), 672-685.

Sources

A Researcher's Guide to Greener Synthesis: Navigating Alternatives to Toxic Organotin Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For decades, organotin reagents have been workhorses in the synthetic organic chemist's toolbox, particularly in the venerable Stille cross-coupling reaction. Their tolerance for a wide range of functional groups and their often predictable reactivity have made them instrumental in the construction of complex molecules, from pharmaceuticals to advanced materials.[1] However, the synthetic community has become increasingly aware of the significant drawbacks of organotin compounds, namely their high toxicity and the difficulty in removing tin-containing byproducts from reaction mixtures.[2] This guide provides an in-depth comparison of viable, less toxic alternatives to organotin reagents, offering researchers, scientists, and drug development professionals a data-driven perspective to inform their synthetic strategies. We will explore the leading alternatives in cross-coupling chemistry, delve into the realm of tin-free radical reactions, and touch upon emerging technologies that promise a greener future for organic synthesis.

The Elephant in the Lab: The Toxicity of Organotin Reagents

The primary driver for seeking alternatives to organotin reagents is their inherent toxicity. Trialkyltin compounds, such as the commonly used tributyltin derivatives, are known to be potent endocrine disruptors and have been shown to have neurotoxic effects.[3] The toxicity of organotin compounds generally decreases as the number of alkyl groups on the tin atom decreases and as the length of the alkyl chains increases. For instance, trimethyltin chloride is significantly more toxic than tributyltin chloride, which in turn is more toxic than trioctyltin chloride. Even so, the handling and disposal of all organotin reagents and their byproducts require stringent safety protocols and present significant environmental concerns.

A quantitative comparison of the acute oral toxicity (LD50 in rats) of a common organotin reagent with representative examples from alternative classes of organometallic reagents starkly illustrates this disparity:

Reagent ClassRepresentative CompoundLD50 (Oral, Rat) (mg/kg)Relative Toxicity
Organotin Tributyltin chloride101 - 129[4][5][6]High
Organoboron Phenylboronic acid740[1][2][7][8][9]Low
Organosilicon Triethoxyphenylsilane2830Very Low
Organozinc Zinc chloride*350[10]Moderate

This data underscores the significant safety advantages offered by organoboron and organosilicon reagents over their organotin counterparts. While organozinc reagents are more toxic than organoboron and organosilicon compounds, they are still generally considered less toxic than the highly hazardous organotin reagents.

Greener Horizons in Cross-Coupling Chemistry: A Head-to-Head Comparison

The Stille reaction, while powerful, is increasingly being replaced by more benign cross-coupling methodologies. The most prominent among these are the Suzuki-Miyaura, Hiyama-Denmark, and Negishi couplings, which utilize organoboron, organosilicon, and organozinc reagents, respectively.


}

Key cross-coupling alternatives to the Stille reaction.

Performance Comparison: Experimental Data
ReactionKey AdvantagesKey DisadvantagesTypical YieldsFunctional Group Tolerance
Stille Excellent functional group tolerance; stable reagents.[1]High toxicity of reagents and byproducts; difficult byproduct removal.[2]Moderate to GoodExcellent
Suzuki-Miyaura Low toxicity; commercially available reagents; easy byproduct removal.Requires a base which can affect sensitive substrates.Good to Excellent[11]Good, but sensitive to acidic protons.
Hiyama-Denmark Non-toxic byproducts; stable reagents.Often requires an activating agent (e.g., fluoride).Moderate to GoodGood
Negishi High reactivity; broad scope including sp³ carbons.[12]Air and moisture sensitive reagents; requires inert conditions.High to nearly quantitative[5]Good, but can be less forgiving than Stille.

Key Takeaways from Comparative Studies:

  • Suzuki vs. Stille: In a direct comparison for the synthesis of functionalized diazocines, the Suzuki coupling generally provided higher or comparable yields to the Stille coupling for electronically diverse aryl bromides. However, for sterically hindered substrates, the Stille coupling proved to be more robust, affording a significantly higher yield.[13]

  • Negishi vs. Stille: The Negishi coupling often offers the advantage of higher reactivity and milder reaction conditions, frequently proceeding at room temperature.[5] This can be particularly beneficial for thermally sensitive substrates. However, the air and moisture sensitivity of organozinc reagents necessitates more stringent experimental setups compared to the relatively stable organostannanes.

  • Hiyama-Denmark: While not as widely adopted as the Suzuki or Negishi couplings, the Hiyama-Denmark reaction presents a compelling green alternative due to the low cost and environmental benignity of silicon. Advances in activator systems are continually expanding its scope and utility.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative, generalized experimental protocols for the Stille reaction and its three main alternatives for the synthesis of a generic biaryl compound.


}

Generalized workflow for cross-coupling reactions.

Protocol 1: Stille Coupling (Representative)

  • Materials: Aryl halide (1.0 mmol), Organostannane (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), Anhydrous Toluene (10 mL).

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, organostannane, and Pd(PPh₃)₄.

    • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.

    • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

    • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling (Representative)

  • Materials: Aryl halide (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), Toluene (8 mL), Ethanol (1 mL), Water (1 mL).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the solvent mixture (toluene, ethanol, and water).

    • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Hiyama-Denmark Coupling (Representative)

  • Materials: Aryl halide (1.0 mmol), Organosilane (1.5 mmol), Pd(OAc)₂ (0.02 mmol), Ligand (e.g., SPhos, 0.04 mmol), TBAF (1.0 M in THF, 1.5 mL), Anhydrous THF (5 mL).

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, Pd(OAc)₂, and ligand.

    • Seal the flask and purge with an inert gas.

    • Add anhydrous THF, followed by the organosilane.

    • Add the TBAF solution dropwise.

    • Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction with water.

    • Extract with an organic solvent, wash the combined organic layers with brine, dry, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 4: Negishi Coupling (Representative)

  • Materials: Aryl halide (1.0 mmol), Organozinc reagent (0.5 M in THF, 2.4 mL, 1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), Anhydrous THF (5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and Pd(PPh₃)₄.

    • Add anhydrous THF via syringe.

    • Add the organozinc reagent dropwise at room temperature.

    • Stir the reaction mixture at room temperature or heat to 50-60 °C for 1-6 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench by slow addition of saturated aqueous NH₄Cl.

    • Extract with an organic solvent, wash with brine, dry, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Beyond Cross-Coupling: Tin-Free Radical Reactions

Organotin hydrides, particularly tributyltin hydride (Bu₃SnH), have been the go-to reagents for many radical-mediated transformations, such as dehalogenations and Giese-type additions. However, the toxicity of these reagents has prompted the development of tin-free alternatives. Organoboron compounds have emerged as promising substitutes in this arena as well.

Triethylborane (Et₃B), in the presence of a hydrogen donor like a silane, can effectively mediate radical dehalogenations. This system offers a much safer alternative to the traditional Bu₃SnH/AIBN protocol.

Protocol 5: Tin-Free Radical Dehalogenation using Triethylborane and a Silane (Representative)

  • Materials: Alkyl halide (1.0 mmol), Phenylsilane (1.5 mmol), Triethylborane (1.0 M in hexanes, 0.2 mL, 0.2 mmol), Anhydrous Toluene (5 mL).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the alkyl halide and anhydrous toluene.

    • Add phenylsilane.

    • At room temperature, add the triethylborane solution dropwise.

    • Stir the reaction for 1-4 hours, monitoring by GC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography.

This protocol avoids the use of toxic tin reagents and often proceeds under mild conditions.[14] Similarly, organoboron reagents can be employed in tin-free Giese reactions, providing a safer route to carbon-carbon bond formation via radical addition to electron-deficient alkenes.[15][16][17][18]

The Dawn of a New Era: Photoredox Catalysis

A paradigm shift in synthetic chemistry is underway with the rise of photoredox catalysis. This technology utilizes visible light to initiate single-electron transfer processes, enabling a wide range of transformations under exceptionally mild conditions. In the context of alternatives to organotin reagents, photoredox catalysis offers two exciting avenues:

  • Greener Stille Couplings: Recent studies have shown that synergistic photoredox/nickel catalysis can promote Stille cross-coupling reactions under ambient temperature and without the need for additives or bases.[3][7][19][20][21][22] This approach not only makes the Stille reaction more sustainable but also opens up new possibilities for enantioconvergent couplings.

  • Direct Replacement of Tin Reagents: Photoredox catalysis can enable cross-coupling reactions that traditionally require stoichiometric and toxic metal reagents. For instance, photocatalytic methods have been developed for C-C bond formation that bypass the need for pre-formed organometallic reagents altogether, generating the reactive species in situ from more benign precursors.[8]

While still an emerging field, photoredox catalysis holds immense promise for developing truly green and sustainable synthetic methodologies that will further diminish our reliance on toxic reagents like organotins.

Conclusion

The imperative to develop safer and more sustainable chemical processes has driven the synthetic community to look beyond the traditional reliance on toxic organotin reagents. This guide has highlighted the robust and versatile alternatives available, primarily in the realm of palladium-catalyzed cross-coupling. The Suzuki-Miyaura, Hiyama-Denmark, and Negishi couplings each offer a unique set of advantages, allowing chemists to tailor their choice of reaction to the specific demands of their synthetic target. Furthermore, the development of tin-free radical reactions and the advent of photoredox catalysis are paving the way for an even greener future in organic synthesis. By embracing these alternatives, researchers can not only enhance the safety and environmental profile of their work but also unlock new synthetic possibilities.

References

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Washington (DC): National Academies Press (US); 1995. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Tributyltin Chloride | C12H27ClSn | CID 15096. PubChem. [Link]

  • Phenylboronic acid | 1X1G | C6H7BO2 | 687501 | 98-80-6. HPC Standards. [Link]

  • Zhang, X., et al. (2023). Photoredox Nickel-Catalysed Stille Cross-Coupling Reactions. Angewandte Chemie International Edition, 62(52), e202314832. [Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. (2024). ACS Omega. [Link]

  • Photoredox Nickel-Catalysed Stille Cross-Coupling Reactions. Semantic Scholar. [Link]

  • Chapter 7: Tin-Free Radical Reactions Mediated by Organoboron Compounds. (2011). In Radicals in Synthesis I (pp. 71-106). Springer.
  • Zhang, X., et al. (2023). Photoredox Nickel‐Catalysed Stille Cross‐Coupling Reactions. Angewandte Chemie. [Link]

  • Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings. (2024). Chemistry – A European Journal. [Link]

  • Zinc-Chloride-50-Safety-Data-Sheet-SDS.pdf. (2019). Lab Alley. [Link]

  • Ryu, I., et al. (2008). Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides. Organic Letters, 10(6), 1005–1008. [Link]

  • Triethylborane-Induced Hydrodehalogenation of Organic Halides by Tin Hydrides. ResearchGate. [Link]

  • Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides. (2008). Organic Letters. [Link]

  • Walther, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(23), 15687-15694. [Link]

  • SAFETY DATA SHEET - Triethoxysilane. (2009). [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • General Overview on Recent Advance in Light-Induced Cu-I/II Photoredox Catalysis without Metal Co-Catalyst. (2024). Chemical Engineering & Process Technology. [Link]

  • Kim, D., & Park, Y. (2024). Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex. Communications Chemistry, 7(1), 1-10. [Link]

  • SAFETY DATA SHEET - Triethoxysilane. (2022). [Link]

  • Optimized reaction conditions for the Giese-type addition of boronic.... ResearchGate. [Link]

  • Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. (2020). Frontiers in Chemistry. [Link]

  • 1 Catalytic Reactions of Organoboranes by Alexander Seim B.A. Chemistry Washington University in St. Louis Submitted to the Depa. DSpace@MIT. [Link]

  • Acute Oral Toxicity. Department of Toxic Substances Control - CA.gov. [Link]

  • Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. (2010). Journal of the American Chemical Society. [Link]

  • Bye-Bye Palladium: Photocatalytic Stille-Type Coupling. (2017). Advanced Science News. [Link]

  • Radical Addition of Silanes to Alkenes Followed by Oxidation. Sci-Hub. [Link]

  • Variability of LD50 Values from Rat Oral Acute Toxicity Studies (SOT 2018 Poster). NIH. [Link]

  • TOXICOLOGICAL PROFILE FOR ZINC. Agency for Toxic Substances and Disease Registry. [Link]

  • Tellis, J. C., et al. (2014). Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. Accounts of chemical research, 47(5), 1433–1438. [Link]

  • Organosilanes in Radical Chemistry. (2018). Chemical Reviews. [Link]

  • Radical Dehalogenation | Replace Halogens with H via Tributyltin Hydride & AIBN Mechanism. (2021). YouTube. [Link]

Sources

A Comparative Guide to the NMR Spectral Analysis of Tributyl(trimethylsilylmethyl)tin and Related Organometallic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development, the precise structural elucidation of organometallic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular framework of these complex substances. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for tributyl(trimethylsilylmethyl)tin, a compound of interest in synthetic chemistry.

The Power of NMR in Characterizing Organotin and Organosilicon Compounds

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For organometallic compounds like tributyl(trimethylsilylmethyl)tin, ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the organic ligands attached to the tin and silicon atoms. Chemical shifts (δ) provide information about the electronic environment of the nuclei, while coupling constants (J) reveal through-bond interactions between neighboring nuclei, aiding in the assignment of complex structures.

Predicted ¹H and ¹³C NMR Spectral Data for Tributyl(trimethylsilylmethyl)tin

Based on the analysis of structurally similar compounds, the following table summarizes the predicted chemical shifts for tributyl(trimethylsilylmethyl)tin.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-CH₂-Sn ~ -0.1 to 0.2~ -9 to -7
Si(CH₃)₃ ~ 0.0 to 0.1~ -1 to 1
Sn-(CH₂CH₂CH₂CH₃)ₙ
α-CH₂~ 0.8 - 1.0~ 9 - 11
β-CH₂~ 1.4 - 1.6~ 29 - 31
γ-CH₂~ 1.2 - 1.4~ 27 - 29
δ-CH₃~ 0.8 - 0.9~ 13 - 14

Comparative Spectral Data of Structurally Related Compounds

To build a strong predictive model for the NMR spectrum of tributyl(trimethylsilylmethyl)tin, it is instructive to compare the experimental data of analogous compounds.

Compound Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
Tributyl(trimethylsilyl)stannaneSi(CH₃)₃0.14-8.5N/A
Sn-(CH₂CH₂CH₂CH₃)ₙα-CH₂: 0.85, β-CH₂: 1.49, γ-CH₂: 1.32, δ-CH₃: 0.89α-C: 7.8, β-C: 30.3, γ-C: 27.6, δ-C: 13.7N/A
Tributylmethylstannane[1]Sn-CH₃0.07-9.6[1]
Sn-(CH₂CH₂CH₂CH₃)ₙα-CH₂: 0.81, β-CH₂: 1.48, γ-CH₂: 1.29, δ-CH₃: 0.89α-C: 9.3, β-C: 29.3, γ-C: 27.4, δ-C: 13.7[1]
Tributyltin chloride[2]Sn-(CH₂CH₂CH₂CH₃)ₙα-CH₂: 1.12, β-CH₂: 1.55, γ-CH₂: 1.33, δ-CH₃: 0.91α-C: 16.9, β-C: 28.1, γ-C: 26.9, δ-C: 13.6[2]

Analysis of Comparative Data:

  • The trimethylsilyl (TMS) protons in tributyl(trimethylsilyl)stannane appear at a very upfield position (0.14 ppm), which is characteristic of the Si(CH₃)₃ group. A similar upfield shift is expected for the TMS protons in tributyl(trimethylsilylmethyl)tin.

  • The methylene bridge (-CH₂-) between the silicon and tin atoms in the target molecule is expected to resonate at a very upfield position in both the ¹H and ¹³C NMR spectra due to the electropositive nature of both silicon and tin.

  • The chemical shifts of the butyl groups attached to the tin atom are relatively consistent across the different tributyltin derivatives. The α-methylene protons and carbons are the most deshielded due to their proximity to the tin atom. The electronegativity of the fourth substituent on the tin atom influences the chemical shifts of the butyl groups, as seen in the comparison between the stannane and chloride derivatives.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data for organometallic compounds requires careful sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the organometallic compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice for its good dissolving power and relatively simple residual solvent signal.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Employing techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can help in distinguishing between CH, CH₂, and CH₃ groups.

Visualizing the NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Compound in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Filter Filter into NMR Tube Add_TMS->Filter Tune_Probe Tune and Match Probe Filter->Tune_Probe Shim Shim Magnetic Field Tune_Probe->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process_FID Process Free Induction Decay (FID) Acquire_13C->Process_FID Phase Phase Correction Process_FID->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference

Caption: Experimental workflow for acquiring NMR data.

Logical Relationships in Spectral Interpretation

The interpretation of NMR spectra is a logical process of deduction, correlating observed signals to the molecular structure.

Spectral_Interpretation cluster_data Observed Spectral Data cluster_info Deduced Structural Information Chem_Shift Chemical Shifts (δ) Environment Electronic Environment of Nuclei Chem_Shift->Environment Integration Integration Proton_Ratio Ratio of Protons Integration->Proton_Ratio Multiplicity Multiplicity (Splitting) Neighboring_H Number of Neighboring Protons Multiplicity->Neighboring_H Coupling Coupling Constants (J) Connectivity Connectivity of Atoms Coupling->Connectivity Structure Final Molecular Structure Environment->Structure Proton_Ratio->Structure Neighboring_H->Structure Connectivity->Structure

Caption: Logical flow from NMR data to structure determination.

Conclusion

While the definitive ¹H and ¹³C NMR spectra of tributyl(trimethylsilylmethyl)tin remain to be published in a comprehensive format, a thorough analysis of closely related organotin and organosilicon compounds provides a strong foundation for predicting its spectral characteristics. The upfield shifts of the trimethylsilyl and the bridging methylene protons are expected to be key identifying features. This comparative guide serves as a valuable resource for researchers in the field, demonstrating the power of NMR spectroscopy in the structural elucidation of complex organometallic molecules and providing a clear protocol for obtaining high-quality data. The principles and comparative data presented herein should enable scientists to confidently identify and characterize tributyl(trimethylsilylmethyl)tin and similar compounds in their research endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). Tributylmethylstannane. Retrieved from [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Techniques for Organotin Compound Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The pervasive use of organotin compounds in industrial and agricultural settings has led to their persistence in the environment, posing significant toxicological risks.[1][2][3] Accurate and sensitive detection of these compounds is paramount for environmental monitoring, food safety, and human health risk assessment.[3] Mass spectrometry (MS), coupled with various chromatographic techniques, stands as the definitive analytical tool for the speciation and quantification of organotin compounds.[4]

This guide provides an in-depth comparison of the principal mass spectrometry-based methods for organotin analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer a comparative analysis of their performance to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their analytical challenges.

The Analytical Challenge: The Nature of Organotin Compounds

Organotin compounds, characterized by a tin atom covalently bonded to one or more organic groups, span a wide range of polarities and volatilities.[5] This chemical diversity, from the nonpolar tetrabutyltin to the more polar mono-, di-, and tributyltin species, dictates the analytical approach.[5] The primary challenge in their analysis lies in efficiently separating these chemically similar compounds while achieving the low detection limits required by regulatory bodies.[1]

A Comparative Overview of Mass Spectrometry Techniques

The selection of a mass spectrometry technique for organotin analysis is a critical decision influenced by the specific compounds of interest, the complexity of the sample matrix, and the desired sensitivity and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS): The Traditional Workhorse

GC-MS has long been a staple for organotin analysis due to its high separation efficiency for volatile and semi-volatile compounds.[3][5] However, a significant drawback is the necessity of a derivatization step to convert the polar and non-volatile organotin halides and oxides into more volatile and thermally stable tetra-alkylated forms suitable for GC analysis.[3][5][6]

Causality Behind Derivatization: Ionic organotin compounds are not amenable to direct GC analysis due to their low volatility and thermal instability.[5][6] Derivatization replaces the anionic group (e.g., chloride, oxide) with an alkyl or hydride group, rendering the molecule sufficiently volatile for gas-phase separation. Common derivatization reagents include Grignard reagents (e.g., pentylmagnesium bromide) and sodium tetraethylborate (NaBEt₄).[2][5] The choice of reagent can influence derivatization efficiency and potential interferences.

Experimental Workflow: GC-MS Analysis of Organotins

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Sediment, Biota, Water) Extraction Extraction (e.g., with tropolone/ hexane-diethyl ether) Sample->Extraction Derivatization Derivatization (e.g., Ethylation with NaBEt₄ or Pentylation with Grignard reagent) Extraction->Derivatization Cleanup Clean-up (e.g., Silica gel column) Derivatization->Cleanup GC_Inlet GC Inlet (Splitless Injection) Cleanup->GC_Inlet Concentrated Extract GC_Column GC Separation (e.g., DB-5 column) GC_Inlet->GC_Column MS_Source Ionization (Electron Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analysis (Quadrupole or Ion Trap) MS_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Processing Data Processing & Quantification Detector->Data_Processing Data

Caption: Workflow for GC-MS analysis of organotin compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Modern Alternative

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful and increasingly preferred technique for organotin analysis.[1][4] Its primary advantage is the ability to analyze many organotin compounds directly without the need for derivatization, simplifying sample preparation and reducing analysis time.[1][3][7]

Rationale for Direct Analysis: LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This allows for the direct analysis of polar and non-volatile organotin compounds in their native form. Electrospray ionization (ESI) is a soft ionization technique well-suited for these compounds, generating protonated molecules or adducts with minimal fragmentation.[1][8][9]

Experimental Workflow: LC-MS/MS Analysis of Organotins

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (Water, Food, Textiles) Extraction Extraction (e.g., Acetonitrile - QuEChERS) Sample->Extraction Dilution Dilution Extraction->Dilution LC_System LC Separation (e.g., C18 column) Dilution->LC_System Sample Extract ESI_Source Ionization (Electrospray - ESI) LC_System->ESI_Source Mass_Analyzer1 Q1: Precursor Ion Selection ESI_Source->Mass_Analyzer1 Collision_Cell Q2: Collision-Induced Dissociation (CID) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Q3: Product Ion Analysis Collision_Cell->Mass_Analyzer2 Detector Detection Mass_Analyzer2->Detector Data_Processing Data Processing & Quantification (MRM) Detector->Data_Processing Data

Caption: Workflow for LC-MS/MS analysis of organotin compounds.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Elemental Specialist

ICP-MS is a highly sensitive elemental analysis technique that can be coupled with either GC or HPLC for the speciation of organotin compounds.[3][10] It measures the tin isotopes, providing excellent sensitivity and freedom from molecular interferences that can plague other MS techniques.[3]

The Power of Elemental Detection: ICP-MS atomizes and ionizes all tin-containing compounds in a high-temperature plasma, allowing for the detection of tin with exceptional sensitivity, often in the parts-per-trillion (ng/L) range.[3] When hyphenated with a chromatographic system, it provides speciation information by separating the different organotin compounds before they enter the plasma. LC-ICP-MS is particularly advantageous as it avoids the derivatization step.[3]

Performance Comparison: A Data-Driven Evaluation

The choice between these techniques often comes down to a trade-off between sensitivity, sample throughput, and the specific analytical requirements.

TechniqueDerivatization Required?Typical Detection LimitsThroughputKey AdvantagesKey Disadvantages
GC-MS Yesng/g to µg/kg[6][11]ModerateHigh chromatographic resolution, established methods.[5]Time-consuming sample preparation, potential for derivatization artifacts.[1]
LC-MS/MS No (for many compounds)ng/L to µg/kg[1]HighSimplified sample preparation, shorter run times, high selectivity with MRM.[1][4]Potential for matrix effects, may not be suitable for all organotin species in a single run.[3]
(LC)-ICP-MS No (with LC)pg/L to ng/L[3]Moderate to HighExtremely high sensitivity, elemental specificity, suitable for isotope dilution analysis.[3]Provides no structural information beyond elemental composition, higher instrumentation cost.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of results, detailed and validated protocols are essential.

Protocol 1: GC-MS Analysis of Organotins in Sediment (with Ethylation Derivatization)
  • Sample Extraction:

    • Weigh 10-15 g of wet sediment into a vial.

    • Add internal standards (e.g., deuterated tributyltin).

    • Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% w/v NaCl solution.

    • Add 5 mL of 80:20 diethyl ether:hexane containing 0.2% tropolone.

    • Shake for 1 hour.

    • Collect the organic layer and repeat the extraction.

  • Derivatization:

    • To the combined organic extracts, add 200 µL of a freshly prepared 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in ethanol.[5][11]

    • Shake the mixture and allow it to react for 30 minutes.[5][11]

    • Add 5 mL of water and extract the derivatized compounds with 1 mL of hexane.[5]

  • Clean-up:

    • Prepare a silica gel column and elute with hexane.

    • Load the hexane extract onto the column and elute with 50 mL of hexane.

    • Concentrate the eluate to a final volume of 1 mL.

  • GC-MS Analysis:

    • Injector: Splitless, 260 °C.[2]

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm).[2]

    • Oven Program: 60 °C (2 min), ramp at 8 °C/min to 160 °C, then at 20 °C/min to 300 °C (hold 2 min).[2]

    • MS: Electron ionization (70 eV), scan or selected ion monitoring (SIM) mode.[2][6]

Protocol 2: LC-MS/MS Analysis of Organotins in Water and Food (QuEChERS)
  • Sample Extraction (QuEChERS approach):

    • For solid samples (e.g., apple, potato), homogenize 10 g of the sample.[1] For water samples, use as is.

    • Add an internal standard (e.g., triphenyl phosphate).[1]

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.[1]

    • For solid samples, add QuEChERS salts (e.g., MgSO₄, NaCl), shake, and centrifuge.[12][13]

    • Take an aliquot of the acetonitrile supernatant.

  • Sample Preparation for Injection:

    • Dilute the extract 1:10 with water.[1]

    • For seawater, direct injection may be possible after filtration.[1]

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 50 x 3 mm, 2.6 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[1]

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[1]

    • Gradient: A suitable gradient to separate the target organotins.

    • Flow Rate: 0.8 mL/min.[1]

    • MS/MS: Electrospray ionization (ESI) in positive mode, using Multiple Reaction Monitoring (MRM) for quantification.[1]

Conclusion: Selecting the Right Tool for the Job

The choice of mass spectrometry technique for organotin analysis is not a one-size-fits-all decision.

  • GC-MS remains a robust and reliable technique, particularly for laboratories with established expertise in derivatization methods. Its high resolving power is beneficial for complex matrices.

  • LC-MS/MS offers a significant advantage in terms of sample throughput and ease of use by eliminating the derivatization step for many organotin compounds.[1][7] It is rapidly becoming the method of choice for routine monitoring in food and environmental laboratories.

  • ICP-MS , especially when coupled with LC, provides unparalleled sensitivity for ultra-trace analysis and serves as a powerful tool for reference measurements and specialized research applications.[3]

By understanding the fundamental principles, advantages, and limitations of each technique, and by implementing robust and validated protocols, researchers can confidently navigate the analytical challenges posed by organotin compounds and generate high-quality, reliable data.

References

  • AB SCIEX. (n.d.).
  • David, F. (n.d.).
  • Caricchia, A. M., Chiavarini, S., Cremisini, C., Fantini, M., & Morabito, R. (1997). Derivatization methods for the determination of organotin compounds in environmental samples. Trends in Analytical Chemistry, 16(9), 524-531.
  • EVISA. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS.
  • Lofrano, G., Libralato, G., & Minetto, D. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Current Analytical Chemistry.
  • Shimadzu. (2003). GCMS Organotin News 03/2003en.
  • Wahlen, R. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent.
  • British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection.
  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
  • ALS. (n.d.). Analysis of organotin compounds.
  • EURL-SRM. (n.d.). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS - Brief Description.
  • Ciesielski, T., & Astel, A. (2021). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 26(11), 3189.
  • Gomez-Ariza, J. L., Giraldez, I., & Morales, E. (2000). Determination of organotin compounds in environmental samples. Analytical Sciences, 16(4), 349-360.
  • Waters Corporation. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • BenchChem. (2025). Characterizing Organotin Compounds: A Comparative Guide to Mass Spectrometry Techniques.
  • Holcapek, M., Jirásko, R., & Lísa, M. (2010). Structural analysis of ionic organotin(IV) compounds using electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(8), 1394-1403.
  • SCIEX. (n.d.). Organotin compounds.

Sources

A Senior Application Scientist’s Guide to Determining Organostannane Purity: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Organostannane Chemistry

Organostannanes, compounds featuring a tin-carbon bond, are pivotal reagents and intermediates in organic synthesis, polymer chemistry, and materials science.[1][2] Their utility, particularly in cross-coupling reactions like the Stille coupling, is directly contingent on their purity. Impurities, such as residual starting materials, catalysts, or degradation products (e.g., de-alkylation or hydrolysis products), can drastically affect reaction yields, introduce downstream separation challenges, and compromise the integrity of final products. For professionals in drug development, ensuring the purity of organostannane-derived active pharmaceutical ingredients (APIs) is a non-negotiable aspect of regulatory compliance and patient safety.

This guide provides an in-depth comparison of the primary analytical methods for determining the purity of organostannane compounds. As a Senior Application Scientist, my objective is not merely to list techniques but to provide a logical framework for method selection, grounded in the principles of each technique and supported by practical, field-proven insights. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Core Analytical Techniques: A Comparative Deep Dive

The analytical strategy for assessing organostannane purity is multifaceted, often requiring a combination of techniques to build a comprehensive purity profile. The choice is dictated by the specific nature of the organostannane (volatility, polarity, thermal stability), the information required (e.g., structural confirmation, trace impurity quantification), and the sample matrix.

Chromatographic Methods: The Workhorses of Separation

Chromatography is fundamental to purity analysis as it separates the primary organostannane from its impurities, allowing for individual quantification.

Gas chromatography is a preferred technique for volatile and thermally stable organostannanes.[3] Its high resolving power allows for the separation of closely related compounds.[1]

  • Principle & Causality: GC separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Compounds with higher volatility and lower affinity for the stationary phase elute faster. The key challenge with many organostannanes is their low volatility. Therefore, a derivatization step is mandatory to convert them into more volatile analogues.[4] Common methods include ethylation with sodium tetraethylborate (NaBEt₄) or alkylation with Grignard reagents.[4][5] This chemical conversion is a critical control point; incomplete derivatization can lead to an underestimation of the analyte.

  • Detection Systems:

    • Flame Photometric Detector (FPD): Offers high selectivity for tin, making it a cost-effective choice for routine analysis where high sensitivity is needed.[6][7]

    • Mass Spectrometry (MS): GC-MS provides unparalleled identification capabilities through mass fragmentation patterns, confirming the identity of both the main component and its impurities.[7][8] For complex matrices, tandem mass spectrometry (GC-MS/MS) enhances selectivity by reducing background interference.[7]

  • Advantages:

    • Excellent separation efficiency for complex mixtures.

    • High sensitivity, especially with selective detectors like MS/MS.[7]

    • Established and robust methodology.[9]

  • Limitations:

    • Requires a time-consuming and potentially hazardous derivatization step.[10][11]

    • Not suitable for thermally labile or non-volatile organostannanes.

    • Derivatization efficiency can vary between species and be affected by the sample matrix, introducing uncertainty.[12]

  • Standard Preparation: Prepare a stock solution of tributyltin chloride in a suitable solvent (e.g., hexane). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the organostannane sample and dissolve it in hexane to a known concentration.

  • Derivatization (Ethylation):

    • To 1 mL of the sample or standard solution in a sealed vial, add 1 mL of a sodium acetate buffer (pH ~4.9).[6]

    • Add 1 mL of 1% sodium tetraethylborate (NaBEt₄) in methanol.[6][13]

    • Vortex vigorously for 2 minutes to ensure complete reaction. The NaBEt₄ converts the polar organotin chlorides into their more volatile ethylated counterparts (e.g., tributylethyltin).

    • Allow the phases to separate. The derivatized, nonpolar organostannanes will partition into the hexane layer.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane layer into the GC-MS system.

    • GC Conditions: Use a nonpolar capillary column (e.g., DB-5ms). Employ a temperature gradient program (e.g., start at 50°C, ramp to 280°C) to separate the derivatized compounds.

    • MS Conditions: Operate in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for each target compound to enhance sensitivity and selectivity.[14] For identification of unknowns, use full scan mode.

  • Data Analysis & Validation:

    • Generate a calibration curve from the standards.

    • Quantify the main peak and any impurities in the sample against the calibration curve. Purity is calculated as the area of the main peak divided by the total area of all tin-containing peaks.

    • System Suitability: Before analysis, inject a known standard to verify system performance, including peak shape, resolution, and signal-to-noise ratio. This ensures the system is operating correctly.[15]

HPLC is increasingly the method of choice, especially for polar, less volatile, or thermally unstable organostannanes, as it typically circumvents the need for derivatization.[16][17]

  • Principle & Causality: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. For organostannanes, reversed-phase chromatography using a C18 column is common. The separation is driven by the polarity of the analytes; more polar compounds have a lower affinity for the nonpolar stationary phase and elute earlier with a polar mobile phase.

  • Detection Systems:

    • Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful combination, offering high sensitivity and selectivity.[10][18] Electrospray ionization (ESI) is typically used to generate ions from the organostannane molecules.[16][19]

    • Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS): This technique provides exceptional, element-specific detection of tin.[11][12] It is highly sensitive and can quantify different organotin species based on their tin content, making it ideal for speciation analysis.[20]

  • Advantages:

    • No derivatization required, simplifying sample preparation and reducing analysis time.[3][21]

    • Applicable to a wide range of organostannanes, including non-volatile and thermally labile compounds.

    • High sensitivity and selectivity, particularly with MS/MS or ICP-MS detection.[11]

  • Limitations:

    • Chromatographic resolution may be lower than capillary GC for some complex mixtures.

    • Mobile phase composition can affect MS ionization efficiency.

    • Higher initial instrument cost compared to GC-FPD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation and is exceptionally powerful for assessing the purity of newly synthesized or bulk organostannanes.[22]

  • Principle & Causality: NMR spectroscopy exploits the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹¹⁹Sn).[23] When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at specific frequencies. This "chemical shift" is highly sensitive to the local electronic environment of the nucleus, providing detailed structural information.[24] Purity is determined by comparing the integrals of signals from the main compound to those of impurities.

  • Key Nuclei for Organostannanes:

    • ¹H and ¹³C NMR: Provide the carbon-hydrogen framework of the molecule. The presence of satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) confirms the presence of a Sn-C bond.

    • ¹¹⁹Sn NMR: This is a direct and highly informative technique. The ¹¹⁹Sn chemical shift is very sensitive to the coordination number and the nature of the substituents on the tin atom, making it excellent for identifying different organotin species.[25] A single peak in the ¹¹⁹Sn NMR spectrum is a strong indicator of a single tin species, and thus high purity.[25]

  • Advantages:

    • Provides unambiguous structural confirmation.

    • Non-destructive technique.

    • Quantitative (qNMR) when an internal standard of known purity is used.

    • Directly observes the tin atom's environment (¹¹⁹Sn NMR).

  • Limitations:

    • Relatively low sensitivity compared to chromatographic methods; not suitable for trace impurity analysis (<0.1%).

    • Requires a larger sample amount.

    • High instrument and maintenance costs.

Elemental Analysis

Elemental analysis provides a fundamental measure of purity by determining the total tin content of a sample.

  • Principle & Causality: Techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrometry (AAS) measure the total concentration of an element.[3] The sample is digested, typically in strong acid, to break all chemical bonds and convert the organostannane into inorganic tin ions.[3] The measured tin content is then compared to the theoretical percentage for the pure compound.

  • Advantages:

    • Provides an accurate measure of total metal content.

    • Relatively straightforward and rapid for determining bulk purity.[26]

    • Can detect inorganic tin impurities that may not be visible by other methods.

  • Limitations:

    • Destructive to the sample.

    • Does not provide information on the structure or nature of organic impurities. It cannot distinguish between the target organostannane and other organotin impurities.[27]

    • Accuracy depends on complete digestion of the sample.

Comparative Summary and Method Selection

Choosing the right analytical method requires balancing the need for specific information with practical constraints like sample type, required sensitivity, and available instrumentation.

Technique Principle Sensitivity Selectivity Sample Prep Information Provided Best For
GC-MS/MS Volatility-based separationHigh (ppb-ppt)[7]Very HighComplex (Derivatization required)[4]Impurity identification & quantificationVolatile/derivatizable compounds; Trace analysis in complex matrices.
HPLC-MS/MS Polarity-based separationHigh (ppb-ppt)[16]Very HighSimple (Direct injection)[21]Impurity identification & quantificationPolar, non-volatile, or thermally labile compounds.[28]
HPLC-ICP-MS Polarity-based separationVery High (ppt)Element-specificSimpleSpeciation and quantification of different organotin forms.Environmental monitoring; Speciation studies.[11]
NMR (¹H, ¹³C, ¹¹⁹Sn) Nuclear magnetic propertiesLow (>0.1%)Very HighVery SimpleUnambiguous structure confirmation; Purity of bulk material.[22]Purity assessment of synthesized compounds; Structural elucidation.[29]
Elemental Analysis (ICP-AES) Atomic emissionModerate (ppm)[26]Element-specificModerate (Digestion required)[3]Total tin content.Rapid QC check of bulk material; Verifying elemental composition.

Visualizing Analytical Workflows

Decision Workflow for Method Selection

This diagram illustrates a logical pathway for choosing the most appropriate analytical technique based on the research question and sample properties.

MethodSelection Workflow for Selecting an Organostannane Analysis Method start Define Analytical Goal q1 Need Structural Confirmation of Bulk Material? start->q1 q2 Need Trace Impurity Profile (<0.1%)? q1->q2 No nmr Use NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) q1->nmr Yes q3 Is Compound Volatile & Thermally Stable? q2->q3 Yes q5 Need Quick Bulk Purity Check (Total Sn)? q2->q5 No gcms Use GC-MS (with Derivatization) q3->gcms Yes lcms Use HPLC-MS q3->lcms No q4 Need to Differentiate Organotin Species? icpms Use HPLC-ICP-MS q4->icpms Yes end Analysis Complete q4->end No q5->q4 No elemental Use Elemental Analysis (e.g., ICP-AES) q5->elemental Yes nmr->q2 gcms->end lcms->end icpms->end elemental->end

Caption: Decision tree for selecting the appropriate analytical method.

Workflow for Analytical Method Validation

A validated method ensures that the results are reliable, reproducible, and fit for purpose.[4] The process follows established guidelines from bodies like the ICH.[30][31]

ValidationWorkflow General Workflow for Analytical Method Validation cluster_params Performance Characteristics Specificity Specificity/ Selectivity report Compile Validation Report & Assess Results Specificity->report Linearity Linearity & Range Linearity->report Accuracy Accuracy (Recovery) Accuracy->report Precision Precision (Repeatability & Intermediate) Precision->report Limits LOD & LOQ Limits->report Robustness Robustness Robustness->report start Develop Draft Analytical Method protocol Define Validation Protocol & Acceptance Criteria start->protocol execute Execute Validation Experiments protocol->execute execute->Specificity execute->Linearity execute->Accuracy execute->Precision execute->Limits execute->Robustness implement Implement Validated Method for Routine Use report->implement

Caption: Key steps in the validation of an analytical method.

Conclusion

Determining the purity of organostannanes is a critical task that demands a thoughtful and systematic analytical approach. There is no single "best" method; rather, the optimal strategy involves selecting a technique, or combination of techniques, that aligns with the specific analytical requirements. For absolute structural integrity and purity of bulk materials, NMR spectroscopy is indispensable. For sensitive detection and quantification of impurities, chromatography coupled with mass spectrometry (GC-MS or HPLC-MS) is the gold standard. As a Senior Application Scientist, I advocate for a multi-pronged approach: using NMR for initial characterization of new compounds and a validated chromatographic method for routine quality control and trace analysis. This ensures a comprehensive understanding of the material's purity, leading to more reliable research, robust manufacturing processes, and safer end products.

References

  • O.I. Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD).
  • AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.
  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]

  • Takagishi, Y., et al. (1995). Analysis of Organotin Compounds by Grignard Derivatization and Gas Chromatography-Ion Trap Tandem Mass Spectrometry. PubMed. [Link]

  • Prikryl, J., et al. (2005). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. American Chemical Society. [Link]

  • SCIEX. (n.d.). Organotin compounds. Retrieved from SCIEX website. [Link]

  • International Organization for Standardization. (2019). ISO/FDIS 22744-2: Textiles and textile products — Determination of organotin compounds — Part 2: Direct method using liquid chromatography. iTeh Standards. [Link]

  • STEMart. (n.d.). Analysis of Organotin compounds by Gas Chromatography (GC)-FPD. Retrieved from STEMart website. [Link]

  • International Organization for Standardization. (2020). ISO 22744-2:2020: Textiles and textile products — Determination of organotin compounds — Part 2: Method using liquid chromatograph with a tandem mass spectrometer (LC-MS/MS). iTeh Standards. [Link]

  • International Organization for Standardization. (2020). ISO 22744-1:2020: Textiles and textile products — Determination of organotin compounds — Part 1: Method using gas chromatograph with a mass selective detector (GC-MS). iTeh Standards. [Link]

  • Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds. Retrieved from Wiley Analytical Science website. [Link]

  • U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from EPA website. [Link]

  • Eurofins. (n.d.). Organotins Analysis. Retrieved from Eurofins Australia website. [Link]

  • ALS Global. (n.d.). Analysis of organotin compounds. Retrieved from ALS Global website. [Link]

  • EUROLAB. (n.d.). Elemental Analysis - Tin (Sec). Retrieved from EUROLAB website. [Link]

  • FILK Test Lab. (n.d.). Organotin compounds. Retrieved from FILK Test Lab website. [Link]

  • Wang, Y., et al. (2021). Determination of tin in tin ore by inductively coupled plasma atomic emission spectrometry. ResearchGate. [Link]

  • Kane, J. S., et al. (1989). Comparison of several analytical methods for the determination of tin in geochemical samples as a function of tin speciation. USGS Publications Warehouse. [Link]

  • Harrington, C.F., et al. (1996). The use of high-performance liquid chromatography for the speciation of organotin compounds. Applied Organometallic Chemistry. [Link]

  • PerkinElmer. (n.d.). Speciation analysis of organotin compounds by HPLC-ICP-MS. Semantic Scholar. [Link]

  • Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from Agilent website. [Link]

  • Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. EVISA's News. [Link]

  • Lo Licio, A., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. ResearchGate. [Link]

  • Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Retrieved from Agilent website. [Link]

  • National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from NATA website. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from APVMA website. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website. [Link]

  • SATRA Technology. (n.d.). SATRA TM277: Determination of organotins. Retrieved from SATRA website. [Link]

  • LibreTexts Chemistry. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from LibreTexts website. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from AZoLifeSciences website. [Link]

  • Patel, M., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • University of Strathclyde. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Strathclyde website. [Link]

  • Sirajuddin, M., et al. (2021). 119Sn NMR spectral data of organotin(IV) complexes – A review. ResearchGate. [Link]

  • Perić, M., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. FiVeR. [Link]

  • ICH. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from ICH website. [Link]

  • Journal of Pharmaceutical Chemistry. (2022). Comparative studies of analytical methods for simultaneous estimation of antibacterial agents in bulk and parenteral preparation. Retrieved from Journal of Pharmaceutical Chemistry website. [Link]

  • Perić, M., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. FiVeR. [Link]

  • Jain, D., et al. (2015). A comparative study of two separate analytical techniques for the simultaneous determination of diclofenac sodium and diacerein. SciELO. [Link]

Sources

A Senior Application Scientist's Guide to the Mechanistic Nuances of Tributyl(trimethylsilylmethyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to achieving desired outcomes with efficiency and precision. This guide provides an in-depth technical comparison of tributyl(trimethylsilylmethyl)tin, a versatile yet often overlooked organometallic reagent. We will explore its primary application as a precursor to the highly reactive trimethylsilylmethyllithium and compare its performance in the Peterson olefination with alternative synthetic strategies. This guide will delve into the mechanistic underpinnings of its reactivity, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.

The Unique Profile of Tributyl(trimethylsilylmethyl)tin: A Gateway to a Potent Nucleophile

Tributyl(trimethylsilylmethyl)tin, with the chemical structure (CH₃)₃SiCH₂Sn(C₄H₉)₃, serves as a stable and convenient shelf-stable source for the in situ generation of trimethylsilylmethyllithium. This is achieved through a transmetalation reaction, specifically a tin-lithium exchange, with an organolithium reagent, most commonly n-butyllithium.[1][2]

The primary advantage of this approach lies in the mild conditions required for the generation of the α-silyl carbanion. Unlike the direct deprotonation of tetramethylsilane, which necessitates the use of a superbase, the tin-lithium exchange proceeds rapidly and cleanly at low temperatures.[3]

The Core Reaction: Mechanistic Insights into Tin-Lithium Exchange

The heart of tributyl(trimethylsilylmethyl)tin's utility is the tin-lithium exchange reaction. This process involves the nucleophilic attack of the organolithium reagent (e.g., n-butyllithium) on the tin atom, leading to the formation of a transient "ate" complex. This intermediate then fragments to generate the more stable trimethylsilylmethyllithium and the innocuous byproduct, tetrabutyltin.

The equilibrium of this reaction is driven by the relative stability of the organolithium species. The α-silicon atom in trimethylsilylmethyllithium stabilizes the adjacent carbanion through a combination of inductive effects and σ-π hyperconjugation, making it more stable than n-butyllithium.

Tin_Lithium_Exchange reagents Bu₃SnCH₂SiMe₃ + n-BuLi intermediate [Bu₄SnCH₂SiMe₃]⁻Li⁺ reagents->intermediate Nucleophilic Attack products Me₃SiCH₂Li + Bu₄Sn intermediate->products Fragmentation Peterson_Olefination cluster_0 Addition Step cluster_1 Elimination Step Me3SiCH2Li Me₃SiCH₂Li Adduct β-hydroxysilane intermediate Me3SiCH2Li->Adduct Nucleophilic Addition Carbonyl R¹R²C=O Carbonyl->Adduct Adduct_copy β-hydroxysilane intermediate E_Alkene (E)-Alkene Adduct_copy->E_Alkene Base (syn-elimination) Z_Alkene (Z)-Alkene Adduct_copy->Z_Alkene Acid (anti-elimination)

Figure 2: General workflow of the Peterson olefination.

Performance Comparison: Tributyl(trimethylsilylmethyl)tin vs. Alternatives

The use of tributyl(trimethylsilylmethyl)tin as a precursor for the Peterson olefination offers yields that are competitive with, and in some cases superior to, other methods. [1][2]

Carbonyl Substrate Reagent/Precursor Product Yield (%) Reference
Cyclohexanone Tributyl(trimethylsilylmethyl)tin / n-BuLi Methylenecyclohexane 92 [1]
Benzophenone Tributyl(trimethylsilylmethyl)tin / n-BuLi 1,1-Diphenylethylene 95 [1]
Benzaldehyde (Trimethylsilyl)methyllithium (pre-formed) Styrene 85 [4]

| 2-Octanone | Wittig Reagent (Ph₃P=CH₂) | 2-Methyleneoctane | 78 | [5]|

Table 1: Comparison of yields for methylenation of various carbonyl compounds.

As the data suggests, the in situ generation of trimethylsilylmethyllithium from its tributyltin precursor provides excellent yields for the methylenation of both ketones and aldehydes.

Alternative Precursors for Trimethylsilylmethyllithium:

  • (Trimethylsilyl)methyl chloride: Reaction with lithium metal can be hazardous and difficult to control on a large scale.

  • Direct deprotonation of tetramethylsilane: Requires strong and expensive superbases.

In comparison, the tributyl(trimethylsilylmethyl)tin route offers a milder, more controlled, and often higher-yielding alternative.

The Road Less Traveled: Stille Coupling with Tributyl(trimethylsilylmethyl)tin

While organotin reagents are synonymous with the Stille cross-coupling reaction, the use of tributyl(trimethylsilylmethyl)tin for this purpose is not prevalent. The Stille reaction relies on the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. The efficiency of this reaction is highly dependent on the relative migratory aptitude of the groups attached to the tin atom. [6] The general trend for group transfer in Stille coupling is:

Alkynyl > Alkenyl > Aryl > Allyl ≈ Benzyl > Alkyl [7] The trimethylsilylmethyl group is an alkyl group, which has a very low migratory aptitude compared to the butyl groups also attached to the tin. Consequently, in a potential Stille coupling reaction, the transfer of a butyl group would be the more likely, though still inefficient, outcome. This makes tributyl(trimethylsilylmethyl)tin an unsuitable reagent for transferring the trimethylsilylmethyl group in a Stille reaction. [8]

Practical Considerations: Experimental Protocols and Safety

Detailed Experimental Protocol: In Situ Generation of Trimethylsilylmethyllithium and Subsequent Peterson Olefination

The following is a representative protocol for the methylenation of cyclohexanone.

Materials:

  • Tributyl(trimethylsilylmethyl)tin

  • n-Butyllithium (in hexanes)

  • Cyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add tributyl(trimethylsilylmethyl)tin (1.1 equivalents) and anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe, maintaining the temperature below 5 °C.

  • Stir the resulting solution at 0 °C for 30 minutes to ensure complete transmetalation.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methylenecyclohexane.

Olefination_Workflow A 1. Dissolve Bu₃SnCH₂SiMe₃ in anhydrous THF under N₂ B 2. Cool to 0 °C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir at 0 °C for 30 min (Formation of Me₃SiCH₂Li) C->D E 5. Cool to -78 °C D->E F 6. Add cyclohexanone in THF E->F G 7. Stir and warm to RT F->G H 8. Quench with aq. NH₄Cl G->H I 9. Extraction with Et₂O H->I J 10. Dry and concentrate I->J K 11. Column chromatography J->K L Product: Methylenecyclohexane K->L

Figure 3: Experimental workflow for the Peterson olefination of cyclohexanone.

Safety and Handling of Organotin Compounds

It is crucial to acknowledge the significant toxicity of organotin compounds. [9]Tributyltin derivatives are known to be neurotoxins and can be absorbed through the skin. All manipulations involving tributyl(trimethylsilylmethyl)tin and its byproducts should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn. Waste containing organotin compounds should be disposed of according to institutional safety guidelines.

Conclusion and Future Outlook

Tributyl(trimethylsilylmethyl)tin stands out as a highly effective and convenient precursor for trimethylsilylmethyllithium, enabling high-yielding Peterson olefination reactions under mild conditions. Its performance often matches or exceeds that of alternative methods for generating this potent nucleophile. While its utility in Stille coupling is limited by the poor migratory aptitude of the alkyl group, its primary application in olefination reactions solidifies its place as a valuable tool in the synthetic chemist's arsenal.

Future research may focus on the development of catalytic methods for tin-lithium exchange or the exploration of less toxic alternatives that offer the same level of convenience and reactivity. However, for now, a thorough understanding of the mechanistic principles and careful handling practices allows for the safe and efficient application of tributyl(trimethylsilylmethyl)tin in complex organic synthesis.

References

  • Seitz, D. E., & Zapata, A. (1981). (Trimethylsilylmethyl) Tributyltin. Improved Synthesis of (Trimethylsilylmethyl) - Triphenyltin via Transmetalation. Synthetic Communications, 11(8), 673–679. [Link]

  • Seitz, D. E., & Zapata, A. (1980). (Trimethylsilylmethyl)tributyltin: A convenient precursor of trimethylsilylmethyllithium. Tetrahedron Letters, 21(38), 3451-3454. [Link]

  • Peterson, D. J. (1968). A carbon-carbon double bond forming reaction of α-silyl carbanions. The Journal of Organic Chemistry, 33(2), 780-784. [Link]

  • van Staden, L. F., Gravestock, D., & Ager, D. J. (2002). New developments in the Peterson olefination reaction. Chemical Society Reviews, 31(3), 195-200. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Bailey, W. F., & Punzalan, E. R. (1995). Configurational and Conformational Effects on Tin-Lithium Exchange in α-Aminoorganostannanes by Rapid-Injection NMR. The Journal of Organic Chemistry, 60(9), 2974-2975. [Link]

  • Clayden, J., & Yasin, S. A. (2002). The reactions of organolithiums with tetramethylsilane. New Journal of Chemistry, 26(2), 191-192. [Link]

  • Echavarren, A. M., & Stille, J. K. (1987). Palladium-catalyzed coupling of aryl triflates with organostannanes. Journal of the American Chemical Society, 109(18), 5478-5486. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652. [Link]

  • O'Shea, D. F., & Kelly, C. B. (2015). New Addition to the Synthetic Olefination Toolbox. ChemistryViews. [Link]

  • Peterson, D. J., & Still, W. C. (1974). α-Silyl carbanions. A new class of reagents for the synthesis of olefins. Journal of the American Chemical Society, 96(19), 6411-6412. [Link]

  • Takai, K., & Utimoto, K. (1988). Peterson reaction. Organic Reactions, 36, 1-130. [Link]

  • Li, J. H., Liang, Y., Wang, D. P., Liu, W. J., Xie, Y. X., & Yin, D. L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd (OAc) 2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]

  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper (I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Approach. Organic Letters, 3(25), 4173-4176. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Myers, A. G. (n.d.). Olefination Reactions. Harvard University. [Link]

Sources

A Researcher's Guide to Carbon-Carbon Bond Formation: A Comparative Analysis of Silicon-Based and Tin-Based Cross-Coupling Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the creation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction, enabling the assembly of complex architectures for pharmaceuticals, agrochemicals, and advanced materials. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Stille (tin-based) and Hiyama (silicon-based) couplings have emerged as powerful tools for this purpose. This guide offers an in-depth comparison of these two methodologies, providing researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide experimental data to support a rational choice between these two powerful synthetic strategies.

The Catalytic Heart: A Tale of Two Transmetalations

At their core, both the Stille and Hiyama couplings share a similar palladium-catalyzed cycle, typically involving three key steps: oxidative addition, transmetalation, and reductive elimination. The fundamental distinction between the two lies in the nature of the organometallic reagent and the mechanism of the crucial transmetalation step.

The Stille coupling utilizes organostannanes (R-SnR'3) as the nucleophilic partner. These reagents are generally stable and can be prepared and handled with relative ease.[1] The catalytic cycle, illustrated below, proceeds smoothly for a wide range of substrates.

Stille_Catalytic_Cycle Pd(0)L_n Pd(0)L_n OxAdd Oxidative Addition Pd(0)L_n->OxAdd R1-X R1-X R1-X->OxAdd R2-SnR3 R2-SnR3 Transmetalation Transmetalation R2-SnR3->Transmetalation R1-R2 R1-R2 X-SnR3 X-SnR3 X-SnR3->Transmetalation R1-Pd(II)-X(L_n) R1-Pd(II)-X(L_n) OxAdd->R1-Pd(II)-X(L_n) R1-Pd(II)-R2(L_n) R1-Pd(II)-R2(L_n) Transmetalation->R1-Pd(II)-R2(L_n) RedElim Reductive Elimination RedElim->Pd(0)L_n RedElim->R1-R2 R1-Pd(II)-X(L_n)->Transmetalation R1-Pd(II)-R2(L_n)->RedElim Hiyama_Catalytic_Cycle Pd(0)L_n Pd(0)L_n OxAdd Oxidative Addition Pd(0)L_n->OxAdd R1-X R1-X R1-X->OxAdd R2-SiR'3 R2-SiR'3 Activation Activation R2-SiR'3->Activation Activator (e.g., F-) Activator (e.g., F-) Activator (e.g., F-)->Activation R1-R2 R1-R2 R1-Pd(II)-X(L_n) R1-Pd(II)-X(L_n) OxAdd->R1-Pd(II)-X(L_n) [R2-SiR'3(F)]- [R2-SiR'3(F)]- Activation->[R2-SiR'3(F)]- Transmetalation Transmetalation R1-Pd(II)-R2(L_n) R1-Pd(II)-R2(L_n) Transmetalation->R1-Pd(II)-R2(L_n) RedElim Reductive Elimination RedElim->Pd(0)L_n RedElim->R1-R2 R1-Pd(II)-X(L_n)->Transmetalation [R2-SiR'3(F)]-->Transmetalation R1-Pd(II)-R2(L_n)->RedElim Decision_Tree Start Synthetic Goal Toxicity Are toxicity and environmental impact a primary concern? Start->Toxicity Functional_Groups Does the substrate contain silyl protecting groups or other fluoride-sensitive functionalities? Toxicity->Functional_Groups No Hiyama Consider Hiyama Coupling Toxicity->Hiyama Yes Reagent_Availability Are the required organometallic reagents commercially available and affordable? Functional_Groups->Reagent_Availability No Stille Consider Stille Coupling Functional_Groups->Stille Yes Hiyama_Denmark Consider Hiyama-Denmark (fluoride-free) Coupling Functional_Groups->Hiyama_Denmark Consider fluoride-free Hiyama variants Byproduct_Removal Is facile byproduct removal critical? Reagent_Availability->Byproduct_Removal Byproduct_Removal->Hiyama Yes Byproduct_Removal->Stille No Hiyama_Denmark->Reagent_Availability

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Tributyl(trimethylsilyl)tin: A Framework for Laboratory Safety and Environmental Stewardship

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is intrinsically linked to the responsible management of chemical waste. Tributyl(trimethylsilylmethyl)tin, a valuable organotin reagent, demands meticulous handling and disposal to mitigate its significant health and environmental risks. This guide provides a comprehensive, step-by-step framework for the proper disposal of Tributyl(trimethylsilylmethyl)tin, moving beyond mere procedural instruction to explain the scientific principles that underpin these critical safety protocols. Our aim is to foster a culture of safety and environmental responsibility, ensuring that groundbreaking research does not come at the cost of personal well-being or ecological integrity.

Understanding the Hazard: The Chemical Profile of Tributyl(trimethylsilyl)tin

Tributyl(trimethylsilylmethyl)tin, like other organotin compounds, is classified as hazardous waste for several compelling reasons. It is toxic if swallowed and harmful in contact with skin, causing skin and serious eye irritation.[1] Beyond its immediate health effects, it is very toxic to aquatic life with long-lasting effects.[1][2] The persistence of tributyltin (TBT) compounds in the environment, coupled with their potential for bioaccumulation, necessitates stringent disposal protocols to prevent their release.[3][4]

Table 1: Hazard Profile of Tributyl(trimethylsilyl)tin

Hazard ClassificationDescriptionSource
Acute Oral ToxicityToxic if swallowed.[1]
Acute Dermal ToxicityHarmful in contact with skin.[1]
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[1]
Aquatic Hazard (Acute & Long-term)Very toxic to aquatic life with long-lasting effects.[1][2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of Tributyl(trimethylsilylmethyl)tin is a multi-step process that begins with immediate safety precautions and ends with documented, compliant waste removal. The following workflow is designed to be a self-validating system, with each step logically following the last to ensure comprehensive risk mitigation.

DisposalWorkflow cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Chemical Decontamination (Optional but Recommended) cluster_2 Phase 3: Final Disposal A 1. Immediate PPE & Engineering Controls B 2. Waste Segregation & Collection A->B Handle with care F 6. Container Sealing & Labeling B->F Direct to disposal (if not decontaminated) C 3. Dilution in a Fume Hood D 4. Chemical Treatment (Oxidation/Precipitation) C->D Controlled reaction E 5. Verification of Decontamination D->E Ensure efficacy E->F Prepare for pickup G 7. Storage in Designated Hazardous Waste Area F->G Secure storage H 8. Arrange for Licensed Hazardous Waste Removal G->H Final step

Caption: Disposal workflow for Tributyl(trimethylsilylmethyl)tin.

Phase 1: Immediate Handling and Segregation

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling Tributyl(trimethylsilylmethyl)tin in any capacity, including disposal, ensure you are wearing the appropriate PPE: a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[5] All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]

Step 2: Waste Segregation and Collection

All materials that have come into contact with Tributyl(trimethylsilylmethyl)tin are considered hazardous waste. This includes:

  • Liquid Waste: Unused reagent, reaction mixtures, and the first rinse of any container that held the compound.[7]

  • Solid Waste: Contaminated personal protective equipment (gloves, etc.), absorbent materials from spills, and contaminated labware (pipette tips, etc.).[5][6]

These waste streams must be collected in separate, dedicated, and clearly labeled hazardous waste containers.[5][6] The containers must be made of a material compatible with the waste and have a secure, tight-fitting lid.[8] Never mix organotin waste with other waste streams.[5]

Phase 2: Chemical Decontamination (Recommended for Bulk Quantities)

For larger quantities of liquid waste, chemical treatment to degrade the organotin compound is a responsible practice that can reduce its toxicity. This process must be performed by trained personnel in a controlled laboratory setting.

Step 3: Dilution

In a chemical fume hood, dilute the concentrated Tributyl(trimethylsilylmethyl)tin waste with a suitable non-reactive solvent (e.g., toluene or hexanes) to a concentration that is manageable for the chosen treatment method.[5][6]

Step 4: Chemical Treatment

Two primary methods are effective for the degradation of tributyltin compounds:

  • Oxidation: Slowly add a solution of sodium hypochlorite (bleach) or a 10% hydrogen peroxide solution to the diluted organotin waste with constant stirring.[9][10] This process oxidizes the organotin to less toxic tin oxides. Be aware that this reaction can be exothermic.

  • Precipitation: Treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[11] This will precipitate the organotin as insoluble and less hazardous tributyltin fluoride, which can then be filtered off.

Step 5: Verification

While not always feasible in a standard laboratory, if analytical capabilities are available (e.g., Gas Chromatography), a sample of the treated waste can be analyzed to confirm the degradation of the parent organotin compound.

Phase 3: Final Disposal

Step 6: Container Sealing and Labeling

Once waste collection or treatment is complete, securely seal the hazardous waste container.[6][12] The container must be labeled with a hazardous waste tag that includes the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Tributyl(trimethylsilylmethyl)tin" and any other components of the waste mixture.

  • The associated hazards (e.g., Toxic, Environmental Hazard).

  • The date of accumulation.

Step 7: Storage

Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

Step 8: Licensed Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][13] Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[5][13]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate and restrict access to the spill area.[6]

  • Wear full PPE, including respiratory protection if necessary.[6]

  • For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

  • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate the spill area with a suitable solvent (e.g., toluene or hexanes), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove any contaminated clothing.[6][13] Seek immediate medical attention.[5]

  • Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][13] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

By adhering to these detailed procedures, researchers and laboratory personnel can confidently and safely manage Tributyl(trimethylsilylmethyl)tin waste, ensuring a safe working environment and protecting our planet's delicate ecosystems.

References

  • Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Organotin Compounds.
  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
  • Benchchem. (n.d.). Safety and handling precautions for organotin compounds.
  • NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - Tributyl(vinyl)tin.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Tributyl(trimethylsilylethynyl)tin.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Tributyltin.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl(3-methyl-2-butenyl)tin.
  • TCI Chemicals. (2023). SAFETY DATA SHEET - Tributyl(trimethylsilylmethyl)tin.
  • ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?.
  • PubMed. (n.d.). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review.
  • Reddit. (2022). Dealing with Organotin reactions.
  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?.
  • SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.

Sources

Personal protective equipment for handling Tributyl(trimethylsilylmethyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

An Indispensable Guide to the Safe Handling of Tributyl(trimethylsilylmethyl)tin

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our laboratory environment. Handling highly toxic and reactive organotin compounds, such as Tributyl(trimethylsilylmethyl)tin, demands more than just procedural adherence; it requires a deep, causal understanding of the risks and the protective measures they necessitate. This guide moves beyond a simple checklist to provide a foundational, step-by-step operational plan rooted in scientific principles, ensuring that every action taken is a self-validating step towards safety.

Hazard Analysis: Understanding the Threat Profile

Tributyl(trimethylsilylmethyl)tin is a member of the organotin family, compounds notorious for their toxicity. The degree of toxicity is often highest for compounds with three or four alkyl groups attached to the tin atom.[1] Exposure can occur through inhalation, ingestion, or skin absorption, with the central nervous system and immune system being primary targets.[1][2] Long-term or repeated exposure can lead to organ damage.[3] Furthermore, this compound is classified as very toxic to aquatic life with long-lasting effects, mandating stringent containment and disposal protocols.[4][5]

Table 1: GHS Hazard Classification for Tributyl(trimethylsilylmethyl)tin

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3Toxic if swallowed[4][5]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[4][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation[3][5]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[4][5]
Reproductive ToxicityCategory 1BMay damage fertility or the unborn child[3]
Specific Target Organ Toxicity (Repeated Exposure)Category 1Causes damage to organs through prolonged or repeated exposure[3][6]
Hazardous to the Aquatic Environment, AcuteCategory 1Very toxic to aquatic life[4][5]
Hazardous to the Aquatic Environment, ChronicCategory 1Very toxic to aquatic life with long lasting effects[4][5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is your primary barrier against the specific hazards outlined above. Given the high toxicity and dermal absorption potential of organotins, a comprehensive PPE strategy is non-negotiable.[7][8]

Table 2: Required PPE for Handling Tributyl(trimethylsilylmethyl)tin

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Organotins are readily absorbed through the skin.[2][7] Double-gloving is strongly recommended to provide an additional layer of protection against tears and permeation.[7] Always inspect gloves for integrity before use.
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and aerosols that can cause serious eye irritation or be absorbed through mucous membranes.[5][7][8] Contact lenses should not be worn as they can trap and concentrate irritants.
Body Covering Impervious or chemically resistant laboratory coat.Provides a critical barrier to protect skin and personal clothing from contamination.[8][9] Ensure the coat is fully buttoned.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.To be used when engineering controls (i.e., fume hood) are insufficient or during non-routine operations with a potential for aerosol generation.[10] All work with this compound must, at a minimum, be conducted in a certified chemical fume hood.[7][9]

Operational Protocol: A Step-by-Step Guide to Safe Handling

A systematic workflow minimizes the risk of exposure and ensures procedural consistency. This protocol covers the entire lifecycle of the compound's use in the laboratory.

I. Pre-Handling Checklist & Area Preparation
  • Designated Area: All work involving Tributyl(trimethylsilylmethyl)tin must be conducted in a designated area within a certified chemical fume hood.[7] Clearly label the area with warning signs indicating the use of a highly toxic organotin compound.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate. Keep the sash as low as possible during the procedure.[9]

  • Assemble Materials: Gather all necessary equipment (glassware, syringes, reagents) and emergency supplies (spill kit) and place them within the fume hood before introducing the organotin compound.

  • Don Full PPE: Put on all required PPE as specified in Table 2 before entering the designated handling area.

II. Step-by-Step Handling Procedure
  • Inert Atmosphere: Tributyl(trimethylsilylmethyl)tin is sensitive to air and moisture.[4] All transfers should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using appropriate techniques (e.g., Schlenk line, glovebox).

  • Reagent Transfer: Use clean, dry syringes and needles for transferring the liquid reagent.

  • Prevent Aerosolization: Dispense the liquid slowly and carefully against the inner wall of the receiving vessel to avoid splashing and the generation of aerosols.

  • Constant Vigilance: Do not eat, drink, or smoke while handling the product.[4][5] Avoid all direct contact with the chemical.

III. Post-Handling & Decontamination
  • Quenching & Cleaning: All glassware and equipment that has come into contact with the organotin reagent must be decontaminated. This should be done within the fume hood by rinsing with a suitable solvent (e.g., hexanes or toluene) into a dedicated hazardous waste container.[9]

  • Surface Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and absorbent pads. Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately into the hazardous waste stream.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete, even after wearing gloves.[5][8]

Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing Tributyl(trimethylsilylmethyl)tin in a laboratory setting.

prep 1. Preparation - Verify Fume Hood - Designate Area - Assemble Materials ppe 2. Don Full PPE - Double Gloves - Goggles & Face Shield - Lab Coat prep->ppe Proceed handling 3. Chemical Handling (Inside Fume Hood) - Use Inert Atmosphere - Careful Transfer ppe->handling Proceed decon 4. Decontamination - Rinse Glassware - Clean Work Surface handling->decon Work Complete waste 5. Waste Segregation - Collect all contaminated  materials (solid & liquid) - Label Hazardous Waste decon->waste Collect Waste removal 6. Doff PPE & Hygiene - Remove PPE correctly - Wash Hands Thoroughly waste->removal Secure Area end Procedure Complete removal->end Exit

Caption: Workflow for handling Tributyl(trimethylsilylmethyl)tin.

Emergency Response Protocol

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][5][7] Remove all contaminated clothing while washing. Seek immediate medical attention.

  • Eye Contact: Promptly flush eyes with a large volume of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[2][7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][5] Seek immediate medical attention and call a poison control center.[4][5]

  • Spills: Evacuate the immediate area. Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Collect the contaminated material into a dedicated, sealed, and labeled container for hazardous waste disposal. Do not allow the spill to enter drains or waterways.[11]

Waste Management & Disposal

All materials contaminated with Tributyl(trimethylsilylmethyl)tin are classified as hazardous waste.[7] This includes excess reagent, reaction byproducts, contaminated solvents, gloves, absorbent pads, and glassware.[7]

  • Segregation: Never mix organotin waste with other waste streams.[7]

  • Containment: All organotin waste must be collected in a dedicated, clearly labeled, and sealed container.[7][11] The container should be marked with the words "Organotin Wastes".[11]

  • Disposal: Disposal must be handled by certified hazardous waste personnel in accordance with all local, state, and federal regulations.[8] A common final disposal method is a controlled landfill.[11][12]

By integrating these safety protocols into your standard operating procedures, you build a resilient safety culture that protects not only the individual researcher but also the integrity of the scientific pursuit.

References

  • National Institute for Occupational Safety and Health. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks. Retrieved January 21, 2026, from [Link]

  • American Elements. (n.d.). Tributyl(trimethylsilylethynyl)tin. American Elements. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Tributyltin. Wikipedia. Retrieved January 21, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl(3-methyl-2-butenyl)tin. Cole-Parmer. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? ResearchGate. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). tributyl(3-methyl-2-butenyl)tin. Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved January 21, 2026, from [Link]

  • NSW Environment Protection Authority. (1989, March 17). Organotin Waste Materials Chemical Control Order 1989. NSW EPA. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (2022, January 5). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Sdfine. (n.d.). VINYLTRI-n-BUTYL TIN. Sdfine. Retrieved January 21, 2026, from [Link]

  • Dalton Transactions. (2023, May 30). Perspective: Alkali metal alkyls. Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Del Valle Lab. (n.d.). Standard Operating Procedures. University of South Florida. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). Evaluation of Employee Exposure to Organic Tin Compounds Used as Stabilizers at PVC Processing Facilities. ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl(trimethylsilylmethyl)tin
Reactant of Route 2
Reactant of Route 2
Tributyl(trimethylsilylmethyl)tin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.